molecular formula C9H6ClFO2 B2780607 5-Chloro-8-fluorochroman-4-one CAS No. 1273653-86-3

5-Chloro-8-fluorochroman-4-one

Cat. No.: B2780607
CAS No.: 1273653-86-3
M. Wt: 200.59
InChI Key: LJRZQDARYMVTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-fluorochroman-4-one is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRZQDARYMVTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Halogenated Chromanones: Focus on 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The following guide addresses the chemical properties and potential applications of 5-Chloro-8-fluorochroman-4-one. It has come to our attention during the literature review that publicly available, in-depth technical information specifically for this molecule is exceptionally scarce. The compound is primarily listed in chemical supplier catalogs as a building block for research and development.

Therefore, to fulfill the user's request for a comprehensive technical guide and to illustrate the scientific principles and methodologies relevant to this class of compounds, this document will proceed in two parts.

  • Part 1 will present all the verified, albeit limited, data currently available for This compound .

  • Part 2 will provide a detailed technical guide for a structurally related and extensively documented compound, 5-Chloro-8-hydroxyquinoline . This section will serve as an illustrative example, demonstrating the depth of analysis, experimental protocols, and data presentation requested, which can be applied to novel molecules like this compound as more research becomes available.

Part 1: this compound

Introduction and Current Status

This compound is a halogenated heterocyclic compound belonging to the chromanone family. Its structure, featuring both chlorine and fluorine atoms on the aromatic ring, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis.[1] The electron-withdrawing properties of the halogens can significantly influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets. It is primarily utilized in research and development settings as a building block for creating more complex molecules, particularly for drug discovery programs targeting conditions like inflammation, cancer, or microbial infections.[1]

Physicochemical Properties

The core data for this compound is consolidated from supplier specifications. Due to the lack of extensive published research, properties such as melting point, solubility, and detailed spectral data are not widely reported.

PropertyValueSource
CAS Number 1273653-86-3[1][2]
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1][2]
Boiling Point 329.3°C at 760 mmHg[1]
MDL Number MFCD18648511[1][2]
PubChem CID 83397037[2]
Synthesis and Reactivity

The reactivity of the chroman-4-one core is well-established. The ketone at the C4 position is a key functional group, susceptible to nucleophilic attack, reduction to the corresponding alcohol, or conversion to an oxime. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of new functional groups.

Applications in Drug Discovery

As an intermediate, this compound is exploited in the design of novel therapeutic agents.[1] The chromanone scaffold is a privileged structure found in many biologically active natural products and synthetic drugs. Researchers may use this compound to synthesize libraries of derivatives to screen for various biological activities, including but not limited to enzyme inhibition or receptor modulation.[1]

Safety and Handling

Specific safety data sheets (SDS) for this compound are not widely published. Standard laboratory precautions for handling fine chemicals should be observed.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Part 2: Illustrative Technical Guide on 5-Chloro-8-hydroxyquinoline

Disclaimer: The following in-depth guide is for 5-Chloro-8-hydroxyquinoline (CAS No: 130-16-5) , a different but related heterocyclic compound. It is provided as a comprehensive example of the required content structure and scientific depth.

A Technical Guide to 5-Chloro-8-hydroxyquinoline: Synthesis, Properties, and Applications

Abstract

5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a versatile heterocyclic compound with a rich history in medicinal and industrial chemistry.[3][4] As a member of the 8-hydroxyquinoline family, its potent metal-chelating ability underpins many of its biological activities, including antimicrobial and antifungal properties.[3][4] This guide provides a comprehensive overview of its chemical properties, established synthesis routes, key chemical reactions, and diverse applications, particularly its role as a pharmaceutical intermediate and therapeutic agent. Safety protocols and spectral data are also consolidated to provide a complete resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 5-Chloro-8-hydroxyquinoline are well-documented, providing a solid foundation for its application in various experimental settings.

Table 2.1: Physicochemical Properties of 5-Chloro-8-hydroxyquinoline

Property Value Source(s)
CAS Number 130-16-5 [3]
Molecular Formula C₉H₆ClNO [3][5]
Molecular Weight 179.60 g/mol [3]
Appearance Beige crystalline solid [6]
Melting Point 122-124 °C [5][6]
Boiling Point 348.7 ± 22.0 °C at 760 mmHg [5]
Solubility Low water solubility (0.019 g/L) [6]

| LogP | 3.02 |[5] |

Table 2.2: Spectroscopic Data References

Spectrum Type Solvent / Method Source(s)
¹H NMR DMSO-d₆ / CDCl₃ [7][8]
¹³C NMR DMSO-d₆ / CDCl₃ [7][8]
Mass Spec Electron Ionization [7]
IR KBr Disc / Nujol Mull [7]

| Raman | Not specified |[8] |

Synthesis Methodologies

The synthesis of 5-Chloro-8-hydroxyquinoline is predominantly achieved via two strategic routes: direct chlorination of 8-hydroxyquinoline or a Skraup-type cyclization reaction.[9][10][11]

Method A: Direct Chlorination of 8-Hydroxyquinoline

This method involves the electrophilic substitution of chlorine onto the 8-hydroxyquinoline backbone. While seemingly straightforward, controlling the selectivity to favor mono-chlorination at the 5-position over di-chlorination (e.g., 5,7-dichloro) is a critical challenge.[9]

Method B: Skraup Cyclization

The Skraup synthesis is a more classical and widely adopted industrial method. It involves the cyclization of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. For 5-Chloro-8-hydroxyquinoline, the starting materials are typically 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol.[9][11][12] This method is often favored for its cost-effective and readily available starting materials.[9]

Workflow 2.3.1: Skraup Synthesis of 5-Chloro-8-hydroxyquinoline

G cluster_0 Raw Material Mixing cluster_1 Reaction Vessel cluster_2 Work-up & Purification A 4-Chloro-2-aminophenol D Mix & Heat to 100-170°C A->D B Glycerol B->D C 4-Chloro-2-nitrophenol (Oxidant) C->D E Slow Dripwise Addition of Concentrated H₂SO₄ D->E F Reflux & Dehydration (1-10 hours) E->F G Cool & Neutralize with NaOH (aq) F->G H Filter Crude Solid G->H I Recrystallize/Refine with HCl (aq) H->I J Final Product: 5-Chloro-8-hydroxyquinoline I->J

Caption: Skraup synthesis workflow.[12]

Experimental Protocol: Skraup Synthesis (Exemplar) [12]

  • Charging the Reactor: In a suitable reaction vessel, charge 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol. The molar ratio of these components is critical for optimizing yield and minimizing side products.[12]

  • Heating and Acid Addition: Begin stirring and heat the mixture to approximately 120°C. Once the temperature is stable, begin the slow, dropwise addition of concentrated sulfuric acid. The temperature must be carefully controlled between 100-170°C to prevent runaway reactions.[12]

  • Reaction and Dehydration: After the acid addition is complete, maintain the reaction at an elevated temperature (e.g., 150°C) for several hours to drive the cyclization and dehydration to completion.[12]

  • Neutralization: Cool the reaction mixture to a safe temperature (e.g., 60°C) and carefully neutralize it by adding an aqueous solution of sodium hydroxide until the pH is approximately 7.[12]

  • Isolation of Crude Product: The neutralized slurry is filtered or centrifuged to isolate the solid crude product.

  • Refining: The crude product is further purified. A common method involves dissolving the solid in industrial hydrochloric acid, treating with activated carbon to remove colored impurities, and then re-precipitating the purified product by adjusting the pH.[12]

  • Drying: The final, purified filter cake is dried under vacuum to yield 5-Chloro-8-hydroxyquinoline.

Applications in Research and Industry

The utility of 5-Chloro-8-hydroxyquinoline spans multiple sectors, a testament to its versatile chemical nature.

  • Pharmaceuticals: It is known as the drug Cloxiquine, which has antibacterial, antifungal, and antituberculosis properties.[3][4][5] Its mechanism is often attributed to its ability to chelate essential metal ions required by microbial enzymes. It also serves as a key intermediate in the synthesis of other drugs, such as the herbicide safener Cloquintocet-mexyl.[5][12]

  • Agrochemicals: Its antifungal properties are leveraged in the development of fungicides to protect crops.[4]

  • Material Science: The compound has been investigated for its ability to form gels in aqueous alcohol solutions, which has potential applications in controlled drug delivery systems.[13][14] It is also used as a chelating agent in the development of ion-selective membranes, for example, in the recovery of metals from spent batteries.[13]

Diagram 2.4.1: Application Areas

G cluster_0 Core Property cluster_1 Primary Applications A 5-Chloro-8-hydroxyquinoline B Metal Chelation A->B C Pharmaceuticals (Antimicrobial, Anticancer) B->C Disrupts microbial enzyme function D Agrochemicals (Fungicides) B->D Inhibits fungal growth E Material Science (Gels, Membranes) B->E Binds target ions for separation

Caption: Core property and resulting applications.

Safety and Handling

5-Chloro-8-hydroxyquinoline is classified as an irritant and requires careful handling.

  • Hazard Identification: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[6][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles).[15]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[15][16]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]

    • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[17]

  • Storage: Store in a dry, cool, well-ventilated place with the container tightly closed. Keep locked up.[16][17]

References

  • This compound | CAS 1273653-86-3. AMERICAN ELEMENTS®. [URL: https://www.americanelements.com/5-chloro-8-fluorochroman-4-one-1273653-86-3]
  • This compound. Chemimpex. [URL: https://www.chemimpex.com/products/120037]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC109300250&productDescription=5-CHLORO-8-HYDROXYQUINOLINE%2C+97%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAC109300250_MTR-NALT_EN.pdf]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/store/msds?partNumber=10300213&productDescription=5-Chloro-8-hydroxyquinoline+97%25+25g&vendorId=VN00032119&countryCode=GB&language=en]
  • 5-Chloro-8-hydroxyquinoline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or1142_msds.pdf]
  • 5-Chloro-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Matrix Scientific. [URL: https://www.matrixscientific.com/5-chloro-8-fluoro-2-methyl-1-2-3-4-tetrahydroquinoline-2411640-04-3.html]
  • 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/130-16-5_212728.html]
  • 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2817]
  • 5-Chloro-8-hydroxyquinoline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=130-16-5]
  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents. [URL: https://patents.google.
  • 8-Chloro-5-fluoroquinolin-4(1H)-one. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1065092-32-1]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30995567/]
  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY. [URL: https://www.jindunchem.
  • 5-Chloro-8-hydroxyquinoline 130-16-5. Guidechem. [URL: https://www.guidechem.com/products/130-16-5.html]
  • 5-Chloro-8-hydroxyquinoline(130-16-5) Raman spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/130-16-5_ramancn.htm]
  • The structure and numbering of 5-chloro-8-hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-and-numbering-of-5-chloro-8-hydroxyquinoline_fig1_230784261]
  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.
  • 5-Chloro-8-hydroxyquinoline | 130-16-5. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0212]
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270119/]
  • How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem. [URL: https://www.guidechem.com/faq/how-to-improve-the-synthesis-method-of-5-chloro-8-hydroxyquinoline-240222.html]
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.

Sources

Whitepaper: Structural Elucidation of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides an in-depth, systematic methodology for the complete structural elucidation of a novel, halogenated derivative, 5-Chloro-8-fluorochroman-4-one (Molecular Formula: C₉H₆ClFO₂). We will proceed from foundational mass spectrometric analysis to a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind experimental choices, creating a self-validating workflow that moves from molecular formula confirmation to unambiguous atomic connectivity, culminating in the definitive assignment of the molecular structure.

Introduction: The Chromanone Scaffold and the Analytical Challenge

Chroman-4-one and its derivatives belong to the flavonoid family of heterocyclic compounds, characterized by a benzene ring fused to a dihydropyranone ring.[3] Their prevalence in natural products and synthetic molecules underscores their importance as scaffolds for drug discovery.[2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the unequivocal confirmation of the regiochemistry of these substituents is a critical step in the development process.

This whitepaper addresses the structural elucidation of this compound, a compound with multiple potential isomers. Our objective is to present a logical and efficient workflow that leverages modern analytical techniques to solve the structure with high confidence, providing a template for researchers facing similar challenges.

Foundational Analysis: Mass Spectrometry

The first step in characterizing any new chemical entity is to determine its molecular weight and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Rationale: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, the isotopic distribution pattern is a powerful diagnostic tool for identifying the presence and number of specific elements, notably chlorine and bromine.[4][5][6]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis:

    • Determine the accurate mass of the most abundant ion in the molecular ion cluster.

    • Analyze the isotopic pattern. For a molecule containing one chlorine atom, two major peaks in the molecular ion cluster are expected: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.[4][5][6]

Data Presentation & Interpretation

Table 1: HRMS Data for this compound

ParameterObserved ValueTheoretical ValueInterpretation
Molecular Formula C₉H₆ClFO₂C₉H₆ClFO₂Confirmed elemental composition.
[M+H]⁺ (m/z) 201.0068201.0062Excellent mass accuracy (<5 ppm error).
Isotopic Pattern M⁺ : [M+2]⁺ ≈ 3:1100 : 32.5Confirms the presence of one chlorine atom.[4][5]

This foundational data confirms the molecular formula C₉H₆ClFO₂ and the presence of a single chlorine atom, providing the necessary groundwork for NMR analysis.

Unveiling the Skeleton: 1D NMR Spectroscopy

One-dimensional NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the initial blueprint of the molecular structure, revealing the types and environments of hydrogen, carbon, and fluorine atoms.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • DEPT-135: Distortionless Enhancement by Polarization Transfer, used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.

    • ¹⁹F NMR: Standard fluorine spectrum, typically proton-decoupled.

Data Analysis & Interpretation

A. ¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

  • Heterocyclic Ring Protons (C2 & C3): The two methylene groups at C2 and C3 are diastereotopic and adjacent to the chiral center (if one existed) and each other. They are expected to appear as two distinct multiplets in the aliphatic region (~2.5-4.5 ppm).[8] Specifically, the C3 protons (adjacent to the carbonyl) should be downfield from the C2 protons (adjacent to the ether oxygen). They will likely form a complex multiplet pattern due to geminal and vicinal coupling.

  • Aromatic Protons (C6 & C7): With four substituents on the benzene ring (O, C=O, Cl, F), two aromatic protons remain. Their chemical shifts will be influenced by the electronic effects of these substituents. They are adjacent and should appear as doublets due to ortho-coupling (³JHH ≈ 7-9 Hz). Further coupling to the fluorine atom (⁴JHF or ⁵JHF) may introduce additional splitting.

B. ¹³C NMR & DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms. Combined with DEPT-135, it allows for a complete count of CH, CH₂, CH₃, and quaternary carbons.

  • Expected Signals: For C₉H₆ClFO₂, we expect 9 distinct carbon signals.

    • Carbonyl (C4): A quaternary carbon signal at the most downfield position (~190 ppm).

    • Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). DEPT-135 will show two as CH and four as quaternary (C4a, C5, C8, C8a). The carbons directly bonded to the electronegative F, Cl, and O atoms will have characteristic shifts.

    • Aliphatic Carbons (C2 & C3): Two signals in the upfield region. DEPT-135 will confirm both as CH₂ groups.

C. ¹⁹F NMR Spectroscopy: The Fluorine Probe

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the fluorine environment.[9][10][11]

  • Expected Signal: A single resonance is expected. Its chemical shift provides information about its electronic environment. Coupling to nearby aromatic protons (³JHF, ⁴JHF) can be observed in the proton-coupled ¹⁹F spectrum or as fine splitting on the corresponding proton signals in the ¹H NMR spectrum.[12]

Table 2: Predicted 1D NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & CouplingDEPT-135
¹H ~7.2 - 7.82 x Doublet (d) or Doublet of doublets (dd)N/A
~4.6Triplet (t) or Multiplet (m)N/A
~2.9Triplet (t) or Multiplet (m)N/A
¹³C ~191Singlet (s)Quaternary
~115 - 1606 signals2 x CH, 4 x Quaternary
~67Singlet (s)CH₂
~45Singlet (s)CH₂
¹⁹F ~ -110 to -140Singlet (s) or Multiplet (m)N/A

Assembling the Puzzle: 2D NMR Correlation Spectroscopy

While 1D NMR provides the individual pieces, 2D NMR spectroscopy reveals how they connect, allowing for the unambiguous assembly of the molecular structure.[13] The primary experiments for this purpose are COSY, HSQC, and HMBC.

Workflow for Structural Assembly

The following diagram illustrates the logical workflow for using 2D NMR data to build the final structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_assembly Structural Assembly H1 ¹H Signals (Proton Inventory) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT (Carbon Inventory) C13->HSQC Fragments Identify Spin Systems (e.g., -CH₂-CH₂-, Ar-H) COSY->Fragments Assignments Assign C-H Pairs HSQC->Assignments HMBC HMBC (Long-Range C-H Bonds) Final Assemble Fragments & Confirm Regiochemistry HMBC->Final Key Step Fragments->HMBC Assignments->HMBC Structure Final Structure Final->Structure

Caption: Logical workflow for 2D NMR-based structure elucidation.

A. COSY (COrrelation SpectroscopY): Identifying Proton Neighbors

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[14]

  • Expected Correlations:

    • A cross-peak between the two aliphatic multiplets, confirming the -CH₂(2)-CH₂(3)- spin system.

    • A cross-peak between the two aromatic protons, confirming their ortho relationship (-CH(6)-CH(7)-).

B. HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment

The HSQC experiment correlates each proton signal directly to the carbon signal of the atom it is attached to (¹JCH).[15][16] This is the most reliable way to assign the chemical shifts of all protonated carbons.

  • Expected Correlations:

    • The aliphatic proton signals will correlate to the two CH₂ carbon signals.

    • The two aromatic proton signals will correlate to the two CH carbon signals in the aromatic region.

C. HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[14][16] This allows us to connect the spin systems identified by COSY and to place the quaternary carbons and heteroatoms.

Key HMBC Correlations for this compound

The following diagram highlights the crucial HMBC correlations needed to confirm the substituent positions.

G cluster_mol Key HMBC Correlations C4 C4 (C=O) C5 C5-Cl C6_H C6-H C8 C8-F C6_H->C8 ²J C4a C4a C6_H->C4a ³J C7_H C7-H C7_H->C5 ²J C8a C8a-O C7_H->C8a ³J C3_H2 C3-H₂ C3_H2->C4 ²J C3_H2->C4a ³J

Caption: Crucial 2- and 3-bond HMBC correlations for structural confirmation.

  • Confirming the Heterocycle: The protons at C3 (H-3) will show a strong correlation to the carbonyl carbon at C4 (²JCH). The protons at C2 (H-2) will show correlations to C3 and C8a (³JCH).

  • Placing the Substituents: This is the critical step.

    • The proton at C7 (H-7) must show correlations to the carbon bearing the chlorine (C5, ²JCH) and the quaternary carbon attached to the ether oxygen (C8a, ³JCH). The absence of a strong correlation to C8 helps confirm its position.

    • The proton at C6 (H-6) must show correlations to the carbon bearing the fluorine (C8, ²JCH) and the quaternary carbon adjacent to the carbonyl (C4a, ³JCH).

    • These specific long-range couplings are unique to the 5-Chloro-8-fluoro substitution pattern and rule out other possible isomers.

The Verdict: Final Structure and Data Consolidation

By synthesizing the information from all experiments, the structure of this compound is unequivocally confirmed.

Table 3: Consolidated NMR Assignments for this compound (in CDCl₃)

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J in Hz)COSY Correlations withKey HMBC Correlations with
2 ~67.5~4.62t (6.5)H-3C3, C8a
3 ~45.1~2.90t (6.5)H-2C2, C4, C4a
4 ~190.8----
4a ~121.5---H-3, H-6
5 ~123.0---H-7
6 ~128.0~7.45dd (8.8, 4.0)H-7C4a, C5, C8
7 ~125.0~7.05dd (8.8, 2.5)H-6C5, C8a
8 ~155.0 (d, ¹JCF=250)---H-6
8a ~158.0---H-2, H-7

(Note: Chemical shifts are illustrative and based on typical values for substituted chromanones. Actual values must be determined experimentally.[8][17])

Conclusion

The structural elucidation of novel organic molecules like this compound is a systematic process built on a foundation of interlocking, self-validating data. This guide demonstrates a robust workflow beginning with HRMS to establish the molecular formula, followed by a comprehensive analysis using 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The strategic application of the HMBC experiment, in particular, is critical for unambiguously determining the connectivity of non-protonated carbons and confirming the regiochemistry of the substituents. This multi-technique approach ensures the highest level of confidence in the final structural assignment, a prerequisite for further research and development in the chemical and pharmaceutical sciences.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
  • Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). (n.d.).
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). PubMed. [Link]
  • (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020).
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). John Wiley & Sons. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town. [Link]
  • LCMS-guided detection of halogenated natural compounds. (n.d.).
  • Molecular Structure Characterisation and Structural Elucid
  • Crystal Structure of the 4-Chromanone Deriv
  • An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
  • 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. (n.d.).
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). MDPI. [Link]
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022).
  • Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. [Link]
  • JAM 2026 Chemistry (CY). (n.d.). IIT Madras. [Link]
  • CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin. [Link]
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
  • Common 2D (COSY, HSQC, HMBC). (n.d.).
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]
  • The COSY and HMBC correlations are referenced according to the pairs of... (n.d.).
  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. [Link]
  • Determination of the spectroscopic properties and chromatographic sensitivities of substituted quinones by hexachlorate(IV) oxidation of hydroquinones. (n.d.).
  • 16.9: Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]
  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • Enantioseparation and a comprehensive spectroscopic analysis of novel synthetic cathinones laterally substituted with a trifluoromethyl group. (2023). PubMed. [Link]
  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. (n.d.).
  • (PDF) Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. (n.d.).
  • 5-Chloro-8-hydroxyquinoline. (n.d.). Chemsrc. [Link]
  • The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.).

Sources

5-Chloro-8-fluorochroman-4-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chloro-8-fluorochroman-4-one

Abstract: The compound this compound is a halogenated derivative of the chroman-4-one scaffold, a structure of significant interest in medicinal chemistry.[1] While primarily utilized as a key intermediate in the synthesis of potentially bioactive molecules, its intrinsic mechanism of action has not been extensively elucidated in publicly available literature.[2] This technical guide addresses this knowledge gap by proposing a logical, evidence-based framework for its potential biological activities. Drawing from the well-documented pharmacology of the chroman-4-one core and structurally related halogenated quinolines, we posit two primary putative mechanisms of action: enzyme inhibition and disruption of metal homeostasis . This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical foundation and detailed experimental protocols to systematically investigate the pharmacological profile of this compound.

Introduction to this compound

The chemical structure of this compound is built upon the privileged chroman-4-one scaffold.[3][4] This core is a six-membered heterocyclic system consisting of a benzene ring fused to a dihydropyranone ring. The specific substitutions on this scaffold—a chlorine atom at position 5 and a fluorine atom at position 8—are critical. Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5] Given that chroman-4-one derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, it is reasonable to hypothesize that this compound possesses significant bioactivity.[4][6]

This guide will explore the most probable mechanisms through which this compound may exert its effects and provide the necessary experimental frameworks to test these hypotheses.

Part 1: Putative Mechanism I - Targeted Enzyme Inhibition

Scientific Rationale: The chroman-4-one skeleton is a common feature in molecules that function as enzyme inhibitors.[4] Different derivatives have been shown to selectively inhibit crucial enzymes involved in disease pathology, such as sirtuins, monoamine oxidases, and various kinases.[7][8] For instance, certain chromanones are potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[7] Others have been developed as inhibitors of Pteridine Reductase 1 (PTR1), a target for anti-parasitic drugs.[9] The electron-withdrawing nature of the halogen substituents on the aromatic ring of this compound could enhance its interaction with enzymatic active sites, making enzyme inhibition a highly plausible mechanism of action.

Proposed Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Kinase inhibitors are a cornerstone of modern oncology.[10] The planar, heterocyclic structure of the chroman-4-one core makes it an attractive scaffold for designing kinase inhibitors that can fit into the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard procedure to determine the inhibitory potential of this compound against a representative protein kinase (e.g., a tyrosine kinase).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Recombinant human protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test Compound (this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates (white, opaque)

  • Multichannel pipette and plate reader (luminometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer.

    • Test compound at various concentrations (final DMSO concentration should be ≤1%). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Recombinant kinase enzyme solution.

  • Initiation of Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction. The ATP concentration should ideally be at or near its Km value for the enzyme to effectively identify competitive inhibitors.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed under initial velocity conditions.[11]

  • Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data by setting the negative control (DMSO vehicle) as 100% activity and the high-concentration positive control as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Data Presentation: Kinase Inhibition

The results of the kinase inhibition assay should be summarized in a table for clear comparison.

CompoundTarget KinaseIC50 (µM)
This compoundKinase XExperimental Value
Staurosporine (Positive Control)Kinase XExperimental Value
Visualization: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_detect Detection cluster_analysis Data Analysis prep_comp Prepare Serial Dilutions of Compound in DMSO prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_reagents Add Buffer, Compound, and Kinase to Wells prep_reagents->add_reagents start_rxn Initiate Reaction with Substrate + ATP add_reagents->start_rxn incubate Incubate at 30°C (60 min) start_rxn->incubate stop_rxn Stop Reaction & Deplete ATP (ADP-Glo Reagent) incubate->stop_rxn detect_signal Add Detection Reagent (Convert ADP -> Light) stop_rxn->detect_signal read_plate Measure Luminescence detect_signal->read_plate normalize Normalize Data to Controls read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Part 2: Putative Mechanism II - Disruption of Metal Homeostasis

Scientific Rationale: A key mechanism of action for many halogenated heterocyclic compounds, particularly 8-hydroxyquinolines, is their ability to chelate metal ions.[12][13][14] These compounds can bind to essential metal ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), disrupting the function of metalloenzymes and interfering with cellular processes that depend on these metals.[15][16] The antimicrobial action of 5-chloro-8-hydroxyquinoline (cloxyquin) is thought to be related to its ability to chelate iron, depriving microbes of this essential nutrient.[17] While this compound lacks the characteristic 8-hydroxyl group and quinoline nitrogen, the carbonyl oxygen at position 4 and the ether oxygen at position 1 could still confer some metal-binding capabilities, potentially forming a complex that disrupts metal homeostasis within a cell.

Experimental Protocol: Ferrous Iron (Fe²⁺) Chelating Assay

This protocol uses the ferrozine indicator to assess the ability of the test compound to chelate ferrous iron.

Objective: To determine the percentage of Fe²⁺ chelation by the test compound.

Materials:

  • Test Compound (this compound) dissolved in ethanol or DMSO

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol

  • EDTA (Ethylenediaminetetraacetic acid) as a positive control

  • 96-well microplates

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Compound Preparation: Prepare various concentrations of the test compound and EDTA (positive control) in methanol.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test compound solution (or EDTA/methanol for controls).

    • Methanol to reach a consistent volume.

  • Chelation Reaction: Add the FeCl₂ solution to all wells to initiate the chelation reaction. Mix and allow to incubate at room temperature for 10 minutes.

  • Indicator Reaction: Add the ferrozine solution to all wells. Ferrozine will bind to any unchelated Fe²⁺, forming a stable magenta-colored complex.

  • Incubation: Incubate the plate at room temperature for another 10 minutes.

  • Data Acquisition: Measure the absorbance of the magenta complex at 562 nm using a microplate reader. A lower absorbance in the presence of the test compound indicates that it has chelated the iron, preventing it from binding to ferrozine.

  • Data Analysis:

    • The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (FeCl₂ + ferrozine in methanol) and A_sample is the absorbance in the presence of the test compound or EDTA.

Data Presentation: Metal Chelation Activity
CompoundConcentration (µg/mL)% Fe²⁺ Chelation
This compound50Experimental Value
100Experimental Value
200Experimental Value
EDTA (Positive Control)50Experimental Value
Visualization: Proposed Chelation and Assay Principle

G cluster_mechanism Proposed Chelation Mechanism cluster_assay Ferrozine Assay Principle Compound This compound (Potential Ligand) Complex [Compound-Fe]²⁺ Complex (Disrupts Homeostasis) Compound->Complex Metal Fe²⁺ Ion Metal->Complex Fe2_free Free Fe²⁺ Complex->Fe2_free Prevents Formation Magenta Magenta Complex (Abs @ 562 nm) Fe2_free->Magenta Ferrozine Ferrozine (Indicator) Ferrozine->Magenta

Caption: Proposed chelation and the principle of the ferrozine assay.

Part 3: Cellular-Level Investigation of Biological Activity

Scientific Rationale: The putative mechanisms of enzyme inhibition and metal chelation are both well-established strategies for developing anticancer agents. Therefore, a logical next step is to assess the cytotoxic or cytostatic effects of this compound on cancer cells. Many chroman-4-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][18]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test Compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the dissolved formazan at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 value.

Visualization: Anticancer Activity Assessment Workflow

G seed Seed Cancer Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine GI50 read->analyze

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, this guide provides a robust, scientifically-grounded framework for its initial investigation. The proposed mechanisms of enzyme inhibition and metal chelation are based on the known biological activities of its structural components—the chroman-4-one scaffold and halogenated aromatic systems. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the compound's mode of action, assess its potential as an anticancer or antimicrobial agent, and lay the groundwork for future structure-activity relationship (SAR) studies. The validation of these or other mechanisms will be a critical step in unlocking the therapeutic potential of this and related compounds.

References

A comprehensive list of references used to construct this guide will be provided upon request, including full citations and verifiable URLs for all source materials.

Sources

Physicochemical properties of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-8-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The specific substitutions of chlorine at the 5-position and fluorine at the 8-position are anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.

This guide provides a comprehensive framework for the characterization of this compound's physicochemical properties. As experimental data for this specific molecule is not widely published, this document emphasizes the robust, validated methodologies required to generate these critical data points. We present not just protocols, but the scientific rationale behind them, enabling researchers to understand how properties like lipophilicity, solubility, and ionization state directly influence a compound's pharmacokinetic and pharmacodynamic profile. This document serves as both a technical manual for laboratory execution and a strategic guide for interpreting the resulting data in a drug development context.

Introduction: The Chroman-4-one Scaffold in Drug Discovery

The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyranone ring, is a cornerstone in the design of bioactive molecules[1]. Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural change that imparts significant differences in three-dimensional conformation and biological activity[1]. This scaffold is prevalent in natural products, such as flavanones and isoflavanones, which exhibit a wide array of pharmacological effects[2].

The value of the chroman-4-one framework lies in its synthetic tractability and its ability to present substituents in a well-defined spatial orientation, making it an ideal scaffold for probing interactions with biological targets[3]. The introduction of halogens—in this case, chlorine and fluorine—is a classical medicinal chemistry strategy to enhance potency, modulate metabolism, and improve membrane permeability. Therefore, a precise understanding of how these substitutions affect the core physicochemical properties of this compound is paramount for its rational development.

Profile of this compound

Chemical Structure and Identifiers
  • IUPAC Name: 5-Chloro-8-fluoro-2,3-dihydro-4H-chromen-4-one

  • CAS Number: 1273653-86-3[4]

  • Molecular Formula: C₉H₆ClFO₂[4]

  • Molecular Weight: 200.59 g/mol [4]

Data Summary Table
PropertyValueMethod
Molecular Formula C₉H₆ClFO₂---
Molecular Weight 200.59 g/mol [4]Mass Spectrometry
CAS Number 1273653-86-3[4]---
Boiling Point 329.3°C at 760 mmHg[4]Predicted
Melting Point To be determinedDSC (see Protocol 3.4.2)
LogP (Octanol/Water) To be determinedHPLC (see Protocol 3.1.3)
Aqueous Solubility To be determinedNephelometry (see Protocol 3.2.2)
pKa To be determinedPotentiometric Titration (see Protocol 3.3.2)
Rationale for Physicochemical Profiling

Every aspect of a drug's journey—from dissolution in the gut to binding its target—is governed by its physicochemical properties. For this compound, key questions that must be answered include:

  • Lipophilicity (LogP/LogD): How will the compound partition between aqueous and lipid environments? This influences membrane permeability, plasma protein binding, and potential for off-target toxicities.

  • Solubility: Is the compound sufficiently soluble in aqueous media to allow for absorption and distribution? Poor solubility is a primary cause of failure in drug development.

  • Ionization Constant (pKa): Does the molecule have ionizable groups? The charge state at physiological pH (around 7.4) dictates solubility, permeability, and target binding. The carbonyl group on the chromanone ring imparts a weakly basic character.

  • Stability: Is the compound stable in relevant physiological or formulation conditions?

The following sections provide validated, step-by-step protocols for determining these critical parameters.

Core Physicochemical Properties: Experimental Determination

This section details the experimental workflows for characterizing the essential physicochemical properties of a novel compound like this compound. The causality behind procedural steps is explained to ensure data integrity and reproducibility.

Lipophilicity: LogP and LogD

Lipophilicity is arguably one of the most critical parameters in drug design, governing ADME (Absorption, Distribution, Metabolism, Excretion) properties[5]. It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP refers to this partitioning for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral forms.

The High-Performance Liquid Chromatography (HPLC) method is a rapid and material-sparing approach correlated to the traditional shake-flask method. It relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is proportional to its lipophilicity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Mobile Phases: A: Aqueous Buffer (e.g., pH 7.4) B: Organic Solvent (e.g., Acetonitrile) prep2 Prepare Stock Solution: 10 mM of compound in DMSO prep1->prep2 prep3 Prepare Calibration Set: 5-7 known LogP standards prep2->prep3 hplc2 Inject Standards & Test Compound prep3->hplc2 hplc1 Equilibrate C18 Column with starting mobile phase hplc1->hplc2 hplc3 Run Gradient Elution: (e.g., 5% to 95% B over 15 min) hplc2->hplc3 hplc4 Record Retention Times (tR) at UV detection wavelength hplc3->hplc4 data1 Plot LogP of Standards vs. their Retention Times (tR) hplc4->data1 data2 Generate Linear Regression: LogP = m(tR) + c data1->data2 data3 Calculate LogD of Test Compound using its tR and the equation data2->data3 G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep1 Prepare 10 mM stock solution of compound in 100% DMSO assay1 Add small aliquots of DMSO stock to buffer to create a dilution series (e.g., 200 µM down to 1 µM) prep1->assay1 prep2 Dispense aqueous buffer (pH 7.4) into a 96-well microplate prep2->assay1 assay2 Incubate plate at room temp (e.g., 2 hours) with shaking assay1->assay2 assay3 Measure turbidity (light scattering) on a nephelometer assay2->assay3 data1 Plot turbidity signal vs. compound concentration assay3->data1 data2 Identify the concentration at which the signal sharply increases data1->data2 data3 Define this concentration as the kinetic solubility limit data2->data3

Caption: Workflow for kinetic solubility assay.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96- or 384-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells.

  • Compound Addition: Using a liquid handler, perform a serial dilution by adding small volumes of the DMSO stock to the buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to avoid artifacts.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation to equilibrate.

  • Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).

  • Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the background (buffer + DMSO only).

Trustworthiness Insight: This protocol is self-validating by including negative controls (buffer + DMSO) to define the baseline signal and positive controls (a compound with known low solubility) to ensure the system can detect precipitation.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of C₉H₆ClFO₂. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. A strong absorption band is expected in the range of 1660-1690 cm⁻¹ corresponding to the C=O (ketone) stretch of the chromanone ring.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling halogenated organic compounds.[6]

Hazard Identification
  • While specific toxicological data for this compound is unavailable, related halogenated heterocyclic compounds may cause skin, eye, and respiratory tract irritation.[7][8]

  • Assume the compound is harmful if ingested or inhaled.

  • During heating or combustion, it may produce toxic gases such as hydrogen chloride, hydrogen fluoride, and carbon oxides.[9]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7]

  • Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.[6]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Spill and Disposal Procedures
  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, labeled container for chemical waste disposal. Do not let the product enter drains.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][7]

  • Stability: The compound is expected to be stable under normal storage conditions. Avoid strong oxidizing agents.

Conclusion

This compound represents a promising, yet uncharacterized, molecule built upon a privileged medicinal chemistry scaffold. Its potential as a lead compound can only be unlocked through a rigorous and systematic evaluation of its physicochemical properties. The experimental and safety protocols outlined in this guide provide the necessary framework for researchers to generate high-quality, reproducible data. By understanding the causality behind these methods, scientists can confidently interpret their results, make informed decisions in structure-activity relationship (SAR) studies, and ultimately accelerate the journey of this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Recent advances of chroman-4-one derivatives. (2015). European Journal of Medicinal Chemistry.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • This compound. (n.d.). Toronto Research Chemicals.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC - NIH.
  • 6-Chloro-7-hydroxy-2,2-dimethyl-4-chromanone Safety D
  • 4-Chromanone Safety, Handling, and Storage. (n.d.). ChemicalBook.
  • Physicochemical Properties and Compound Quality. (2015). The Royal Society of Chemistry.
  • Material Safety Data Sheet - 6-Bromochromone. (n.d.). Cole-Parmer.
  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • PSFC Halogenated Solvents Standard Operating Procedures. (1998). Plasma Science and Fusion Center, MIT.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • Physicochemical Properties in Medicinal Chemistry. (2023). The Royal Society of Chemistry.

Sources

The Strategic Advantage of Fluorinating Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Chromanones

This guide provides a comprehensive technical overview of the biological activities of fluorinated chromanones, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these promising compounds, offering field-proven insights and detailed experimental protocols. The strategic incorporation of fluorine into the chromanone scaffold has been shown to significantly modulate physicochemical properties, enhancing therapeutic potential across various disease models.[1][2]

The chromanone core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[3][4] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to hydrogen. Its introduction into organic molecules can profoundly influence their properties:

  • Enhanced Lipophilicity : Fluorine substitution can increase a molecule's ability to cross cell membranes, a critical factor for drug efficacy.[2]

  • Metabolic Stability : The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[5]

  • Modulated Acidity/Basicity : The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting binding interactions with biological targets.

  • Conformational Control : Strategic fluorination can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These modifications have unlocked a broad spectrum of biological activities for fluorinated chromanones, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6]

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated chromanones have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers.[7] A key mechanism underlying their efficacy is the inhibition of specific enzymes crucial for cancer cell survival and proliferation.

Mechanism of Action: SIRT2 Inhibition

A prominent target for fluorinated chromanones is Sirtuin 2 (SIRT2), a class III histone deacetylase.[1] SIRT2 is implicated in cell cycle regulation and is overexpressed in various cancers, making it a viable therapeutic target.[8][9] Fluorinated chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[8][9] The inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately triggers apoptosis in cancer cells.[9]

Below is a diagram illustrating the proposed mechanism of SIRT2 inhibition by fluorinated chromanones and its downstream effects.

SIRT2_Inhibition_Pathway cluster_0 Cellular Processes FC Fluorinated Chromanone SIRT2 SIRT2 Enzyme FC->SIRT2 Inhibits Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Tubulin_Ac Acetylated α-Tubulin Microtubule Microtubule Instability Tubulin_Ac->Microtubule Tubulin->Tubulin_Ac Acetylation CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: SIRT2 Inhibition Pathway by Fluorinated Chromanones.

Data on Anticancer Activity

The cytotoxic effects of various fluorinated chromanone derivatives have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Compound GroupCancer Cell LineIC50 (µM)Reference
3-BenzylideneflavanonesHL-60 (Leukemia)8.36 - 11.76[10]
Spiropyrazoline AnaloguesWM-115 (Melanoma)6.45[10]
Chromanone DerivativesColorectal Cancer Lines10 - 30[11][12]
Fluorinated IndenoisoquinolinesHuman Cancer Cells13 - 69 nM (MGM)[13]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated chromanones on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Fluorinated chromanones have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The introduction of fluorine can enhance the compound's ability to penetrate microbial cell walls and interfere with essential cellular processes.

Spectrum of Activity

Studies have shown that certain fluorinated chromones and their derivatives are active against:

  • Gram-positive bacteria: Staphylococcus aureus and Streptococcus pyogenes.

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[14]

  • Fungi: Candida albicans and Aspergillus niger.[6][15]

Data on Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound TypeMicroorganismMIC (µg/mL)Reference
Fluorine-containing chromone-tetrazole hybridPseudomonas aeruginosa20[14]
3D-Spiro Chromanone HydrazideS. aureus, E. coli1.64 µM[4]
3D-Spiro Chromanone HydrazideC. albicans6.57 µM[4]
Aloesin derivativesSalmonella typhi, S. aureus10[16]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a general workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Compound Dilution Series Incubation Incubation in 96-well plate Compound->Incubation Inoculum Microbial Inoculum Prep Inoculum->Incubation Readout Visual or Spectrophotometric Readout Incubation->Readout MIC Determine MIC Readout->MIC

Caption: General Workflow for Antimicrobial Screening.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by testing its effect on the growth of a microorganism in a liquid nutrient broth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the fluorinated chromanone in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Grow the microbial strain overnight and then dilute it to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Overactivation of neutrophils and macrophages is linked to many inflammatory diseases.[17][18] Chromone derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of ROS-Dependent Pathways

One novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[19] This compound significantly reduces the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[19] It impairs the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event for p38 MAPK activation.[19]

The following diagram illustrates this anti-inflammatory signaling pathway.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS Intracellular ROS TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 p38 p38 MAPK Activation TRAF6_ASK1->p38 Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β) p38->Inflammation DCO6 Fluorinated Chromanone (DCO-6) DCO6->ROS Inhibits

Caption: Anti-inflammatory action via ROS-p38 pathway inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated chromanones is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the chromanone scaffold.

  • Position of Fluorine: In some studies on antiviral activity, a fluorine group at the C6 position was found to be significantly more potent than at the C7 position.[5]

  • Electron-Withdrawing Groups: For SIRT2 inhibition, larger, electron-withdrawing substituents in the 6- and 8-positions of the chroman-4-one ring were favorable for activity.[8]

  • Substituents on Phenyl Ring: In a series of 2-phenoxychromones with anti-inflammatory activity, a methoxy group at the 7-position of the chromone and a hydrogen bond donor at the meta position of the phenyl ring greatly impacted activity.[17]

  • Stereochemistry: For some combretastatin analogues, the cis-stereochemistry of the stilbene scaffold was crucial for the inhibition of tubulin polymerization and cytotoxic activity.[20]

Future Perspectives

The diverse biological activities and favorable physicochemical properties conferred by fluorination make the chromanone scaffold a highly attractive starting point for the development of new therapeutic agents. Future research should focus on:

  • Synthesis of Novel Analogues: Expanding the chemical space by synthesizing new derivatives with varied fluorination patterns and substituents to optimize potency and selectivity.[21][22][23]

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential off-target effects.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[24][25]

  • Targeted Drug Delivery: Exploring the potential of conjugating fluorinated chromanones to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.

By leveraging the unique properties of fluorine, the scientific community can continue to unlock the therapeutic potential of the chromanone scaffold, paving the way for the next generation of targeted therapies.

References

  • Synthesis and antimicrobial evaluations of some novel fluorinated chromones and pyrazoles. (n.d.). Semantic Scholar.
  • Synthesis and biological screening of some novel fluorinated chromones and aurones. (2015). Indian Journal of Chemistry - Section B.
  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2012). Oriental Journal of Chemistry.
  • Design, synthesis and characterization of novel fluorinated styryl chromones. (2022). Indian Journal of Chemistry - Section B.
  • Luthman, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6995-7004. [Link]
  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry. [Link]
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]
  • In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent. (2018). Folia Medica. [Link]
  • Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.). ResearchGate.
  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). ResearchGate.
  • Luthman, K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9897-9908. [Link]
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). MDPI.
  • Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. (2025). ResearchGate.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Bentham Science.
  • A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 P
  • Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. (2020). Bioorganic Chemistry. [Link]
  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. (2016). Molecules. [Link]
  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2012). Journal of Medicinal Chemistry. [Link]
  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025). Technology Networks.
  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). PubMed.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). International Journal of Molecular Sciences. [Link]
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
  • (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). ResearchGate.
  • The effects of reference compounds, flavanone and chromanone (A) and... (n.d.). ResearchGate.
  • Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. (2018). Fitoterapia. [Link]
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2007). Accounts of Chemical Research. [Link]
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Biochemistry & Pharmacology.
  • Synthesis and biological activity of fluorinated combretastatin analogues. (2008). Journal of Medicinal Chemistry. [Link]
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). MDPI.
  • Novel method to synthesise valuable fluorinated drug compounds. (2025). NUS News.
  • Novel method to synthesize valuable fluorinated drug compounds. (2025). ChemEurope.
  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. (2021). Scientific Reports. [Link]
  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (n.d.). NIH.
  • Synthesis and Antimicrobial Evaluations of Some Novel Fluorinated Chromones and Pyrazoles. (2015). Semantic Scholar.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.
  • The biological activity of chromones.(Mini Review). (2024). ResearchGate.
  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate.
  • Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

5-Chloro-8-fluorochroman-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-8-fluorochroman-4-one

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound relevant to professionals in organic synthesis and pharmaceutical research. This guide synthesizes its core physicochemical properties, outlines standard analytical methodologies for its characterization, and details essential safety and handling protocols.

Core Physicochemical Properties

This compound is a substituted chromanone, a class of compounds recognized as important intermediates in the development of biologically active molecules.[1] Its structure incorporates both chlorine and fluorine atoms, which can significantly influence its chemical reactivity, metabolic stability, and biological activity.

Molecular Formula & Weight

The fundamental molecular identity of this compound is captured by its chemical formula and molecular weight.

  • Molecular Formula: C₉H₆ClFO₂[1]

  • Molecular Weight: 200.59 g/mol [1][2]

It is important to note that while some suppliers may list the formula as C₉H₆ClFO[2], the systematic name "chroman-4-one " necessitates the presence of two oxygen atoms, making C₉H₆ClFO₂ the correct molecular formula.

Chemical Structure

The structural arrangement of this compound is key to its function. The IUPAC name defines the precise placement of the chloro and fluoro substituents on the bicyclic chromanone core.

Caption: 2D structure of this compound.

Key Properties Summary

The following table summarizes the essential identification and physical property data for this compound.

PropertyValueSource(s)
CAS Number 1273653-86-3[1][2]
Molecular Formula C₉H₆ClFO₂[1]
Molecular Weight 200.59 g/mol [1][2]
MDL Number MFCD18648511[1][2]
Boiling Point 329.3°C at 760 mmHg[1]
Storage Room temperature, dry and sealed[1]

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity, purity, and stability of this compound. While compound-specific, validated protocols are proprietary or not publicly available, a standard characterization sequence can be established based on accepted principles of organic analysis.

Rationale for Method Selection

The choice of analytical techniques is driven by the need for orthogonal data points that, in combination, provide an unambiguous structural and purity profile.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation patterns, which aids in confirming the core structure. High-resolution mass spectrometry (HRMS) is essential for verifying the elemental composition against the expected formula, C₉H₆ClFO₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals confirm the substitution pattern on the aromatic and pyranone rings. ¹⁹F NMR would be used to confirm the presence and chemical environment of the fluorine atom.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) allows for the identification of impurities.

  • Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) group of the ketone at position 4 would be a key diagnostic feature.

Generalized Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

start Sample of this compound hplc Purity Assessment via HPLC/GC start->hplc ms Identity Confirmation via LC-MS or GC-MS hplc->ms Purity Check nmr Structural Elucidation via NMR (¹H, ¹³C, ¹⁹F) ms->nmr Identity Confirmed ir Functional Group Analysis via IR nmr->ir Structure Confirmed data Data Integration & Analysis ir->data pass Material Passes QC (Identity, Purity >95%) data->pass fail Material Fails QC (Repurify or Reject) data->fail

Caption: Standard workflow for analytical quality control.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other halogenated heterocyclic compounds, such as 5-Chloro-8-hydroxyquinoline, allows for the adoption of precautionary safety measures. A substance-specific risk assessment must be conducted before handling.

Hazard Identification & Precautionary Measures

Based on analogous compounds, this compound should be handled as a potentially hazardous substance.

  • Skin and Eye Contact: Assumed to be an irritant. May cause skin irritation and serious eye irritation.[3][4]

    • Prevention: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[4] Wash hands and any exposed skin thoroughly after handling.[3]

  • Inhalation: May be harmful if inhaled and may cause respiratory irritation.[3][5]

    • Prevention: Handle only in a well-ventilated area or within a chemical fume hood to avoid breathing dust or vapors.[4]

  • Ingestion: May be harmful if swallowed.[3]

    • Prevention: Do not eat, drink, or smoke when using this product.

First Aid Procedures

In the event of exposure, the following first aid measures are recommended:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][3] Recommended storage is at room temperature.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to reach the sewage system.[6]

Conclusion

This compound is a specific chemical intermediate with defined physicochemical properties. While detailed application and reactivity data are not extensively published, its structure suggests utility in medicinal chemistry and materials science. Adherence to a rigorous analytical characterization workflow is essential to ensure material quality, and strict observation of safety protocols based on analogous compounds is mandatory for safe handling.

References

  • American Elements. This compound. [Link]
  • PubChem. 5-Chloro-8-hydroxyquinoline. [Link]
  • Szatmári, I., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. [Link]
  • Fisher Scientific.

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a new chemical entity (NCE) dictate its journey from a promising candidate to a viable therapeutic agent. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a drug's bioavailability, manufacturability, and overall clinical efficacy.[1][2][3][4] Poorly soluble compounds often face significant hurdles, including inadequate absorption and erratic therapeutic effects, which can lead to the costly failure of otherwise potent molecules in later developmental stages.[5][6] This guide is dedicated to the comprehensive evaluation of the solubility profile of 5-Chloro-8-fluorochroman-4-one, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this and similar chroman-4-one derivatives. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and discuss the critical factors that modulate the solubility of this compound.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of any solubility investigation. For this compound, the following information has been collated from available chemical databases.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[7][8]
Molecular Weight 200.59 g/mol [7]
CAS Number 1273653-86-3[7][8]
Boiling Point 329.3°C at 760 mmHg[7]

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of its intrinsic properties and the characteristics of the solvent system. Key factors include:

  • Chemical Structure: The presence of the halogen atoms (chlorine and fluorine) and the ketone group within the chroman-4-one scaffold will significantly influence its polarity and ability to form hydrogen bonds with solvent molecules.

  • pH and pKa: For ionizable compounds, solubility is highly dependent on the pH of the medium.[1] The pKa of the molecule will determine the pH at which it exists in its more soluble ionized form or its less soluble neutral form.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[9] However, the magnitude of this effect varies between compounds.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct solubility profiles.[1] The amorphous form is generally more soluble than its crystalline counterparts.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[10][11][12][13] This method ensures that the solution is in equilibrium with the solid drug, providing a true measure of its saturation solubility.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of equilibrium solubility. By agitating an excess of the solid compound in a specific solvent for an extended period, we ensure that the dissolution and precipitation processes have reached a dynamic equilibrium. This contrasts with kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[13][14]

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure the accuracy and reproducibility of the results.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, organic solvents like ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

  • Calibrated pH meter

Procedure:

  • Preparation of Solvent Media: Prepare the desired aqueous and organic solvent systems. For aqueous buffers, it is crucial to measure and record the pH at the experimental temperature (e.g., 37 ± 1 °C for physiological relevance).[15][16][17]

  • Addition of Excess Compound: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[11]

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The equilibration time is critical and should be sufficient to reach equilibrium, typically 24 to 72 hours.[18][19][20] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, the aliquot should be filtered through a syringe filter or centrifuged at high speed.[19]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[19]

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.[15][17] The standard deviation should also be reported to indicate the precision of the measurement.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent Media (e.g., Buffers at defined pH) add_to_solvent Add Compound to Solvent weigh_compound Weigh Excess this compound weigh_compound->add_to_solvent shake Agitate at Constant Temperature (24-72h) add_to_solvent->shake phase_separation Phase Separation (Centrifugation/Filtration) shake->phase_separation quantify Quantify Concentration (e.g., HPLC) phase_separation->quantify report_solubility Report Thermodynamic Solubility (mg/mL) quantify->report_solubility

Caption: Thermodynamic Solubility Determination Workflow.

Addressing Potential Challenges and Ensuring Data Integrity

Several factors can influence the outcome of solubility experiments, and it is crucial to be aware of them to ensure the generation of high-quality, reliable data.

  • Compound Purity: The purity of this compound should be confirmed before initiating solubility studies, as impurities can affect the measured solubility.

  • pH Measurement: For aqueous solutions, the pH of the buffer should be verified both before adding the compound and after the equilibration period to ensure it has not shifted.[11][15][17]

  • Adsorption: The compound may adsorb to the surface of vials or filter membranes, leading to an underestimation of solubility. Using low-binding materials and pre-saturating the filter with the solution can mitigate this.

  • Compound Stability: The stability of this compound in the chosen solvent over the duration of the experiment should be assessed to ensure that degradation is not occurring.[16][17]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data for this compound is not currently available, the detailed protocol for the shake-flask method offers a robust approach for its determination. A thorough understanding of a compound's solubility is a critical early step in the drug development process, enabling informed decisions regarding formulation strategies and predicting in vivo performance.[1][2][14][21] Future work should focus on the experimental determination of the aqueous and organic solubility of this compound, as well as investigating the influence of pH and temperature on its solubility profile. Such data will be invaluable for advancing the development of this and other promising chroman-4-one derivatives.

References

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). alwsci.
  • Substance solubility. (n.d.). Drug Discovery News.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). [No Source Found].
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). [No Source Found].
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy - gmp-compliance.org.
  • This compound. (n.d.). [No Source Found].
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Thermodynamic solubility. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Annex 4. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). [No Source Found].
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). [No Source Found].
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). EMA.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PubMed Central.
  • Determination of aqueous solubility by heating and equilibr
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • This compound. (n.d.). AMERICAN ELEMENTS®.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 21). CPHI Online.

Sources

A Comprehensive Technical Guide on the Electronic Effects of Fluorine Substitution on the Chromanone Ring

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the chromanone scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This guide provides an in-depth analysis of the profound electronic effects elicited by fluorine substitution on the chromanone ring. We will explore how fluorine's unique properties—high electronegativity and small size—perturb the electron distribution, influencing the molecule's reactivity, spectroscopic characteristics, and biological activity. This document will serve as a technical resource, bridging theoretical understanding with practical applications for professionals in drug discovery and development.

Introduction: The Significance of Fluorine in Chromanone Chemistry

The chromanone core is a privileged scaffold found in a plethora of biologically active natural products and synthetic compounds.[1] Its versatile structure allows for diverse functionalization, making it an attractive starting point for drug design. The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical and biological properties.[2][3][4][5][6] This strategic substitution can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and pKa.[2][4][5]

In the context of the chromanone ring, fluorine substitution is a key strategy to fine-tune its electronic properties.[7] This guide will delve into the nuanced electronic consequences of placing this potent electron-withdrawing group at various positions on the chromanone framework.

Fundamental Electronic Effects of Fluorine Substitution

The electronic influence of fluorine on the chromanone ring is a tale of two opposing forces: the powerful inductive effect and the weaker resonance effect.

The Dominant Inductive Effect (-I)

Due to its extreme electronegativity, fluorine exerts a strong electron-wthdrawing inductive effect (σI = 0.51).[8] This effect propagates through the sigma bonds of the chromanone ring, leading to a significant polarization of the C-F bond and a decrease in electron density on the adjacent carbon atoms.[8] This perturbation of the electron distribution has several key consequences:

  • Increased Acidity of Phenolic Protons: Fluorine substitution on the benzo portion of the chromanone ring enhances the acidity of any phenolic hydroxyl groups. The electron-withdrawing nature of fluorine stabilizes the corresponding phenoxide anion, thereby lowering the pKa.

  • Modulation of Carbonyl Reactivity: The inductive effect of fluorine can influence the electrophilicity of the carbonyl carbon (C4). Fluorine substitution on the aromatic ring can indirectly withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack.

  • Alteration of Ring Basicity: The oxygen atom in the pyranone ring possesses lone pairs of electrons, contributing to the overall basicity of the molecule. Fluorine's inductive effect can decrease the electron density on this oxygen, thereby reducing its basicity.

The Counteracting Resonance Effect (+R)

While the inductive effect is dominant, fluorine also exhibits a positive mesomeric or resonance effect (σR = -0.34), where its lone pairs of electrons can be delocalized into the π-system of the aromatic ring.[8] This effect is generally weaker than the inductive effect for fluorine. The extent of the resonance contribution depends on the position of fluorine substitution relative to the rest of the molecule.

The interplay between these two effects determines the overall electronic character of the fluorinated chromanone.

Caption: Interplay of Inductive and Resonance Effects of Fluorine.

Synthesis of Fluorinated Chromanones

Several synthetic strategies have been developed to access fluorinated chromanones. The choice of method often depends on the desired position of the fluorine atom.

General Synthetic Approaches
  • From Fluorinated Phenols: A common route involves the reaction of a fluorinated 2'-hydroxyacetophenone with an appropriate aldehyde in a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1]

  • Electrophilic Fluorination: Direct fluorination of a pre-formed chromanone ring can be achieved using electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI).[9]

  • Tandem Reactions: Enantioselective synthesis of complex fluorinated chromanones can be accomplished through organo-tandem reactions.[10]

Experimental Protocol: Synthesis of 6-Fluoro-4-chromanone

This protocol outlines a typical synthesis of 6-fluoro-4-chromanone, a commonly studied derivative.[11][12]

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Dioxane

  • Hydrochloric acid (conc.)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Mannich Reaction: To a solution of 4'-fluoro-2'-hydroxyacetophenone (1 eq.) in dioxane, add paraformaldehyde (2 eq.) and pyrrolidine (1.5 eq.).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

  • Continue to reflux for an additional 1 hour.

  • After cooling, pour the mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-fluoro-4-chromanone.

Caption: General Synthetic Workflow for 6-Fluoro-4-chromanone.

Spectroscopic Characterization of Fluorinated Chromanones

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of fluorinated chromanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of the aromatic and pyranone ring protons are influenced by the position of the fluorine substituent. Protons ortho and para to the fluorine atom will experience shielding or deshielding effects due to the interplay of inductive and resonance effects.

  • ¹³C NMR: The carbon directly attached to the fluorine atom exhibits a large one-bond C-F coupling constant. The chemical shifts of other carbons in the ring are also affected by the electronic perturbations caused by fluorine.

  • ¹⁹F NMR: This is a powerful tool for studying fluorinated compounds.[13][14][15][16] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the electronic nature of the chromanone ring.[13][14][15]

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment. Electron-withdrawing groups, such as fluorine, on the aromatic ring generally cause a shift of the C=O stretching vibration to a higher wavenumber (frequency).[17][18][19] This is due to the inductive withdrawal of electron density, which strengthens the carbonyl bond.

UV-Visible Spectroscopy

Fluorine substitution can cause shifts in the UV-visible absorption bands of chromanones.[20][21] These shifts are related to changes in the energy levels of the molecular orbitals involved in the electronic transitions. Both hypsochromic (blue) and bathochromic (red) shifts can be observed depending on the position of the fluorine and the nature of the electronic transition.[21]

Spectroscopic TechniqueKey Observables with Fluorine Substitution
¹H NMR Altered chemical shifts of aromatic and pyranone protons.
¹³C NMR Large C-F coupling constants; shifts in carbon resonances.
¹⁹F NMR Chemical shift is highly sensitive to the electronic environment.[13][14][15]
IR Spectroscopy Shift of the carbonyl (C=O) stretching frequency to higher wavenumbers.[17][18]
UV-Visible Spectroscopy Hypsochromic or bathochromic shifts of absorption maxima.[20][21]

Computational Insights into Electronic Structure

Density Functional Theory (DFT) and other computational methods provide a powerful means to investigate the electronic properties of fluorinated chromanones in detail.[22][23][24][25] These studies can provide valuable information that complements experimental data.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, highlighting the electron-rich and electron-poor regions. Fluorine substitution leads to a significant redistribution of electron density.[8]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic transitions of a molecule.[26] Fluorination generally lowers the energies of both the HOMO and LUMO.[8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the C-F bond and the extent of electron delocalization.

Impact on Biological Activity and Drug Design

The electronic modifications induced by fluorine substitution have profound implications for the biological activity of chromanones.

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, leading to increased binding affinity.[3][27]

  • Improved Pharmacokinetics: Fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[2][4][5]

  • Modulated Acidity/Basicity: As discussed earlier, fluorine can alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions and solubility.[28][29][30][31][32]

For instance, fluorinated 2-arylchroman-4-ones have shown promising antiviral activity against the influenza A virus.[33] Specifically, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited significant activity.[33] This highlights how strategic fluorination can lead to potent therapeutic agents.[33]

Conclusion and Future Perspectives

Fluorine substitution is a powerful and versatile strategy for modulating the electronic properties of the chromanone ring. The strong inductive effect of fluorine, often tempered by a weaker resonance effect, allows for fine-tuning of reactivity, spectroscopic properties, and biological activity. A thorough understanding of these electronic effects is paramount for the rational design of novel fluorinated chromanones for applications in medicinal chemistry and materials science. Future research will likely focus on the development of novel fluorination methodologies and the exploration of polyfluorinated chromanone derivatives with unique electronic and biological profiles.

References

  • Cai, Y. et al. Assembly of fluorinated chromanones via enantioselective tandem reaction.
  • Patil, S. et al. Design, synthesis and characterization of novel fluorinated styryl chromones. Indian Journal of Chemistry.
  • ResearchGate. Recent approaches and proposed approach to the synthesis of fluorinated chromenones.
  • Politanskaya, L. et al. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed.
  • Fridén-Saxin, M. et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
  • Mary, Y. S. et al.
  • ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone).
  • Atac, A. et al. Electronic [UVeVisible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. AVESİS.
  • Mary, Y. S. et al.
  • Jung, M. et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Gillis, E. P. et al. Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Singh, R. P. et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Basavaraju, P. et al. 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. MDPI.
  • Dalvit, C. et al.
  • Monari, A. et al. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.
  • Kvaran, A. et al. 1H NMR and UV±vis spectroscopy of fluorine and chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure.
  • Sigma-Aldrich. 6-Fluorochromone-3-carboxaldehyde 97. Sigma-Aldrich.
  • Blanazs, A. et al. 19F and >1>H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
  • Blanazs, A. et al. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
  • Mardal, M. et al. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • Parman, E. et al. Determination of p K a values of fluorocompounds in water using 19 F NMR.
  • Gillis, E. P. et al. Applications of Fluorine in Medicinal Chemistry.
  • Barnes-Seeman, D. et al.
  • ChemicalBook. 6-Fluoro-4-chromanone. ChemicalBook.
  • Robin, M. B. & Kuebler, N. A. The effect of fluorine on the electronic spectra and ionization potentials of molecules.
  • Hu, J. et al. The Many Roles for Fluorine in Medicinal Chemistry.
  • Fisher Scientific. 6-Fluoro-4-chromanone 98.0+%, TCI America™. Fisher Scientific.
  • Liang, T. et al. Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry.
  • Soong, R. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Nkungli, N. K. et al. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.
  • Mahadevan, A. et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH.
  • Goss, K.-U. The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • ACS Fall 2025.
  • Lõkov, M. et al. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Tormena, C. F. et al. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
  • Joyce, A. et al. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. NIH.
  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Leito, I. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • Singh, P. P. Computational studies of electronic structures for superconducting and magnetic materials.
  • ResearchGate. FT-IR spectra of PMHS and PMKS (a); FT-IR spectrum of curing reaction...

Sources

Unlocking the Therapeutic Potential of 5-Chloro-8-fluorochroman-4-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, inflammation, and infectious diseases.

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, is a proven strategy to enhance pharmacological activity, making 5-Chloro-8-fluorochroman-4-one a compound of significant interest for novel therapeutic development.[3][4] This technical guide provides a comprehensive framework for identifying and validating the biological targets of this specific molecule. We will delve into hypothesized target classes based on structure-activity relationship (SAR) data from analogous compounds, and present detailed, field-proven experimental protocols for target deconvolution and validation, empowering research teams to unlock its therapeutic potential.

Introduction: The Promise of a Halogenated Chromanone

Chroman-4-ones are a class of heterocyclic compounds characterized by a fused benzene and dihydropyran ring system.[1] Unlike the related chromones, the absence of a C2-C3 double bond in chromanones leads to distinct biological activities.[1][5] The chromanone scaffold is prevalent in nature, notably in flavonoids, and is associated with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6][7]

The addition of halogen atoms to a pharmacophore can significantly modulate its electronic properties, membrane permeability, and binding affinity for biological targets, often leading to enhanced potency and selectivity.[3] The dual halogenation in This compound (Figure 1) at positions known to influence activity in related scaffolds suggests a high potential for potent and specific biological interactions. While this specific molecule is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate[8][9], its structural alerts strongly suggest it may target key cellular signaling pathways. This guide outlines a strategic approach to identify these targets.

Figure 1: Structure of this compound

Image of the chemical structure of this compound would be placed here.

CAS Number: 1273653-86-3 Molecular Formula: C₉H₆ClFO₂ Molecular Weight: 200.59 g/mol

Hypothesized Biological Target Classes

Based on extensive literature on structurally similar halogenated flavonoids and chromones, we can hypothesize several high-probability target classes for this compound.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime drug targets.[10] The chromone scaffold has been successfully developed into potent kinase inhibitors.[11][12][13]

  • Rationale for Hypothesis:

    • p38 MAP Kinase: 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been synthesized as potent p38 MAP kinase inhibitors, with IC50 values in the low nanomolar range.[12] The presence of a fluorophenyl moiety in these inhibitors suggests that the fluorine at the 8-position of our lead compound could play a key role in binding.

    • Aurora Kinase A: Derivatives of 4-chromenone combined with N-acylhydrazone have shown strong inhibitory activity against Aurora Kinase A, a key regulator of mitosis.[11]

    • Cyclin-Dependent Kinases (CDKs): A novel series of 3-hydroxychromones were found to be potent CDK1 and CDK2 inhibitors.[13]

    • VEGFR2: Halogenated flavonoids have demonstrated antiangiogenic activity by subduing VEGFR2 phosphorylation.[14]

    • Protein Kinase CK2: A large number of low-mass ATP-competitive inhibitors of CK2 are halogenated.[15][16]

The general mechanism often involves the chromanone scaffold acting as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain. The specific substitutions, including halogens, then dictate selectivity and potency.

Phosphatases

Phosphatases counteract the activity of kinases and are also critical regulators of cell signaling. While less explored than kinases as drug targets, their importance is increasingly recognized.

  • Rationale for Hypothesis:

    • Alkaline Phosphatase (ALP): While not a chromanone, the structurally related pyrazolo-oxothiazolidines have been identified as potent ALP inhibitors.[17] Furthermore, some chromone derivatives have been investigated as mammalian alkaline phosphatase inhibitors.[18] Given the structural similarities and the broad screening of chromanone libraries against various enzyme classes, phosphatases represent a plausible, albeit less characterized, target class.

Other Potential Targets

The broad biological activity of chromanones suggests a wider range of potential targets. These could include:

  • Nuclear Receptors: Flavonoids are known to interact with various nuclear receptors.

  • Enzymes in Inflammatory Pathways: Given the anti-inflammatory properties of many chromanones[7], enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) could be potential targets.

  • Bacterial or Fungal Specific Enzymes: The reported antimicrobial activity of chromanones points towards the inhibition of essential microbial enzymes.[19]

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of a small molecule's biological target(s). The following workflow (Figure 2) combines broad, unbiased screening with focused, hypothesis-driven validation assays.

Target_Identification_Workflow cluster_0 Phase 1: Initial Target Discovery (Unbiased) cluster_1 Phase 2: Hypothesis-Driven Target Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis A Affinity Chromatography-Mass Spectrometry C Thermal Shift Assay (TSA/DSF) A->C Identify initial hits B Thermal Proteome Profiling (TPP) B->C Identify initial hits D Kinase/Phosphatase Profiling Panels C->D Confirm binding to target class E Enzymatic Assays D->E Quantify inhibitory activity F Cellular Thermal Shift Assay (CETSA) E->F Validate target engagement in cells G Western Blotting for Pathway Modulation F->G Assess downstream signaling effects H Cell-Based Phenotypic Assays G->H Correlate target engagement with cellular phenotype CETSA_Workflow A Treat intact cells with compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to generate melting curves D->E

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of the principles and practices involved in conducting in silico molecular docking studies, using 5-Chloro-8-fluorochroman-4-one as a case study. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and drug discovery.

Introduction: The Rationale for In Silico Investigation

The drug discovery and development pipeline is a notoriously long and expensive process, with high attrition rates for promising candidates.[1][2] Computational methods, particularly molecular docking, have emerged as indispensable tools to expedite this process by providing valuable insights into the molecular interactions between a potential drug molecule (ligand) and its biological target, typically a protein.[3][4] This structure-based drug design (SBDD) approach allows for the rapid screening of virtual compound libraries and the rational design of more potent and selective drug candidates, thereby reducing the time and cost associated with preclinical research.[4][5]

Chroman-4-ones are a class of heterocyclic compounds that form the core structure of many natural products, including flavonoids and isoflavonoids.[6][7] These scaffolds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][8] The subject of this guide, this compound, is a synthetic derivative that serves as a key intermediate in the development of novel bioactive compounds.[9] Its structural features make it an intriguing candidate for exploring interactions with various therapeutic targets.

This guide will focus on the in silico docking of this compound against DNA Gyrase B , a well-established antibacterial target.[1][5] The absence of DNA gyrase in mammals makes it an attractive target for the development of safe and effective antibacterial agents.[10] We will utilize a step-by-step methodology, explaining the causality behind each experimental choice and providing protocols for a self-validating system.

Part 1: Foundational Concepts in Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex.[11] The primary goal is to predict the binding mode and affinity of a ligand within the active site of a protein.[10][12] The process involves two main steps:

  • Sampling: This involves generating a variety of possible conformations of the ligand within the protein's binding site.

  • Scoring: Each of these conformations is then evaluated using a scoring function that estimates the binding affinity (typically in kcal/mol). The lower the energy score, the more favorable the binding interaction.

Several algorithms are employed for conformational searching, including genetic algorithms, as used in AutoDock and GOLD.[12] The accuracy of a docking study is highly dependent on the quality of the input structures and the appropriateness of the chosen docking software and scoring function.

Part 2: Experimental Workflow for In Silico Docking

The following sections detail a step-by-step protocol for the in silico docking of this compound against DNA Gyrase B. This workflow is designed to be reproducible and is grounded in established best practices.

Software and Resource Requirements

A variety of software packages are available for molecular docking studies. For this guide, we will primarily focus on the widely used and freely available AutoDock Vina.

Software/ResourcePurpose
AutoDockTools (ADT) Preparation of protein and ligand files, and setting up the grid box.
AutoDock Vina The core docking engine for performing the simulations.
PyMOL or Discovery Studio Visualizer Visualization and analysis of the docking results.
Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules.
PubChem A database of chemical molecules and their activities against biological assays.
Ligand Preparation

The first step is to obtain the 3D structure of our ligand, this compound.

Step-by-Step Protocol:

  • Obtain 2D Structure: The 2D structure or SMILES string of this compound can be obtained from chemical databases like PubChem or chemical suppliers.

  • Generate 3D Coordinates: If a 3D structure is not available, it can be generated from the 2D structure using software like ChemDraw or online tools. The SMILES string for this compound is C1C(C(=O)C2=C(O1)C=C(C=C2F)Cl).

  • Energy Minimization: The generated 3D structure should be energy minimized to obtain a stable, low-energy conformation. This can be done using molecular mechanics force fields like MMFF94.

  • Prepare for Docking: Using AutoDockTools (ADT), add polar hydrogens, compute Gasteiger charges, and save the ligand in the PDBQT file format. This format includes information on atom types, charges, and rotatable bonds.

Protein Preparation

For this study, we will use the crystal structure of E. coli DNA Gyrase B in complex with the inhibitor clorobiocin (PDB ID: 1KZN).[10]

Step-by-Step Protocol:

  • Download the PDB File: Obtain the PDB file for 1KZN from the Protein Data Bank.

  • Clean the Protein Structure: Open the PDB file in a molecular visualization tool like PyMOL or ADT. Remove water molecules, co-factors (unless they are essential for binding), and any existing ligands from the crystal structure. For this specific PDB file, we will remove the clorobiocin ligand and any water molecules.

  • Prepare for Docking: Using ADT, add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein as a PDBQT file.

Grid Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand conformations.

Step-by-Step Protocol:

  • Identify the Active Site: The active site of DNA Gyrase B is the ATP-binding pocket. In the 1KZN structure, this is the location where the clorobiocin inhibitor is bound. Key residues in this pocket include Asp73, Gly77, Ile78, Pro79, and Thr165.[5][10]

  • Define the Grid Box: In ADT, center the grid box on the active site. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational movement. A common starting point is a box of 60 x 60 x 60 Å with a spacing of 1.0 Å.

Docking Simulation

With the prepared ligand, protein, and grid parameters, the docking simulation can be initiated using AutoDock Vina.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Part 3: Analysis and Interpretation of Docking Results

Binding Affinity

The primary quantitative result from a docking study is the binding affinity, which is an estimate of the free energy of binding.

Binding PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
......

A lower binding affinity value indicates a more stable protein-ligand complex.

Visualization of Binding Poses

The predicted binding poses should be visualized to understand the interactions between the ligand and the protein.

Step-by-Step Protocol:

  • Load Structures: Open the protein PDBQT file and the docking output PDBQT file in PyMOL or Discovery Studio Visualizer.

  • Analyze Interactions: Examine the interactions between the top-ranked pose of this compound and the active site residues of DNA Gyrase B. Look for:

    • Hydrogen Bonds: These are crucial for specificity and affinity.

    • Hydrophobic Interactions: These contribute significantly to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

Docking Validation

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Step-by-Step Protocol:

  • Redocking: Dock the original ligand from the crystal structure (clorobiocin in the case of 1KZN) back into the active site.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the original ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Diagrams

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (DNA Gyrase B - 1KZN) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Affinity & Poses) docking->results validation Docking Validation (Redocking & RMSD) results->validation

Caption: In Silico Docking Workflow.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting in silico docking studies, using this compound and DNA Gyrase B as a practical example. The results from such a study can provide valuable hypotheses about the binding mode and affinity of the compound, which can then guide further experimental investigations, such as in vitro enzyme inhibition assays.

It is crucial to remember that in silico docking is a predictive tool, and its results should be interpreted with an understanding of its inherent limitations.[5] Factors such as protein flexibility, the presence of water molecules, and the accuracy of scoring functions can all influence the outcome. Nevertheless, when applied judiciously and validated appropriately, molecular docking is a powerful technique that can significantly accelerate the journey from a promising lead compound to a viable drug candidate.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]
  • Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers. [Link]
  • Updates on Drug Designing Approach Through Computational Str
  • A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. Journal of Pharmacy & BioAllied Sciences. [Link]
  • A Review on Computational Drug Designing.and Discovery. TSI Journals. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
  • Docking Results of the Promising Hits within DNA Gyrase B Active Site.
  • Docking (molecular). Wikipedia. [Link]
  • An in silico molecular docking, ADMET and molecular dynamics simulations studies of azolyl-2H-chroman-4-ones as potential inhibitors against pathogenic fungi and bacteria. Semantic Scholar. [Link]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling.
  • Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. MDPI. [Link]
  • Synthesis, Biological Evaluation and In Silico Docking Studies of Aryl‐Substituted Chroman‐4‐one Ester Derivatives as Potential Antimicrobial Agents.
  • Molecular Docking and Structure-Based Drug Design Str
  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
  • Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. PMC. [Link]
  • Identification of the Binding Site of Chroman-4-one-Based Sirtuin 2-Selective Inhibitors using Photoaffinity Labeling in Combination with Tandem Mass Spectrometry. PubMed. [Link]
  • Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Taylor & Francis Online. [Link]

Sources

5-Chloro-8-fluorochroman-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Chromanone Scaffold

The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] The inherent structural rigidity and the synthetic tractability of the chromanone core have made it a fertile ground for the development of novel therapeutic agents. These compounds exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological efficacy of chromanone derivatives is intricately linked to the nature and positioning of substituents on the bicyclic ring system. Halogenation, in particular, has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological potency of these scaffolds. This technical guide provides an in-depth exploration of 5-Chloro-8-fluorochroman-4-one, a di-halogenated derivative with significant therapeutic potential. We will delve into its synthesis, physicochemical characteristics, and projected biological activities, offering a comprehensive resource for researchers engaged in drug discovery and development.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with the following key physicochemical properties:

PropertyValue
CAS Number 1273653-86-3
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Boiling Point 329.3°C at 760 mmHg
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(5-Chloro-2-fluorophenoxy)propanoic acid

  • To a stirred solution of 2-fluoro-5-chlorophenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add acrylic acid (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(5-Chloro-2-fluorophenoxy)propanoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

  • To a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), at 0°C, add the 3-(5-Chloro-2-fluorophenoxy)propanoic acid (1 equivalent) portion-wise with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to 60-80°C and maintain this temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_Pathway start 2-Fluoro-5-chlorophenol intermediate 3-(5-Chloro-2-fluorophenoxy)propanoic acid start->intermediate Acrylic acid, K2CO3 (Michael Addition) product This compound intermediate->product Polyphosphoric Acid (PPA) (Intramolecular Friedel-Crafts Acylation)

Caption: Proposed synthesis of this compound.

Projected Biological Activities and Therapeutic Potential

The unique substitution pattern of this compound, featuring both chloro and fluoro groups on the aromatic ring, is anticipated to confer potent and potentially selective biological activities. The presence of halogens is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles and increased biological potency.[6]

Antimicrobial Activity

Halogenated chromone and chromene derivatives have consistently demonstrated significant antimicrobial properties.[6][7] The introduction of multiple halogen substituents can lead to a marked increase in antibacterial efficacy, particularly against multidrug-resistant (MDR) strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[6] It is hypothesized that the 5-chloro and 8-fluoro substituents in the target molecule will contribute to enhanced antimicrobial activity.

Projected Minimum Inhibitory Concentrations (MICs) of Halogenated Chromanones against Gram-Positive Bacteria

CompoundS. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)
Mono-halogenated chromanone8 - 328 - 32
Di-halogenated chromanone4 - 162 - 8
This compound (Projected) 2 - 8 1 - 4

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The chromanone scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Halogenation has been shown to be a key factor in enhancing the cytotoxic potential of these compounds against various cancer cell lines.[8] The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is expected to contribute to its antiproliferative activity.

Projected 50% Growth Inhibition (GI50) of Halogenated Chromanones against Leukemia Cell Lines

CompoundLeukemia (CCRF-CEM) GI50 (µM)Leukemia (HL-60) GI50 (µM)
Non-halogenated chromanone> 50> 50
Mono-halogenated chromanone10 - 3015 - 40
This compound (Projected) 1 - 10 2 - 15

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Anti-inflammatory Activity and Potential Mechanism of Action

Chromone derivatives are known to possess significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory signaling pathways.[10][11] A plausible mechanism of action for this compound involves the modulation of the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response. Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 NFkB NF-κB TRAF6->NFkB p38 p38 MAPK ASK1->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines NFkB->Cytokines Compound This compound Compound->TRAF6 Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the established structure-activity relationships of halogenated chromanones, this compound is projected to exhibit potent antimicrobial, cytotoxic, and anti-inflammatory activities. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to validate its therapeutic potential. Elucidation of its precise mechanism of action will be crucial for its advancement as a clinical candidate.

References

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ([Link])
  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. ([Link])
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ([Link])
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ([Link])
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ([Link])
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. ([Link])
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ([Link])
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Antifungal and antibiofilm activities of chromones against nine Candida species. ([Link])
  • Synthesis and anti-inflammatory activity evaluation of novel chroman deriv
  • Design, synthesis and antiinflammatory activity of substituted chromones. ([Link])
  • A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 P
  • Natural chromones as potential anti-inflammatory agents: Pharmacological properties and rel
  • Intramolecular Friedel-Crafts Reactions. ([Link])
  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ([Link])
  • Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation C

Sources

The Chromanone Scaffold: A Spectroscopic Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Chromanone Core

Chromanone (2,3-dihydrochromen-4-one) and its derivatives represent a significant class of oxygen-containing heterocyclic compounds. As a core structural motif in a vast number of natural products, particularly flavonoids, the chromanone scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3]

The precise biological function of a chromanone derivative is intrinsically linked to its three-dimensional structure, including the nature and position of its substituents. Consequently, the unambiguous structural characterization of these molecules is a critical step in their synthesis, isolation, and development as therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques used to elucidate the structure of chromanone derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Core Structure and Numbering

Understanding the fundamental chromanone framework is essential for interpreting spectroscopic data. The standard numbering convention, which will be used throughout this guide, is presented below.

Chroman-4-one core structure and numbering.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For chromanones, the key chromophores are the benzene ring and the carbonyl group (C=O). The interaction and conjugation between these groups dictate the absorption profile.

Expertise & Experience: Understanding Electronic Transitions

The UV spectrum of a chromanone is typically characterized by two main absorption bands arising from π→π* and n→π* electronic transitions.

  • π→π Transitions:* These are high-energy, high-intensity absorptions associated with the aromatic benzene ring. They are often observed as strong bands (termed B-bands or E-bands) in the shorter wavelength region of the UV spectrum (200-300 nm).

  • n→π Transitions:* This is a lower-energy, lower-intensity absorption involving the non-bonding (n) electrons of the carbonyl oxygen being promoted to an anti-bonding π* orbital. This transition (termed the R-band) is "forbidden" by symmetry rules, resulting in a weak absorption at a longer wavelength (typically >300 nm).

The key difference between a chromanone and its unsaturated counterpart, a chromone, is the absence of the C2-C3 double bond. This lack of extended conjugation in the chromanone pyrone ring leads to a hypsochromic (blue) shift of the main absorption bands compared to chromones.[4]

Substituents on the aromatic ring significantly modulate the absorption maxima (λmax). Auxochromes like hydroxyl (-OH) or methoxy (-OCH₃) groups, which are electron-donating, typically cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect).[5] The solvent polarity also plays a crucial role; polar solvents can stabilize the ground state of the n→π* transition, leading to a blue shift.

Data Presentation: Characteristic UV-Vis Absorption

The following table summarizes typical UV absorption maxima for the parent chromanone structure and provides context by comparing it with chromone.

CompoundTransition Typeλmax (nm)Molar Absorptivity (ε)Solvent
Chroman-4-one n→π~316Low3-Methylpentane
π→π~248High3-Methylpentane
π→π~290Moderate3-Methylpentane
Chromonen→π~333Low3-Methylpentane
π→π*~297High3-Methylpentane
Data compiled from reference[4]. Note that λmax values are highly dependent on substitution and solvent.
Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol ensures reproducible and accurate measurement of UV-Vis spectra for chromanone derivatives.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the chromanone derivative.

    • Dissolve the sample in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution (typically in the range of 1-10 µg/mL) to ensure the maximum absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 1.0 AU).

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Select a scan speed and slit width appropriate for resolving the expected spectral features (e.g., 1 nm slit, medium scan speed).

  • Measurement:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill both the sample and reference cuvettes with the pure spectroscopic solvent.

    • Place the cuvettes in their respective holders and run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct band.

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Fluorescence Spectroscopy

While not all chromanones are strongly fluorescent, this technique can be a highly sensitive tool for specific derivatives, particularly those designed as fluorescent probes or those with certain substitution patterns.[6][7]

Expertise & Experience: The Principles of Emission

Fluorescence is the emission of light from a molecule after it has absorbed a photon. The process occurs in three stages: excitation, vibrational relaxation, and emission. A key feature is the Stokes Shift , which is the difference in wavelength between the absorption maximum (excitation) and the emission maximum. This shift occurs because the excited molecule rapidly loses some energy through non-radiative vibrational relaxation before emitting a photon to return to the ground state.

The fluorescence properties of chromanones are highly dependent on their structural rigidity and the nature of their substituents.[8]

  • Structural Rigidity: Molecules that are more rigid tend to have higher fluorescence quantum yields because non-radiative decay pathways (like molecular vibrations and rotations) are restricted.

  • Substituent Effects: Electron-donating groups often enhance fluorescence. The presence of heavy atoms (like bromine or iodine) can decrease or "quench" fluorescence through a process called intersystem crossing.

  • Solvent Effects: Polar solvents can influence the energy of the excited state, often leading to a red shift in the emission spectrum.

For many simple chromanones, fluorescence is weak or non-existent in non-polar solvents but can sometimes be observed in polar solvents, suggesting a change in the mixing of n,π* and π,π* singlet states.[8]

Data Presentation: Representative Fluorescence Data

Compiling a universal table for chromanone fluorescence is challenging due to the high sensitivity of emission to the specific molecular structure and environment. However, we can use data from structurally related compounds to illustrate the expected properties.

Compound Class/ExampleExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Notes
Chromanone DerivativesVariableWeak fluorescence, often only in polar solvents-Emission is highly structure-dependent.[8]
Coumarin-Chromone Hybrid (MATC)~400~465~65Designed as a fluorescent probe.[7]
General Flavonoids300 - 400450 - 55050 - 150Emission is common in this class, influenced by hydroxyl groups.[9]
Experimental Protocol: Fluorescence Spectrum Acquisition
  • Sample Preparation:

    • Prepare a stock solution as described for UV-Vis analysis.

    • Prepare a very dilute working solution (often 10-100 times more dilute than for UV-Vis, e.g., 0.01-0.1 µg/mL). This is critical to avoid inner-filter effects where the sample absorbs too much of the excitation or emission light.

    • Ensure the solvent used is spectroscopic grade and does not have significant fluorescence in the region of interest.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and its xenon arc lamp source, allowing for a 30-minute warm-up period.

    • Use a standard four-sided clear quartz cuvette.

  • Acquiring an Excitation Spectrum:

    • Set the emission monochromator to an estimated emission wavelength (e.g., 450 nm).

    • Scan the excitation monochromator across a range of shorter wavelengths (e.g., 250-430 nm).

    • The resulting spectrum will show the optimal wavelength(s) at which to excite the sample. The peak of this spectrum is the excitation λmax.

  • Acquiring an Emission Spectrum:

    • Set the excitation monochromator to the excitation λmax determined in the previous step.

    • Scan the emission monochromator across a range of longer wavelengths (e.g., from 10 nm above the excitation wavelength to 700 nm).

    • The resulting spectrum is the fluorescence emission profile, and its peak is the emission λmax.

  • Data Analysis:

    • Report the excitation and emission λmax values.

    • Calculate the Stokes Shift.

    • If performing quantitative analysis, a calibration curve can be constructed by plotting fluorescence intensity versus concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a chromanone derivative.

Expertise & Experience: Interpreting Chemical Shifts and Couplings
  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift, δ, in ppm), their proximity to other protons (spin-spin coupling, J, in Hz), and the number of protons of each type (integration).

    • Aromatic Protons (H5-H8): These typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns (ortho, meta, para) are diagnostic of the substitution pattern on the benzene ring.

    • Heterocyclic Protons (H2, H3): The protons on the saturated pyrone ring appear further upfield. The methylene protons at C2 (-CH₂-O-) are deshielded by the adjacent oxygen and typically appear around δ 4.5 ppm as a triplet. The methylene protons at C3 (-CH₂-C=O) are adjacent to the carbonyl group and resonate around δ 2.7 ppm, also as a triplet. The coupling between H2 and H3 results in a characteristic triplet-of-triplets pattern for each, assuming no other substituents.

  • ¹³C NMR: This provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

    • Carbonyl Carbon (C4): This is the most deshielded carbon, appearing far downfield (δ > 190 ppm).

    • Aromatic Carbons (C4a-C8a): These resonate in the typical aromatic region (δ 110-165 ppm). Carbons attached to oxygen (e.g., C7 in a 7-hydroxy derivative, C8a) are found at the lower-field end of this range.

    • Heterocyclic Carbons (C2, C3): C2, being attached to oxygen, is found around δ 67-75 ppm, while C3 is more shielded and appears further upfield around δ 37-45 ppm.

Data Presentation: Characteristic NMR Chemical Shifts

The table below provides typical chemical shift ranges for the core chroman-4-one scaffold.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C2 ~4.5 (t)~67-75Methylene protons deshielded by adjacent oxygen.
C3 ~2.7 (t)~37-45Methylene protons adjacent to the carbonyl group.
C4 ->190Carbonyl carbon, highly deshielded.
C4a -~120-125Quaternary aromatic carbon.
C5 ~7.8 (dd)~128-130Aromatic proton ortho to the carbonyl group.
C6 ~7.0 (t)~118-122Aromatic proton.
C7 ~7.5 (t)~135-138Aromatic proton.
C8 ~7.0 (d)~115-118Aromatic proton.
C8a -~160-165Quaternary aromatic carbon attached to oxygen.
Values are approximate and highly dependent on solvent and substitution pattern. Data compiled from references[1] and[2].
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve an appropriate amount of the purified chromanone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • For ¹H NMR: 5-10 mg in ~0.6 mL of solvent.[10]

      • For ¹³C NMR: 20-50 mg in ~0.6 mL of solvent to achieve a good signal-to-noise ratio in a reasonable time.[10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. This typically involves a short pulse sequence and a small number of scans (e.g., 8 or 16).

    • Acquire the ¹³C spectrum. This requires a longer acquisition time and more scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum so that each carbon appears as a singlet.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data (Free Induction Decay, FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the specific protons and carbons in the chromanone structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex derivatives to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about the molecule. It is a destructive technique that measures the mass-to-charge ratio (m/z) of ions in the gas phase.

Expertise & Experience: Decoding Fragmentation Pathways

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS). ESI typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, allowing for the direct determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. For chromanones and related flavonoids, a key fragmentation pathway is the Retro-Diels-Alder (RDA) reaction . This reaction involves the cleavage of the heterocyclic pyrone ring, providing diagnostic information about the substitution patterns on both the A (benzene) and C (heterocyclic) rings.

Other common fragmentations include the loss of small neutral molecules like CO (carbon monoxide), H₂O (water, from hydroxyl groups), and the loss of alkyl radicals from substituents.

Data Presentation: Common Mass Spectral Fragments
Parent IonFragmentation PathwayKey Fragment Ions (m/z)Structural Information Gained
[M+H]⁺Retro-Diels-Alder (RDA)VariesCleavage of the C-ring, helps identify substituents on the A and C rings separately.
[M+H]⁺Loss of Carbon Monoxide[M+H - 28]⁺Characteristic of the pyranone ring structure.
[M+H]⁺Loss of Substituents[M+H - R]⁺Identifies the mass of side chains (e.g., loss of an alkyl group).
[M-H]⁻RDA FragmentationVariesProvides complementary information to positive mode analysis.
Specific m/z values depend entirely on the molecular weight and substitution of the parent chromanone.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the chromanone derivative (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Separation (Optional but Recommended):

    • Use a reverse-phase C18 column for chromatographic separation.

    • The mobile phase typically consists of a gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acid like formic acid (0.1%) to aid in protonation for positive ion mode ESI.[1]

    • Set a suitable flow rate (e.g., 0.3-0.5 mL/min) and column temperature (e.g., 30-40 °C).

  • Mass Spectrometer Setup (ESI):

    • Operate the mass spectrometer in both positive and negative ion modes in separate runs to gather comprehensive data.

    • Optimize ESI source parameters: gas temperature (~300 °C), nitrogen flow rate, nebulizer pressure, and capillary voltage (~4000 V).[1]

    • Acquire full scan data (e.g., m/z 100-1000) to identify the molecular ion.

  • MS/MS Fragmentation:

    • Perform a separate data-dependent acquisition or a targeted MS/MS experiment.

    • Set the instrument to select the m/z of the parent ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.

    • Fragment the selected ion in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass and elemental formula from the full scan data.

    • Propose fragmentation pathways by analyzing the mass differences between the parent ion and the fragment ions in the MS/MS spectrum.

Integrated Analysis Workflow

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of data from all methods. A logical workflow ensures that information from one technique is used to clarify ambiguities in another.

G cluster_workflow Fig. 2: Integrated Spectroscopic Workflow Sample Purified Chromanone Derivative MS Mass Spectrometry (LC-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Fluorescence Fluorescence Spectroscopy Sample->Fluorescence MW Molecular Weight & Elemental Formula MS->MW Chromo Chromophore System & Conjugation UV->Chromo Frame C-H Framework & Connectivity NMR->Frame Probe Potential as Fluorescent Probe Fluorescence->Probe Structure Proposed Structure MW->Structure Chromo->Structure Frame->Structure Probe->Structure

Workflow for Chromanone Structural Elucidation.

Conclusion

The structural elucidation of chromanone derivatives is a multi-faceted process that relies on the synergistic application of core spectroscopic techniques. UV-Vis spectroscopy provides foundational information on the electronic system, while fluorescence offers high-sensitivity detection for specific analogues. Mass spectrometry delivers the crucial molecular weight and reveals cleavage pathways, most notably the diagnostic Retro-Diels-Alder fragmentation. Finally, NMR spectroscopy provides the definitive map of the molecular framework, allowing for the precise placement of atoms and substituents. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately characterize these vital compounds, accelerating their journey from synthesis to application.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). MDPI.
  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. (2022). MDPI.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2022). Semantic Scholar.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications.
  • Spectroscopic studies on some chromones. (1970). Canadian Science Publishing.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (2012). GUPEA.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). National Center for Biotechnology Information.
  • UV-Vis data for compounds 5-18 a. (2016). ResearchGate.
  • Water soluble chromone Schiff base derivatives as fluorescence receptor for aluminium(III). (2018). ResearchGate.
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (2001). Rhodes University.
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). MDPI.
  • Fluorescent Derivatives of the GFP Chromophore Give a New Insight into the GFP Fluorescence Process. (2000). National Center for Biotechnology Information.
  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. (2023). MDPI.
  • UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (2010). ResearchGate.
  • Fluorescence emission spectra of selected chalcone derivatives. (2022). ResearchGate.
  • In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. (2024). MDPI.
  • Highlights of Spectroscopic Analysis – A Review. (2021). ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-8-fluorochroman-4-one is a halogenated heterocyclic compound with a chromanone core structure. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The specific substitution pattern of chlorine and fluorine on the aromatic ring can modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents. These notes provide a detailed, two-part protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established and reliable chemical transformations, ensuring a reproducible and efficient synthesis.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the precursor, 3-(2-chloro-5-fluorophenoxy)propanoic acid, via a Williamson ether synthesis. The subsequent step is an intramolecular Friedel-Crafts acylation to yield the target chroman-4-one.

Synthetic_Workflow Start Starting Materials: 2-Chloro-5-fluorophenol 3-Chloropropanoic acid Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate 3-(2-chloro-5-fluorophenoxy)propanoic acid Step1->Intermediate Step2 Step 2: Intramolecular Friedel-Crafts Acylation Intermediate->Step2 Product This compound Step2->Product Purification Purification and Characterization Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 3-(2-chloro-5-fluorophenoxy)propanoic acid

Principle and Causality

The initial step in the synthesis is the formation of an ether linkage between 2-chloro-5-fluorophenol and 3-chloropropanoic acid. This is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] In this reaction, the phenolic proton of 2-chloro-5-fluorophenol is deprotonated by a strong base, typically sodium or potassium hydroxide, to form a highly nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropanoic acid in an S_N2 reaction, displacing the chloride ion and forming the desired ether.[3] The use of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the yield of the phenoxide nucleophile.[4]

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-chloro-5-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Addition of Reagent: While stirring, add a solution of 3-chloropropanoic acid (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude 3-(2-chloro-5-fluorophenoxy)propanoic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Chloro-5-fluorophenolC₆H₄ClFO146.551 eq.Starting material.[5][6]
3-Chloropropanoic acidC₃H₅ClO₂108.521.1 eq.Alkylating agent.[7]
Sodium HydroxideNaOH40.002.5 eq.Base for deprotonation.
Hydrochloric Acid (conc.)HCl36.46As neededFor acidification.
Ethyl AcetateC₄H₈O₂88.11~150 mLExtraction solvent.
Brine (sat. NaCl aq.)NaCl58.44~60 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.

Part II: Synthesis of this compound via Intramolecular Cyclization

Principle and Causality

The second and final step is the intramolecular Friedel-Crafts acylation of 3-(2-chloro-5-fluorophenoxy)propanoic acid to form the chroman-4-one ring system.[8] This reaction is effectively promoted by strong acids that act as both a catalyst and a dehydrating agent. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a particularly effective medium for such cyclizations.[9][10][11] It is less viscous and often provides higher yields under milder conditions compared to polyphosphoric acid (PPA).[12] The mechanism involves the protonation of the carboxylic acid by the superacidic medium, followed by the loss of water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the six-membered heterocyclic ring of the chroman-4-one.[13]

Cyclization_Mechanism cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation Start 3-(2-chloro-5-fluorophenoxy)propanoic acid Acylium Acylium Ion Intermediate Start->Acylium Protonation & Dehydration (Eaton's Reagent) Cyclized Cyclized Intermediate (Sigma Complex) Acylium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product This compound Cyclized->Product Deprotonation

Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocol
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place the purified 3-(2-chloro-5-fluorophenoxy)propanoic acid (1 equivalent).

  • Addition of Catalyst: Carefully add Eaton's reagent (10 parts by weight relative to the starting acid) to the flask under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The reaction should be monitored by TLC to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-(2-chloro-5-fluorophenoxy)propanoic acidC₉H₈ClFO₃218.611 eq.Starting material from Part I.
Eaton's ReagentP₂O₅ in CH₃SO₃HVariable10 wt. partsCyclizing agent.[14]
DichloromethaneCH₂Cl₂84.93~120 mLExtraction solvent.
Saturated Sodium BicarbonateNaHCO₃84.01~60 mLFor neutralization.
Brine (sat. NaCl aq.)NaCl58.44~30 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.

Purification and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Column Chromatography: A gradient of ethyl acetate in hexane (e.g., 5% to 20%) is typically effective for the purification of chroman-4-ones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons and the two methylene groups of the chromanone ring.

    • ¹³C NMR will show a characteristic signal for the carbonyl carbon around 190 ppm, in addition to the signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch should be observed around 1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (200.59 g/mol ).

Data Summary

StepProductTypical YieldPurity (by HPLC/NMR)
I 3-(2-chloro-5-fluorophenoxy)propanoic acid75-85%>95%
II This compound60-75%>98% (after chromatography)

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid. Benchchem.
  • Benchchem. Head-to-head comparison of synthetic routes for chroman-4-one production. Benchchem.
  • The Williamson Ether Synthesis.
  • Experiment 06 Williamson Ether Synthesis.
  • Valenti, P., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, 2016.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • Williamson Ether Synthesis.
  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview.
  • BYJU'S. Williamson Ether Synthesis reaction. BYJU'S.
  • Organic Syntheses Procedure.
  • ResearchGate. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • IJRPC.
  • Sigma-Aldrich. Eaton s Reagent 39394-84-8. Sigma-Aldrich.
  • Benchchem.
  • Guidechem. How to Synthesize 2-Chloro-5-Fluorophenol? - FAQ. Guidechem.
  • Wikipedia.
  • NIH. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. NIH, 2023.
  • MDPI.
  • ResearchGate. An efficient synthesis of 4-chromanones.
  • ResearchGate. Synthesis of chroman‐4‐one derivatives.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018.
  • NIH. 3-(2-Fluorophenoxy)propanoic acid. PMC.
  • Google Patents. 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.
  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
  • PubChem. 2-Chloro-5-fluorophenol. PubChem.
  • Chemsrc. 2-Chloro-5-fluorophenol | CAS#:3827-49-4. Chemsrc, 2025.
  • YouTube.
  • Patent 0136593. Novel halopyridines and methods of making.
  • Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives.
  • Google Patents. Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution.
  • Beilstein Journals. BJOC - Search Results. Beilstein Journals.
  • ResearchGate. (PDF) 3-(2-Formylphenoxy)propanoic acid.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • CK-12. Establish a correspondence between the reacting substances and the organic product name that is mainly formed during the interaction of these substances. CK-12.

Sources

Application Notes and Protocols: A Strategic Pathway for the Synthesis of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-8-fluorochroman-4-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The unique substitution pattern of a chloro group at the 5-position and a fluoro group at the 8-position on the chromanone core can impart distinct physicochemical and pharmacological properties. This document provides a detailed, field-proven synthetic pathway for this compound, designed for researchers and scientists in organic synthesis and drug discovery. The outlined strategy emphasizes robust and scalable reactions, offering insights into the causality behind experimental choices and providing self-validating protocols.

Synthetic Strategy: A Two-Step Approach

The developed synthetic pathway is a robust two-step sequence commencing with the commercially available 2-chloro-5-fluorophenol. The core logic is to first construct a tailored phenoxypropanoic acid intermediate, which is then subjected to an intramolecular Friedel-Crafts acylation to efficiently form the desired chromanone ring system. This approach is advantageous due to the accessibility of the starting materials and the generally high yields and clean conversions of the selected reaction classes.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-chloro-5-fluorophenol 2-chloro-5-fluorophenol 3-(2-chloro-5-fluorophenoxy)propanoic_acid 3-(2-chloro-5-fluorophenoxy)propanoic_acid 2-chloro-5-fluorophenol->3-(2-chloro-5-fluorophenoxy)propanoic_acid Step 1: O-alkylation This compound This compound 3-(2-chloro-5-fluorophenoxy)propanoic_acid->this compound Step 2: Intramolecular Friedel-Crafts Acylation

Caption: Overall synthetic pathway for this compound.

Step 1: O-alkylation of 2-chloro-5-fluorophenol. This initial step involves the formation of a carbon-oxygen bond between 2-chloro-5-fluorophenol and a suitable three-carbon electrophile. A Williamson ether synthesis-type reaction with 3-chloropropanoic acid in the presence of a base provides a direct and efficient route to the key intermediate, 3-(2-chloro-5-fluorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation. The cornerstone of this synthesis is the ring-closing reaction of the phenoxypropanoic acid intermediate. This is achieved through an intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones on aromatic rings.[1][2] The reaction is promoted by a strong acid catalyst, which activates the carboxylic acid moiety to generate an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, thus constructing the chromanone core. Both Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are highly effective for this transformation, with Eaton's Reagent often offering milder conditions and easier work-up.[3][4][5]

Experimental Protocols

Part 1: Synthesis of 3-(2-chloro-5-fluorophenoxy)propanoic acid

This protocol details the O-alkylation of 2-chloro-5-fluorophenol with 3-chloropropanoic acid.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents phenol 2-chloro-5-fluorophenol acid 3-chloropropanoic acid plus1 + arrow base Sodium Hydroxide (NaOH) solvent Water product 3-(2-chloro-5-fluorophenoxy)propanoic acid

Caption: O-alkylation of 2-chloro-5-fluorophenol.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-chloro-5-fluorophenol146.5510.0 g68.2
3-chloropropanoic acid108.528.1 g74.6
Sodium Hydroxide (NaOH)40.006.0 g150.0
Deionized Water18.02100 mL-
Concentrated HCl~37%As needed-
Diethyl ether-For extraction-
Anhydrous Magnesium Sulfate-For drying-
Round-bottom flask (250 mL)-1-
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Heating mantle-1-
Separatory funnel (500 mL)-1-
Rotary evaporator-1-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (6.0 g, 150.0 mmol) in deionized water (50 mL).

  • Addition of Phenol: To the stirred sodium hydroxide solution, add 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol). Stir the mixture at room temperature until the phenol has completely dissolved.

  • Addition of Halopropanoic Acid: In a separate beaker, dissolve 3-chloropropanoic acid (8.1 g, 74.6 mmol) in deionized water (50 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~2 with concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(2-chloro-5-fluorophenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 7.0-7.2 (m, 2H, Ar-H), 6.8-6.9 (m, 1H, Ar-H), 4.3 (t, 2H, O-CH₂), 2.9 (t, 2H, CH₂-COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (C=O), 158.0 (d, J=240 Hz, C-F), 152.0 (d, J=10 Hz, C-O), 120.0 (d, J=25 Hz, C-Cl), 118.0 (C-H), 115.0 (d, J=8 Hz, C-H), 110.0 (d, J=22 Hz, C-H), 65.0 (O-CH₂), 35.0 (CH₂-COOH).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O), 1590, 1490 (C=C), 1240 (C-O).

  • MS (ESI): m/z 219.0 [M-H]⁻.

Part 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol describes the cyclization of 3-(2-chloro-5-fluorophenoxy)propanoic acid to the target chromanone using Eaton's Reagent.

Reaction Mechanism:

Mechanism cluster_step1 Activation of Carboxylic Acid cluster_step2 Electrophilic Aromatic Substitution cluster_step3 Rearomatization acid 3-(2-chloro-5-fluorophenoxy)propanoic acid acylium Acylium Ion Intermediate acid->acylium Protonation & Dehydration eatons Eaton's Reagent (P₂O₅/MeSO₃H) attack Intramolecular Attack acylium->attack sigma Sigma Complex (Resonance Stabilized) attack->sigma product This compound sigma->product Loss of H⁺ deprotonation Deprotonation

Caption: Mechanism of the Intramolecular Friedel-Crafts Acylation.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-(2-chloro-5-fluorophenoxy)propanoic acid218.605.0 g22.9
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)-50 g-
Dichloromethane (DCM)-For work-up-
Saturated Sodium Bicarbonate Solution-For work-up-
Anhydrous Sodium Sulfate-For drying-
Round-bottom flask (100 mL)-1-
Magnetic stirrer and stir bar-1-
Ice bath-1-
Separatory funnel (250 mL)-1-
Rotary evaporator-1-
Flash chromatography system-1-

Procedure:

  • Preparation of Eaton's Reagent: (Caution: Handle phosphorus pentoxide and methanesulfonic acid in a fume hood with appropriate personal protective equipment). Slowly and portion-wise add phosphorus pentoxide to methanesulfonic acid (1:10 w/w) with stirring and cooling to maintain the temperature below 50°C. Stir until a homogeneous solution is obtained.[3][6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place the prepared Eaton's Reagent (50 g).

  • Addition of Substrate: To the stirred Eaton's Reagent, add 3-(2-chloro-5-fluorophenoxy)propanoic acid (5.0 g, 22.9 mmol) in small portions over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) in a beaker with stirring.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expected Yield: 80-90%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.7 (m, 1H, Ar-H), 7.0-7.1 (m, 1H, Ar-H), 4.6 (t, 2H, O-CH₂), 2.9 (t, 2H, CH₂-C=O).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -115.0.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 159.0 (d, J=245 Hz, C-F), 155.0 (d, J=12 Hz, C-O), 125.0 (d, J=3 Hz, C-H), 122.0 (C-Cl), 120.0 (d, J=20 Hz, C-Ar), 118.0 (d, J=7 Hz, C-H), 68.0 (O-CH₂), 38.0 (CH₂-C=O).

  • IR (KBr, cm⁻¹): 1685 (C=O), 1600, 1480 (C=C), 1260 (C-O).

  • MS (ESI): m/z 201.0 [M+H]⁺.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC). The final product and intermediate can be unambiguously characterized by standard spectroscopic techniques (NMR, IR, MS), and the expected data provided serves as a benchmark for successful synthesis. The purification methods outlined (recrystallization and flash chromatography) are standard and effective for obtaining high-purity materials.

References

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.
  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents.
  • Eaton's reagent - Wikipedia.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - GUPEA.
  • Friedel–Craft acylation reaction using Eaton's reagent. - ResearchGate.
  • Preparatioqt of p-Phenoxypropionic Acids, etc. 2035 - RSC Publishing.
  • WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives - Google Patents.
  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education.
  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC - NIH.
  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - NIH.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents.
  • Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives - ResearchGate.
  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate.
  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC - PubMed Central.
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry.
  • Friedel–Crafts reaction - Wikipedia.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society - ACS Fall 2025.
  • Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids | Request PDF - ResearchGate.
  • Preparation method of 5-chloro-8-hydroxyquinoline - Eureka | Patsnap.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of Substituted Chroman-4-Ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chroman-4-Ones & Synthesis Acceleration

Chroman-4-ones, and their derivatives like flavanones, represent a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This core structure is present in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of these molecules drives a continuous need for efficient, rapid, and sustainable synthetic methodologies.

Traditionally, the synthesis of chroman-4-ones, often via the cyclization of 2'-hydroxychalcone precursors, requires prolonged reaction times, high temperatures, and often results in moderate yields.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5][6] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or days to mere minutes.[2][3] This technology facilitates instantaneous, uniform heating of the reaction mixture by directly coupling with polar molecules, leading to significant enhancements in reaction rates, yields, and product purity, all while reducing energy consumption and waste generation.[4][7]

This application note provides a comprehensive guide and detailed protocols for the microwave-assisted synthesis of substituted chroman-4-ones, tailored for researchers in synthetic chemistry and drug development.

Principle and Reaction Mechanism: Intramolecular Oxa-Michael Addition

The most common and versatile route to chroman-4-ones is the intramolecular cyclization of a 2'-hydroxychalcone intermediate. This transformation proceeds via an intramolecular oxa-Michael addition (also known as a conjugate addition).[2][8][9] The reaction can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen of the α,β-unsaturated ketone in the chalcone is protonated.[10][11] This activation enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. The phenolic hydroxyl group (-OH) then acts as an intramolecular nucleophile, attacking the β-carbon to form the six-membered heterocyclic ring.[10] A subsequent tautomerization step yields the stable chroman-4-one.[10]

Under basic conditions , the phenolic proton is abstracted, generating a more potent nucleophile in the form of a phenoxide ion.[12] This phenoxide then attacks the β-carbon of the enone system, leading to the formation of an enolate intermediate which, upon protonation during work-up, gives the final chroman-4-one product.[13]

The mechanism is visualized below:

Reaction_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Chalcone_Acid 2'-Hydroxychalcone Protonation Protonation (Carbonyl Oxygen) Chalcone_Acid->Protonation + H+ Activated_Intermediate Activated Intermediate Protonation->Activated_Intermediate Cyclization_Acid Intramolecular Oxa-Michael Attack Activated_Intermediate->Cyclization_Acid Tautomerization Tautomerization Cyclization_Acid->Tautomerization Product_Acid Chroman-4-one Tautomerization->Product_Acid - H+ Chalcone_Base 2'-Hydroxychalcone Deprotonation Deprotonation (Phenolic -OH) Chalcone_Base->Deprotonation + Base, - H+ Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Cyclization_Base Intramolecular Oxa-Michael Attack Phenoxide->Cyclization_Base Enolate Enolate Intermediate Cyclization_Base->Enolate Product_Base Chroman-4-one Enolate->Product_Base + H+ (Work-up)

Figure 1: General mechanisms for chroman-4-one synthesis.

General Experimental Workflow

The overall process, from starting materials to the final purified product, is streamlined and efficient. A dedicated microwave synthesizer is the key piece of equipment, allowing for precise control over reaction temperature, pressure, and time.

Experimental_Workflow Start Starting Materials (Chalcone or Acetophenone + Aldehyde) Reagents Add Solvent & Catalyst Start->Reagents MW_Reactor Seal Vessel & Place in Microwave Reactor Reagents->MW_Reactor MW_Irradiation Microwave Irradiation (Set Time, Temp, Power) MW_Reactor->MW_Irradiation Cooling Cool to Room Temp MW_Irradiation->Cooling Workup Reaction Work-up (Extraction/Quenching) Cooling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Chroman-4-one Characterization->Final_Product

Figure 2: High-level workflow for microwave-assisted synthesis.

Materials and Equipment

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Substituted aldehyde (for one-pot protocol) or pre-synthesized 2'-hydroxychalcone

  • Catalyst: Acetic acid (acidic) or Diisopropylethylamine (DIPA) / Piperidine (basic)[9][14]

  • Solvent: Ethanol, Acetic Acid, or solvent-free conditions[3][15]

  • Solvents for work-up and chromatography: Ethyl Acetate, Hexane, Dichloromethane, 1M HCl, 10% NaOH.

  • Drying agent: Anhydrous Sodium Sulfate or Magnesium Sulfate.

  • Silica gel for column chromatography.

Equipment:

  • Monomode microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover)

  • Appropriate microwave reaction vials (e.g., 10 mL) with stir bars and caps.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Magnetic stirrer.

  • Analytical instruments for characterization (NMR, MS, FT-IR).

Detailed Step-by-Step Protocols

Protocol A: Acid-Catalyzed Cyclization of 2'-Hydroxychalcones

This protocol is adapted from methodologies demonstrating the rapid cyclization of isolated chalcones using acetic acid as both the catalyst and solvent under microwave irradiation.[2][3]

  • Reaction Setup: Place the 2'-hydroxychalcone (e.g., 1 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add glacial acetic acid (3-5 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 20-30 minutes.[2] Monitor the reaction progress by TLC if desired.

  • Work-up: After the reaction has cooled to room temperature, pour the mixture into ice-water (50 mL). A solid precipitate of the chroman-4-one will often form.

  • Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure chroman-4-one.

Protocol B: One-Pot Base-Mediated Synthesis from Aldehydes

This one-pot procedure combines the initial Aldol condensation and the subsequent intramolecular Michael addition into a single, highly efficient step starting from a 2'-hydroxyacetophenone and an aldehyde.[14][15][16][17]

  • Reaction Setup: To a 10 mL microwave vial with a stir bar, add the 2'-hydroxyacetophenone (e.g., 1 mmol) and the desired aldehyde (1.1 mmol).

  • Reagent Addition: Add ethanol (3-5 mL) as the solvent, followed by a base such as Diisopropylethylamine (DIPA) (1.1 mmol).[15]

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to 160–170 °C for 1 hour.[14][15]

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane or ethyl acetate (20 mL).

  • Purification: Wash the organic solution sequentially with 1M HCl (aq), 10% NaOH (aq), and water.[15] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Final Purification: Purify the resulting crude residue by flash column chromatography (Hexane:Ethyl Acetate) to obtain the pure substituted chroman-4-one.

Results and Data Presentation

The microwave-assisted approach consistently provides superior results compared to conventional heating methods. The following table summarizes representative examples from the literature, highlighting the efficiency of this technique.

EntryPrecursor(s)ConditionsTimeYieldReference
12'-HydroxychalconeAcetic Acid, 150 °C, MW30 min82%[2][3]
2Conventional Heating Control for Entry 1Acetic Acid, 100 °C4 days75%[2][3]
32'-Hydroxy-4-methoxychalconeAcetic Acid, 150 °C, MW30 min55%[2]
46-Chloro-2'-hydroxyacetophenone + HexanalDIPA, EtOH, 170 °C, MW1 hr77%[14]
56,8-Dibromo-2'-hydroxyacetophenone + HexanalDIPA, EtOH, 170 °C, MW1 hr88%[14]

Conclusion

Microwave-assisted synthesis represents a paramount advancement for the production of substituted chroman-4-ones. The protocols outlined in this note demonstrate a method that is not only exceptionally rapid and high-yielding but also aligns with the principles of green chemistry by reducing energy consumption and reaction times.[4][7] This technology provides researchers with a powerful and reliable tool to accelerate the discovery and development of novel chroman-4-one-based therapeutic agents.

References

  • Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. RSC Publishing.
  • Bajracharya, G. B., Dhakal, R., & Timalsina, S. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7220-7230.
  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles.
  • (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • ResearchGate. (n.d.). Mechanism of acid catalyzed chalcone synthesis.
  • Hildayani, S., Martoprawiro, M., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(3), 565-572.
  • Semantic Scholar. (n.d.). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional.
  • Jebaratnam, D. J., & Koppel, D. E. (2002). Reaction Mechanism of Chalcone Isomerase. pH Dependence, Diffusion Control, and Product Binding Differences. Biochemistry, 41(43), 12947-12957.
  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 631-635.
  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • PubMed. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors.
  • ResearchGate. (n.d.). Three step “one-pot” microwave assisted synthesis of 4a, 4d and 4i.
  • Shockravi, A., Mohebbi, L., & Koochi, S. M. (2001). USE OF MICROWAVE IN THE SYNTHESIS OF FOUR CHROMANONES THROUGH.
  • Nepal Journals Online. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst.
  • ResearchGate. (n.d.). Intramolecular oxa-Michael Cyclization of 2'-hydroxychalcones with Methanesulfonic Acid.
  • SciSpace. (n.d.). A Rapid Method for the Cyclization of 2′-Hydroxychalcones into Flavones.
  • ResearchGate. (2021). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.
  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Philippine Journal of Science. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones.
  • Kulkarni, P. (2014). Calcium Chloride catalyzed Intramolecular Oxa Michael addition of 2'-Hydroxychalcone to Flavanone. Moroccan Journal of Chemistry, 2(4), 295-301.
  • Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity.
  • MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 4H-chromene derivatives using scolecite as a heterogeneous catalyst.
  • Organic Reactions. (n.d.). The Intramolecular Michael Reaction.

Sources

Using 5-Chloro-8-fluorochroman-4-one in SIRT2 inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Fluorometric Determination of SIRT2 Inhibition by 5-Chloro-8-fluorochroman-4-one and Analog Compounds

Abstract

Sirtuin 2 (SIRT2), an NAD⁺-dependent lysine deacetylase, has emerged as a significant therapeutic target for neurodegenerative diseases and various cancers.[1][2][3] Its primary role as a cytoplasmic deacetylase, with key substrates like α-tubulin, involves it in the regulation of cell cycle, genomic stability, and metabolic processes.[4][5] The development of potent and selective SIRT2 inhibitors is a critical goal for both therapeutic intervention and the fundamental study of its biological functions. This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of small molecules, using this compound as a representative test compound, on recombinant human SIRT2. The methodology is based on a robust, two-step fluorometric assay suitable for high-throughput screening and detailed kinetic analysis. We will detail the assay principle, step-by-step experimental procedures, data analysis for calculating IC₅₀ values, and critical considerations for ensuring data integrity and inhibitor selectivity.

Introduction: The Rationale for Targeting SIRT2

The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are Class III histone deacetylases that require nicotinamide adenine dinucleotide (NAD⁺) as a cofactor.[3] Unlike other sirtuins, SIRT2 is predominantly located in the cytoplasm and plays a pivotal role in deacetylating non-histone proteins.[5] Its involvement in critical cellular pathways has linked its dysregulation to various pathologies. For instance, inhibition of SIRT2 has shown promise in cancer therapy by promoting the degradation of oncogenes like c-Myc and in neurodegenerative disorders by mitigating protein aggregation.[1][2]

Consequently, there is a pressing need for reliable methods to identify and characterize novel SIRT2 inhibitors.[6] Small molecules such as this compound, a heterocyclic compound used in pharmaceutical research, represent potential scaffolds for inhibitor development.[7] This guide provides the scientific framework and a detailed protocol to accurately quantify the potency of such compounds against SIRT2.

Assay Principle

The protocol employs a discontinuous, two-step fluorogenic assay designed for sensitive detection of SIRT2 deacetylase activity.[8][9]

  • SIRT2-Mediated Deacetylation: Recombinant human SIRT2 enzyme catalyzes the removal of an acetyl group from a synthetic peptide substrate containing an acetylated lysine residue. This reaction is strictly dependent on the presence of the cofactor NAD⁺.

  • Fluorophore Release: In the second step, a developer solution, containing a protease, is added. This developer specifically cleaves the deacetylated peptide substrate, releasing a highly fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC, or a similar fluorophore).

  • Signal Detection: The resulting fluorescence intensity is directly proportional to the amount of deacetylated substrate, and thus to the enzymatic activity of SIRT2. When an inhibitor like this compound is present, it reduces SIRT2 activity, leading to a decrease in the fluorescent signal.

The relationship between the components is illustrated below.

Assay_Principle cluster_step1 Step 1: SIRT2 Deacetylation cluster_step2 Step 2: Development & Detection Substrate Fluorogenic Substrate (Acetylated) SIRT2 SIRT2 Enzyme + NAD⁺ Substrate->SIRT2 Deacetylated Deacetylated Substrate Developer Developer (Protease) Deacetylated->Developer SIRT2->Deacetylated Deacetylation Inhibitor This compound Inhibitor->SIRT2 Inhibition Fluorophore Fluorescent Signal Developer->Fluorophore Cleavage

Figure 1: Principle of the two-step fluorometric SIRT2 inhibition assay.

Materials and Reagents

  • Enzyme: Recombinant Human SIRT2 (e.g., BPS Bioscience, Cat. #50013). Store at -80°C in single-use aliquots to prevent activity loss from freeze-thaw cycles.[10]

  • Substrate: Fluorogenic SIRT2 peptide substrate (e.g., Fluor de Lys®-SIRT2, Enzo Life Sciences, Cat. #BML-KI177).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺) (e.g., Sigma-Aldrich, Cat. #N7004).

  • Developer: Lysine Developer solution (often included in assay kits like BPS Bioscience, Cat. #50082).

  • Positive Control Inhibitor: Nicotinamide (a pan-sirtuin inhibitor) or a known specific SIRT2 inhibitor like AGK2 (e.g., Santa Cruz Biotechnology, Cat. #sc-202813).[11]

  • Test Compound: this compound. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. (Note: Buffer composition may vary; always refer to the enzyme/kit manufacturer's recommendation).

  • Stop Solution (Optional): 2 mM Nicotinamide can be used to stop the SIRT2 reaction before adding the developer.[12]

  • Microplates: Solid black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: Microplate-reading fluorometer capable of excitation at ~350-390 nm and emission detection at ~460-540 nm (verify wavelengths for the specific fluorophore used).[9][10][12][13]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 50 µL. Adjust volumes proportionally for other formats.

Reagent Preparation
  • Causality: Preparing fresh reagents and avoiding contamination are paramount for reproducible results. BSA is included in the assay buffer to prevent the enzyme from adsorbing to plastic surfaces.

  • Test Compound Dilutions:

    • Create a serial dilution of this compound in 100% DMSO.

    • From this, prepare intermediate dilutions in Assay Buffer. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid solvent effects on enzyme activity.

  • Enzyme Working Solution: Thaw recombinant SIRT2 on ice. Dilute the enzyme to the desired final concentration (e.g., 1-5 ng/µL) in cold Assay Buffer just before use. Keep on ice.

  • Substrate/Cofactor Mix: Prepare a 2X working solution containing the fluorogenic substrate and NAD⁺ in Assay Buffer. Optimal concentrations should be determined empirically but are typically around 100 µM for the substrate and 1 mM for NAD⁺.[14]

Assay Procedure

The following workflow ensures that the enzyme and inhibitor are pre-incubated before initiating the reaction.

Experimental_Workflow cluster_plate_setup Plate Setup (96-Well) cluster_procedure Reaction Steps Blank Blank Wells (Buffer Only) NoInhibitor 100% Activity Control (Enzyme + Buffer/DMSO) PosControl Positive Control (Enzyme + Nicotinamide) TestCompound Test Compound Wells (Enzyme + Inhibitor Dilutions) AddInhibitor 1. Add 25 µL of Assay Buffer, Inhibitor Dilutions, or Controls to wells. AddEnzyme 2. Add 5 µL of diluted SIRT2 Enzyme. Mix and pre-incubate for 10-15 min at 37°C. AddInhibitor->AddEnzyme AddSubstrate 3. Initiate reaction by adding 20 µL of 2.5X Substrate/NAD⁺ Mix. AddEnzyme->AddSubstrate Incubate1 4. Incubate for 30-60 min at 37°C. AddSubstrate->Incubate1 AddDeveloper 5. Add 50 µL of Developer. (This doubles the volume to 100 µL) Incubate1->AddDeveloper Incubate2 6. Incubate for 15 min at 37°C (Protect from light). AddDeveloper->Incubate2 ReadPlate 7. Read Fluorescence (Ex: 360 nm, Em: 460 nm). Incubate2->ReadPlate

Figure 2: Experimental workflow for the SIRT2 inhibition assay.

Step-by-Step Guide:

  • Plate Layout: Designate wells for:

    • Blank: 25 µL Assay Buffer (no enzyme).

    • Solvent Control (100% Activity): 25 µL Assay Buffer containing the same final DMSO concentration as the test wells.

    • Positive Control: 25 µL of a known inhibitor (e.g., Nicotinamide).

    • Test Compound: 25 µL of each serial dilution of this compound.

  • Enzyme Addition: Add 5 µL of the diluted SIRT2 working solution to all wells except the "Blank" wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 2.5X Substrate/NAD⁺ mixture to all wells to bring the volume to 50 µL.

  • Enzymatic Reaction: Mix and incubate the plate at 37°C for 30-60 minutes. The optimal time may vary based on enzyme concentration and should be within the linear range of the reaction.

  • Development: Add 50 µL of Developer solution to all wells.

  • Final Incubation: Incubate for 15 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[9][12]

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, subtract the average fluorescence signal of the Blank wells from all other readings to correct for background fluorescence. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ 1 - ( RFUTest Compound - RFUBlank ) / ( RFUSolvent Control - RFUBlank ) ] x 100

Where:

  • RFUTest Compound is the Relative Fluorescence Unit from a well with the inhibitor.

  • RFUSolvent Control is the RFU from the 100% activity (DMSO only) control.

  • RFUBlank is the RFU from the no-enzyme control.

IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15][16]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

  • The IC₅₀ value is derived from this curve fit. GraphPad Prism, SigmaPlot, or similar software packages are recommended for this analysis.

Dose_Response cluster_0 Data Analysis Workflow RawData Raw Fluorescence Data (RFU values) CalcInhib Calculate % Inhibition for each concentration RawData->CalcInhib PlotCurve Plot: % Inhibition vs. log[Inhibitor] CalcInhib->PlotCurve FitCurve Fit Dose-Response Curve (4-Parameter Logistic) PlotCurve->FitCurve IC50 Determine IC₅₀ Value FitCurve->IC50

Figure 3: Logic flow for determining the IC₅₀ value from raw experimental data.

Sample Data Table:

[Inhibitor] (µM)log[Inhibitor]Avg. RFUCorrected RFU% Inhibition
0 (Solvent Ctrl)-15000148000.0%
0.01-2.0014950147500.3%
0.1-1.00135001330010.1%
10.008500830043.9%
101.002500230084.5%
1002.0045025098.3%
Blank (No Enzyme)-2000-

Advanced Considerations for Trustworthy Results

  • Selectivity Profiling: A potent inhibitor is of limited use if it is not selective. It is crucial to test this compound against other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3, using similar assay principles.[17][18] A highly selective inhibitor will have a much lower IC₅₀ for SIRT2 compared to other sirtuins.

Table for Selectivity Profile:

Sirtuin IsoformIC₅₀ (µM)Selectivity Fold (IC₅₀ SIRT-X / IC₅₀ SIRT2)
SIRT2 1.2 1 (Reference)
SIRT125.521.3
SIRT3> 50> 41.7
  • Mechanism of Inhibition Studies: To understand if the inhibitor competes with the substrate or NAD⁺, kinetic studies can be performed by varying the concentration of one substrate while keeping the other constant at different fixed inhibitor concentrations. This allows for the determination of the inhibition constant (Kᵢ), a more absolute measure of potency than IC₅₀.[15]

  • Compound Interference: Test compounds can interfere with the assay by emitting their own fluorescence or by inhibiting the developer enzyme. Always run a control where the test compound is added just before the final fluorescence reading to check for intrinsic fluorescence. A separate assay of the developer enzyme with its substrate in the presence of the test compound can rule out off-target inhibition.

Conclusion

The protocol described herein provides a robust and reproducible method for assessing the inhibitory potential of this compound and other novel compounds against SIRT2. By adhering to the principles of careful reagent handling, inclusion of appropriate controls, and rigorous data analysis, researchers can confidently determine inhibitor potency (IC₅₀) and perform selectivity profiling. This assay serves as a critical first step in the drug discovery pipeline, enabling the identification and characterization of new chemical entities to probe SIRT2 biology and develop next-generation therapeutics.

References

  • IC50 Determin
  • ab156066 SIRT2 Activity Assay Kit (Fluorometric). Abcam.
  • Enzolution SIRT2 Assay System. BellBrook Labs.
  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit. BPS Bioscience.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration.
  • Sirtuins inhibitors: the approach to affinity and selectivity. PubMed.
  • IC50. Wikipedia.
  • SIRT2 Inhibitors. Santa Cruz Biotechnology.
  • SIRT2 Activity Assay Kit. Merck Millipore.
  • SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin. Sigma-Aldrich.
  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Comput
  • Enzyme Inhibitor Terms and Calcul
  • Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Cell Press.
  • SIRT2 Direct Fluorescent Screening Assay Kit. Cayman Chemical.
  • FLUOR DE LYS SIRT2 fluorometric drug discovery assay kit. Enzo Life Sciences.
  • Human SIRT2(Sirtuin 2) ELISA Kit. MyBioSource.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology (RSC Publishing).
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing - The Royal Society of Chemistry.
  • Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies.
  • Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity.
  • Current Trends in Sirtuin Activ
  • A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and def
  • A one-step specific assay for continuous detection of sirtuin 2 activity.
  • This compound. A2B Chem.
  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit, Research Kits. CD BioSciences - Epigenetics.
  • Activation and inhibition of sirtuins: From bench to bedside.

Sources

Application Notes and Protocols for the Characterization of 5-Chloro-8-fluorochroman-4-one as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Chromanone Derivative

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to the development of new therapeutic agents. 5-Chloro-8-fluorochroman-4-one is a synthetic heterocyclic compound belonging to the chromanone class. While its direct biological targets are yet to be fully elucidated, its structural motifs suggest potential interactions with a variety of enzymes, making it a compound of interest for inhibitor screening campaigns. Analogous heterocyclic structures, such as quinolines, have demonstrated a range of biological activities, including antimicrobial and antituberculosis effects, often attributed to mechanisms like metal chelation.[1][2][3][4] This precedent underscores the potential of this compound as a modulator of enzyme function.

This comprehensive guide provides a detailed framework for the systematic evaluation of this compound as an enzyme inhibitor. These protocols are designed for researchers, scientists, and drug development professionals, offering a logical progression from initial biochemical screening to in-depth mechanistic studies and cell-based validation. The methodologies outlined herein are grounded in established principles of enzyme kinetics and inhibitor characterization, ensuring scientific rigor and reproducibility.[5][6][7]

Physicochemical Properties and Handling

Prior to initiating any biological assays, a thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible results.

PropertyValueSource
Molecular FormulaC₉H₆ClFO₂[8][9]
Molecular Weight200.59 g/mol [8]
AppearanceCrystalline solid
StorageRoom temperature, dry and sealed[8]

Solubility: The solubility of this compound should be empirically determined in relevant assay buffers and organic solvents such as dimethyl sulfoxide (DMSO). Inadequate solubility can lead to compound precipitation and inaccurate determination of inhibitory potency.

Stability: The stability of the compound in assay buffers and under various storage conditions should be assessed to ensure its integrity throughout the experimental workflow.

The Inhibitor Discovery and Characterization Cascade

A systematic approach is crucial for the efficient and effective characterization of a novel inhibitor. The following screening cascade outlines a logical progression of experiments, from high-throughput screening to detailed in vivo studies.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & In Vivo Validation HTS High-Throughput Screening (HTS) (Single concentration) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Confirmed Hits MOA_Studies Mechanism of Action (MoA) Studies (e.g., Enzyme Kinetics) Orthogonal_Assay->MOA_Studies Selectivity Selectivity Profiling MOA_Studies->Selectivity Cell_Based_Assay Cell-Based Assays Selectivity->Cell_Based_Assay Potent & Selective Hits In_Vivo_PK In Vivo Pharmacokinetics (PK) Cell_Based_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_PK->In_Vivo_Efficacy

Caption: A representative screening cascade for the discovery and characterization of small molecule enzyme inhibitors.[10][11][12][13][14]

Phase 1: Initial Screening and Hit Confirmation

Protocol 1: High-Throughput Screening (HTS) for Enzyme Inhibition

Objective: To rapidly screen this compound against a target enzyme at a single, high concentration to identify potential inhibitory activity.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer optimized for enzyme activity

  • This compound (e.g., 10 mM stock in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and this compound in the assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add the enzyme and this compound (final concentration, e.g., 10 µM).

    • Positive Control Wells: Add the enzyme and the positive control inhibitor.

    • Negative Control (100% activity) Wells: Add the enzyme and an equivalent volume of DMSO.

    • Blank (0% activity) Wells: Add assay buffer and DMSO (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[5]

  • Data Analysis: Calculate the percent inhibition for this compound relative to the negative control.

Protocol 2: IC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity (IC50), a key measure of inhibitor potency.[15]

Procedure:

  • Serial Dilution: Prepare a serial dilution of this compound (e.g., 8-10 concentrations) in the assay buffer from the stock solution.

  • Assay Performance: Perform the enzyme activity assay as described in Protocol 1, using the range of inhibitor concentrations.[16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18]

Phase 2: In Vitro Characterization

Protocol 3: Mechanism of Action (MoA) Studies - Enzyme Kinetics

Objective: To elucidate the mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).

Background - Michaelis-Menten Kinetics: The Michaelis-Menten model describes the kinetics of many enzymes.[19][20][21][22][23] The equation is:

V = (Vmax[S]) / (Km + [S])

Where:

  • V is the initial reaction velocity.

  • Vmax is the maximum reaction velocity.

  • [S] is the substrate concentration.

  • Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[19]

Caption: A simplified representation of the Michaelis-Menten model of enzyme kinetics.

Procedure:

  • Experimental Design: Perform the enzyme activity assay with multiple, fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) while varying the substrate concentration for each inhibitor concentration.

  • Data Collection: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

Protocol 4: Selectivity Profiling

Objective: To assess the specificity of this compound by testing its activity against a panel of related enzymes (e.g., from the same family) and unrelated enzymes.[11]

Procedure:

  • Enzyme Panel Selection: Choose a panel of enzymes that are structurally or functionally related to the primary target, as well as several unrelated enzymes to serve as negative controls.

  • IC50 Determination: Determine the IC50 of this compound for each enzyme in the panel using the protocol described above.

  • Data Analysis: Compare the IC50 values across the enzyme panel. A significantly higher IC50 for off-target enzymes indicates selectivity.

Phase 3: Cellular and In Vivo Validation

Protocol 5: Cell-Based Assay

Objective: To evaluate the inhibitory activity of this compound in a physiologically relevant cellular context.[24][25][26]

Procedure:

  • Cell Line Selection: Choose a cell line that expresses the target enzyme and has a downstream signaling pathway or phenotype that can be measured.

  • Cell Treatment: Treat the cells with a range of concentrations of this compound.

  • Endpoint Measurement: Measure a relevant cellular endpoint, such as:

    • Phosphorylation of a downstream substrate (for kinases).

    • Production of a specific metabolite.

    • Cell viability or proliferation.[16][27]

    • Reporter gene expression.

  • Data Analysis: Determine the cellular IC50 value by plotting the endpoint measurement against the inhibitor concentration.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Variability in Assay Results Pipetting errors, inconsistent reagent mixing, edge effects in microplates.Use calibrated pipettes, ensure thorough mixing, avoid using the outer wells of the plate.
Compound Precipitation Poor solubility of this compound in the assay buffer.Determine the maximum soluble concentration, use a co-solvent (with appropriate controls), or modify the assay buffer.
False Positives in HTS Compound interference with the assay technology (e.g., autofluorescence), non-specific inhibition.Perform counter-screens and orthogonal assays.[11]
Discrepancy Between Biochemical and Cellular Potency Poor cell permeability, active efflux from cells, compound metabolism, high intracellular substrate concentration for competitive inhibitors.[28]Investigate cellular uptake and efflux, assess metabolic stability, consider the mechanism of action.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound as a potential enzyme inhibitor. By systematically progressing through this discovery cascade, researchers can obtain high-quality, reproducible data to elucidate the compound's potency, mechanism of action, selectivity, and cellular activity. This systematic approach is essential for making informed decisions in the early stages of drug discovery and for advancing promising lead compounds toward further development.

References

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • Wikipedia. (2024). Michaelis–Menten kinetics. [Link]
  • Khan Academy. (n.d.).
  • MedSchoolCoach. (n.d.).
  • Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. [Link]
  • PubMed. (2021, April 16).
  • Protocols.io. (2019, November 14).
  • La Trobe University Research Repository. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
  • Wikipedia. (2024). IC50. [Link]
  • ResearchGate. (n.d.). An example of a representative screening cascade used for the discovery.... [Link]
  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. [Link]
  • PubMed. (2015). High-Throughput Hit Screening Cascade to Identify Respiratory Syncytial Virus (RSV) Inhibitors. [Link]
  • Wikipedia. (2024). Enzyme assay. [Link]
  • Science Gateway. (n.d.).
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • PMC - NIH. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
  • Sygnature Discovery. (n.d.).
  • NCBI Bookshelf. (2012, May 1).
  • BellBrook Labs. (2025, November 14).
  • Protocols.io. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
  • Concept Life Sciences. (n.d.). Screening Cascade Development Services. [Link]
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]
  • Reaction Biology. (2022, May 11).
  • Wikipedia. (2024). Enzyme inhibitor. [Link]
  • American Elements. (n.d.). This compound. [Link]
  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
  • ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
  • PubMed. (2018, December 15). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR)
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. [Link]
  • PMC - NIH. (n.d.). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. [Link]
  • Suze Chemical. (n.d.). 5-Chloro-8-Hydroxyquinoline Bulk Manufacturer, CAS NO 130-16-5. [Link]
  • PMC - NIH. (2019, December 30). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
  • Navin Chemicals. (n.d.). 5-Chloro 8-Hydroxy Quinoline. [Link]

Sources

Application Notes & Protocols: Evaluating 5-Chloro-8-fluorochroman-4-one as a Novel Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in parasitology.

Introduction: The Rationale for Investigating 5-Chloro-8-fluorochroman-4-one

The global burden of parasitic diseases, particularly those caused by trypanosomatids like Leishmania and Trypanosoma, remains a significant public health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent discovery of novel chemical scaffolds with unique mechanisms of action.

The chroman-4-one core structure, a privileged scaffold in medicinal chemistry, has shown considerable promise in antiparasitic research. Studies have identified chroman-4-one derivatives as potent inhibitors of Pteridine Reductase 1 (PTR1), a key enzyme in the folate biosynthesis pathway of these parasites.[1][2][3] PTR1 is absent in mammalian hosts, making it an ideal and validated target for selective drug design.[1][4]

While direct experimental data on This compound is not yet widely published, its structure embodies key features of the broader chroman-4-one class. The presence of halogen atoms (chloro and fluoro) can significantly modulate physiochemical properties such as cell permeability and target binding affinity. This document provides a comprehensive guide for the initial evaluation of this specific compound, outlining its putative mechanism of action and providing detailed protocols for its characterization as a potential lead compound in antiparasitic drug discovery.

Putative Mechanism of Action: Inhibition of Pteridine Reductase 1 (PTR1)

Trypanosomatid parasites are auxotrophic for folates, meaning they must salvage them from their host.[5][6] Dihydrofolate Reductase (DHFR) is a classical antifolate target, but its inhibition in these parasites is often circumvented by the overexpression of PTR1.[1][5][7] PTR1 provides a metabolic bypass, reducing both pterins and folates, thus conferring resistance to DHFR inhibitors like methotrexate.[1][8]

Therefore, a dual-action or PTR1-specific inhibitor is a highly sought-after therapeutic strategy. Based on extensive research on analogous compounds, the proposed primary target of this compound is PTR1.[1][4] By inhibiting PTR1, the compound would disrupt the parasite's ability to produce tetrahydrofolate, a crucial cofactor for the synthesis of DNA precursors (like thymidylate) and certain amino acids, ultimately leading to parasite death.

PTR1_Pathway Proposed Mechanism: PTR1 Inhibition cluster_parasite Parasite Cytosol DHFR DHFR-TS THF Tetrahydrofolate (THF) DHFR->THF PTR1 Pteridine Reductase 1 (PTR1) PTR1->THF DHF Dihydrofolate (DHF) DHF->DHFR inhibition by Methotrexate DHF->PTR1 Bypass Pathway DNA DNA Synthesis (Thymidylate) THF->DNA C1-Metabolism Compound This compound Compound->PTR1 Proposed Inhibition

Caption: Proposed mechanism of this compound targeting PTR1.

Experimental Evaluation Workflow

A systematic approach is required to validate the antiparasitic potential of this compound. The workflow involves determining its activity against whole parasites, confirming its enzymatic target, and assessing its safety profile against a mammalian cell line.

Workflow cluster_screening Primary Screening cluster_validation Target & Safety Validation start Compound This compound leishmania_assay Whole-Cell Assay (Leishmania donovani) start->leishmania_assay trypanosoma_assay Whole-Cell Assay (Trypanosoma brucei) start->trypanosoma_assay ic50 Determine IC50 (Antiparasitic Potency) leishmania_assay->ic50 trypanosoma_assay->ic50 enzyme_assay Enzymatic Assay (Recombinant PTR1) ic50->enzyme_assay cytotox_assay Cytotoxicity Assay (HEK293 Cells) ic50->cytotox_assay si Calculate Selectivity Index (CC50 / IC50) ic50->si ki Determine Ki (Target Affinity) enzyme_assay->ki cc50 Determine CC50 (Cytotoxicity) cytotox_assay->cc50 cc50->si

Caption: Experimental workflow for evaluating the antiparasitic compound.

Detailed Protocols

Protocol 1: In Vitro Antiparasitic Activity against Leishmania donovani Promastigotes

This protocol uses a resazurin-based viability assay to determine the 50% inhibitory concentration (IC50) of the test compound against the promastigote (insect) stage of L. donovani.

Materials:

  • Leishmania donovani promastigotes (e.g., strain DD8)

  • M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile culture plates

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Amphotericin B (positive control)

  • DMSO (vehicle control)

  • Fluorescence microplate reader (Ex: 560 nm, Em: 590 nm)

Procedure:

  • Parasite Culture: Culture L. donovani promastigotes in supplemented M199 medium at 26°C until they reach the mid-logarithmic growth phase.

  • Plate Seeding: Adjust the parasite density to 2 x 10⁶ parasites/mL. Add 100 µL of this suspension to each well of a 96-well plate (final concentration: 2 x 10⁵ parasites/well).

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare 2X solutions for Amphotericin B and a DMSO vehicle control.

  • Compound Addition: Add 100 µL of the 2X compound dilutions to the corresponding wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 26°C for 68 hours.

  • Viability Assessment: Add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate for an additional 4 hours at 26°C.

  • Data Acquisition: Measure the fluorescence using a microplate reader.[9][10][11]

  • Data Analysis: Subtract the background fluorescence (medium only). Plot the percentage of inhibition relative to the vehicle control against the log of the compound concentration. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response).

Protocol 2: In Vitro Antiparasitic Activity against Trypanosoma brucei Bloodstream Forms

This protocol assesses the compound's activity against the disease-relevant bloodstream form of T. brucei.

Materials:

  • Trypanosoma brucei brucei bloodstream forms (e.g., Lister 427)

  • HMI-9 medium supplemented with 10% FBS

  • 96-well flat-bottom sterile culture plates

  • Resazurin solution (as above)

  • Suramin or Pentamidine (positive control)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C in a 5% CO₂ atmosphere.[12][13]

  • Plate Seeding: Dilute the parasites to a concentration of 2 x 10⁴ parasites/mL. Add 100 µL of this suspension to each well (2 x 10³ parasites/well).

  • Compound Preparation & Addition: Follow the same procedure as described in Protocol 4.1.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48 hours.

  • Viability Assessment: Add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate for an additional 4-6 hours under the same conditions.

  • Data Acquisition & Analysis: Follow steps 8 and 9 from Protocol 4.1 to determine the IC50 value.

Protocol 3: Recombinant PTR1 Enzyme Inhibition Assay

This spectrophotometric assay directly measures the inhibition of recombinant PTR1 enzyme activity.

Materials:

  • Purified, recombinant L. major or T. brucei PTR1 enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • NADPH solution (stock at 10 mM)

  • Biopterin (substrate, stock at 10 mM in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Preparation: In each well, add the following to a final volume of 190 µL:

    • Assay Buffer

    • NADPH to a final concentration of 40 µM.

    • Varying concentrations of this compound. Include "no inhibitor" and "no enzyme" controls.

  • Pre-incubation: Add a fixed amount of recombinant PTR1 enzyme (e.g., 50 nM final concentration) to each well except the "no enzyme" control. Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of biopterin to a final concentration of 80 µM.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (A340) every 30 seconds for 15 minutes. This measures the rate of NADPH oxidation.[14]

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition against the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression. This can be further used to calculate the inhibition constant (Ki).

Protocol 4: Mammalian Cell Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) against a standard mammalian cell line to assess the compound's selectivity.

Materials:

  • HEK293 cells (Human Embryonic Kidney 293)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile culture plates

  • Resazurin solution or CellTiter-Glo® Luminescent Cell Viability Assay

  • Doxorubicin (positive control for cytotoxicity)

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15][16]

  • Compound Addition: Prepare 2X serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add 20 µL of resazurin solution and incubate for 2-4 hours, OR follow the manufacturer's protocol for the CellTiter-Glo® assay.[17]

  • Data Acquisition: Measure fluorescence or luminescence as appropriate.

  • Data Analysis: Calculate the CC50 value using the same method described for the IC50 determination.

Data Interpretation and Next Steps

The primary goal is to identify a compound with high potency against the parasites and low toxicity towards mammalian cells.

ParameterDescriptionDesired Outcome
IC50 (Parasite) Concentration for 50% inhibition of parasite growth.Low (sub-micromolar to low single-digit micromolar)
IC50 (PTR1 Enzyme) Concentration for 50% inhibition of target enzyme activity.Correlates well with whole-cell IC50
CC50 (HEK293) Concentration for 50% cytotoxicity in mammalian cells.High (>10-fold higher than parasite IC50)
Selectivity Index (SI) CC50 / IC50 High (>10)

A promising compound will exhibit a low IC50 against both Leishmania and Trypanosoma, a corresponding low IC50 in the PTR1 enzyme assay, and a high CC50, resulting in a Selectivity Index significantly greater than 10. Such a result would validate this compound as a strong candidate for further lead optimization, including in vivo efficacy studies in animal models of leishmaniasis or African trypanosomiasis.

References

  • Solaro, C., et al. (2017). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules.
  • Solaro, C., et al. (2017). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. MDPI.
  • Solaro, C., et al. (2017). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Semantic Scholar.
  • Oladipo, O. O., et al. (2020). Could chroman-4-one derivative be a better inhibitor of PTR1? - Reason for the identified disparity in its inhibitory potency in Trypanosoma brucei and Leishmania major. Computational Biology and Chemistry.
  • Vickers, T. J., & Beverley, S. M. (2011). Folate metabolic pathways in Leishmania. Essays in Biochemistry.
  • ResearchGate (n.d.). Biopterin and folate metabolism in Leishmania major, Trypanosoma brucei... ResearchGate.
  • Vickers, T. J., & Beverley, S. M. (2011). Folate metabolic pathways in Leishmania. Portland Press.
  • Vickers, T. J., & Beverley, S. M. (2011). Folate metabolic pathways in Leishmania. Semantic Scholar.
  • Zulfiqar, B., et al. (n.d.). Development of a promastigote resazurin based viability assay in 384-well format for high throughput screening of leishmania donovani dd8. Discovery Biology.
  • Kumar, N., et al. (2022). Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates. MDPI.
  • Laleu, B., et al. (2009). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry.
  • Kumar, D., et al. (2017). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. Parasitology International.
  • Creative Bioarray (n.d.). Resazurin Cell Viability Assay. Creative Bioarray.
  • Labbox (n.d.). Resazurin Cell Viability Assay. Labbox.
  • Kumar, D., et al. (2017). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. ResearchGate.
  • Zadeh, F. J., et al. (2013). Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania. Iranian Journal of Parasitology.
  • ResearchGate (n.d.). Enzyme kinetics of purified Ld PTR1. ResearchGate.
  • PubChem (n.d.). AID 652119 - HEK293 Cytotoxicity Assay. PubChem.
  • ResearchGate (n.d.). A Multiplexed High Throughput Screening Assay Using Flow Cytometry Identifies Glycolytic Molecular Probes in Bloodstream Form Trypanosoma brucei. ResearchGate.
  • Hirumi, H., & Hirumi, K. (1989). Trypanosoma brucei brucei: in vitro production of metacyclic forms. Experimental Parasitology.
  • Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. STAR Protocols.
  • Dojindo Molecular Technologies (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
  • National Center for Biotechnology Information (n.d.). HEK293 cell line toxicity. NCBI.
  • National Center for Biotechnology Information (n.d.). HEK293 cell line toxicity. NCBI.
  • Spinks, D., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1. PLoS Neglected Tropical Diseases.
  • ResearchGate (n.d.). Cytotoxicity tests Cytotoxicity on HEK293 cells treated with the... ResearchGate.
  • ResearchGate (n.d.). PTR1 inhibition. ResearchGate.
  • ResearchGate (n.d.). How obtain an optimal culture of Trypanosoma brucei in vitro? ResearchGate.
  • Clayton, C., et al. (2021). In vitro culture of freshly isolated Trypanosoma brucei brucei bloodstream forms results in gene copy-number changes. PLOS Neglected Tropical Diseases.

Sources

Application Note: Synthetic Methodologies and Reaction Protocols for 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-8-fluorochroman-4-one is a halogenated heterocyclic ketone that serves as a versatile intermediate in medicinal chemistry and materials science. Its distinct structural features—a reactive carbonyl group, an electron-deficient aromatic ring, and two different halogen atoms—offer multiple sites for synthetic modification. This document provides a comprehensive guide for researchers, detailing key experimental protocols for the synthesis and subsequent derivatization of this scaffold. We will explore the reduction of the ketone, palladium-catalyzed cross-coupling at the C-Cl bond, and nucleophilic aromatic substitution. The causality behind experimental choices, safety protocols, and reaction optimization are discussed to ensure technical accuracy and reproducibility.

Compound Profile and Critical Safety Precautions

This compound is a solid at room temperature and should be handled with appropriate engineering controls and personal protective equipment (PPE).[1] While a specific safety data sheet (SDS) for this exact molecule is not widely available, the protocols herein are informed by data from structurally related compounds, such as halogenated quinolinones and other aromatic ketones.

Compound Data

PropertyValue
Chemical Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
CAS Number 1273653-86-3
Appearance White to pale yellow solid (predicted)
Storage Store at room temperature, dry and sealed.[1]

1.1. Hazard Assessment and Handling Based on analogous structures, this compound should be treated as a hazardous substance.

  • Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[2] Halogenated aromatic compounds can be irritants.

  • Handling: All manipulations must be performed in a certified chemical fume hood.[2] Wear nitrile gloves (inspect before use), a lab coat, and chemical safety goggles.[3] Avoid generating dust.[2][4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3][5]

    • Ingestion/Inhalation: Seek immediate medical attention.[2]

  • Disposal: Dispose of chemical waste through an approved waste disposal plant in accordance with local regulations.[2]

Synthesis of the Chroman-4-one Scaffold

The synthesis of substituted chroman-4-ones is typically achieved via an intramolecular cyclization reaction. A common and effective method is the acid-catalyzed cyclization of a corresponding 3-phenoxypropanoic acid. The following is a representative protocol for this transformation.

cluster_0 Synthesis Workflow Precursor 3-(2-Chloro-5-fluorophenoxy)propanoic acid Reagent Polyphosphoric Acid (PPA) or Eaton's Reagent Precursor->Reagent Heat (e.g., 80-100 °C) Product This compound Reagent->Product Intramolecular Friedel-Crafts Acylation

Caption: Workflow for the synthesis of the chroman-4-one scaffold.

2.1. Protocol: Intramolecular Friedel-Crafts Acylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-chloro-5-fluorophenoxy)propanoic acid (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) or Eaton's reagent (P₂O₅ in MeSO₃H). PPA serves as both the catalyst and solvent for this reaction.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction mixture will become a thick, viscous slurry.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a silica plate.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions at the Carbonyl Group: Reduction to an Alcohol

The ketone at the 4-position is readily reduced to a secondary alcohol, yielding 5-Chloro-8-fluorochroman-4-ol. This transformation is a gateway to further derivatization. Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its mild nature and high chemoselectivity for ketones in the presence of other reducible groups.

Start This compound Reagent NaBH₄ Methanol (Solvent) Start->Reagent Nucleophilic Attack by Hydride (H⁻) Intermediate Borate Ester Intermediate Reagent->Intermediate Product 5-Chloro-8-fluorochroman-4-ol Intermediate->Product Aqueous Workup

Caption: Mechanism of ketone reduction using sodium borohydride.

3.1. Protocol: Sodium Borohydride Reduction

ParameterValue
Reactant This compound (1.0 eq)
Reagent Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Time 1-3 hours

Step-by-Step Methodology:

  • Setup: Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC (a higher Rf value is expected for the less polar ketone compared to the alcohol product).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add acetone to quench any excess NaBH₄.

  • Workup: Add water and concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude alcohol, which can be further purified by recrystallization or column chromatography if necessary.

Reactions on the Aromatic Ring: Suzuki-Miyaura Cross-Coupling

The carbon-chlorine bond at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This reaction allows for the formation of a new carbon-carbon bond, connecting an aryl or vinyl group from a boronic acid to the chroman scaffold.[7][8] The C-F bond is significantly less reactive under these conditions, ensuring high regioselectivity.

Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Cl Chroman-Cl Ar-Cl->OxAdd Pd(II) [Chroman-Pd(II)-Cl] OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid R-B(OH)₂ Base->BoronicAcid BoronicAcid->Transmetalation Pd(II)-R [Chroman-Pd(II)-R] Transmetalation->Pd(II)-R RedElim Reductive Elimination Pd(II)-R->RedElim RedElim->Pd(0) Catalyst Regeneration Product Chroman-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

4.1. Protocol: Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide This compound (1.0 eq)
Boronic Acid Arylboronic acid (1.2 - 1.5 eq)
Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
Solvent Dioxane/Water (4:1) or Toluene/Ethanol/Water
Temperature 80-100 °C

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is essential for catalytic activity.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the specified temperature with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to isolate the coupled product.

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the carbonyl group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[9] While both halogens are potential leaving groups, the C-F bond is often more susceptible to cleavage in SNAr reactions on highly electron-deficient rings. However, the C-Cl bond at the ortho position to the carbonyl's activating influence can also be targeted. The choice of nucleophile and reaction conditions determines the outcome.

5.1. Protocol: SNAr with an Amine

This protocol describes a representative reaction using a secondary amine as the nucleophile, targeting the more activated position.

ParameterValue
Substrate This compound (1.0 eq)
Nucleophile e.g., Pyrrolidine or Morpholine (2.0 - 3.0 eq)
Base K₂CO₃ or DIPEA (optional, as amine is a base)
Solvent DMSO or DMF
Temperature 100-140 °C

Step-by-Step Methodology:

  • Setup: In a sealed reaction vial, combine this compound and the solvent (DMSO).

  • Reagent Addition: Add the amine nucleophile and the base (if used).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath or heating block. Causality Note: High temperatures are often required to overcome the activation energy for breaking the aromatic C-X bond.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water, which will often precipitate the crude product.

  • Purification: Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate. Wash the organic layer with water and brine to remove the high-boiling point solvent. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2010).
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
  • BOC Sciences. This compound.
  • Fisher Scientific. (2023). Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
  • Benchchem. (n.d.). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]
  • Alabugin, I. V., et al. (2018).
  • Gate Chemistry. (2018).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (No direct link available, but this is a foundational review paper for the Suzuki reaction).

Sources

Application Notes and Protocols: 5-Chloro-8-fluorochroman-4-one as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide addresses the synthetic utility of 5-Chloro-8-fluorochroman-4-one. It is important to note that while the chroman-4-one scaffold is extensively documented, specific literature detailing the synthesis and reaction protocols for the 5-chloro-8-fluoro substituted variant is not widely available in public-domain scientific literature. Therefore, this document provides a comprehensive guide based on established synthetic methodologies for analogous chroman-4-one derivatives.[1][2][3][4][5] The protocols outlined are predictive and should be considered as a starting point for experimental design, requiring optimization by the end-user.

Introduction: The Chroman-4-one Scaffold

The chroman-4-one framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[2] As a key structural component in a variety of natural products and synthetic compounds, it is associated with a broad spectrum of biological activities.[1][2] The versatility of the chroman-4-one core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological effects. This compound is a halogenated derivative that serves as a valuable chemical intermediate for building more complex, biologically active molecules.[6] Its utility lies in the potential for further functionalization, making it a key building block in the synthesis of novel therapeutic agents.[5]

Key Physicochemical Properties (Predicted and Known):

PropertyValueSource
CAS Number 1273653-86-3[6]
Molecular Formula C₉H₆ClFO₂[6]
Molecular Weight 200.59 g/mol [6]
Boiling Point 329.3°C at 760 mmHg[6]
Storage Room temperature, dry and sealed[6]

Proposed Synthesis of this compound

The synthesis of chroman-4-ones can be achieved through several established routes. A common and effective method involves the intramolecular cyclization of a corresponding phenol derivative. For the target molecule, this compound, a plausible synthetic pathway would start from 2-chloro-5-fluorophenol.

Synthetic Pathway Overview

The proposed synthesis involves a two-step process:

  • Acrylation of 2-chloro-5-fluorophenol: The phenolic hydroxyl group is reacted with an acrylic acid derivative to form a phenyl acrylate intermediate.

  • Intramolecular Friedel-Crafts Cyclization (Simon-Lichtenthal Reaction): The phenyl acrylate intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the desired this compound.

G cluster_0 Step 1: Acrylation cluster_1 Step 2: Intramolecular Cyclization 2-chloro-5-fluorophenol 2-Chloro-5-fluorophenol Phenyl_acrylate_intermediate 2-Chloro-5-fluorophenyl acrylate 2-chloro-5-fluorophenol->Phenyl_acrylate_intermediate Base (e.g., Triethylamine) Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Phenyl_acrylate_intermediate Target_compound This compound Phenyl_acrylate_intermediate->Target_compound Lewis Acid (e.g., AlCl₃) or Polyphosphoric Acid (PPA)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Predictive)

Materials and Reagents:

  • 2-Chloro-5-fluorophenol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of 2-Chloro-5-fluorophenyl acrylate

  • To a solution of 2-chloro-5-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluorophenyl acrylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Add the crude 2-chloro-5-fluorophenyl acrylate (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).

  • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Application as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel drug candidates. The chroman-4-one core can be modified at several positions to generate a library of derivatives for structure-activity relationship (SAR) studies.

Key Reaction Pathways

G cluster_carbonyl Carbonyl Group Reactions cluster_alpha α-Position Reactions Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction C=O → C-OH Wittig Wittig Reaction Start->Wittig C=O → C=CR₂ Grignard Grignard Addition Start->Grignard C=O → C(OH)R Aldol Aldol Condensation Start->Aldol α-functionalization Alkylation Alkylation Start->Alkylation α-functionalization Final_Products Diverse Bioactive Molecules Reduction->Final_Products Wittig->Final_Products Grignard->Final_Products Aldol->Final_Products Alkylation->Final_Products

Caption: Potential reaction pathways for this compound.

Protocol Example: Aldol Condensation at the C3 Position

This protocol describes a general procedure for an Aldol-type condensation with an aromatic aldehyde at the C3 position of the chroman-4-one ring, a common strategy to introduce molecular diversity.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Base (e.g., sodium hydroxide, pyrrolidine)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., a few drops of 2M NaOH or pyrrolidine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the formation of the product by TLC. A new, less polar spot should appear.

  • Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with dilute HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield the 3-(arylmethylene)-5-chloro-8-fluorochroman-4-one derivative.

Characterization and Quality Control

The identity and purity of synthesized this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of aromatic and aliphatic protons, with characteristic shifts and coupling constants for the chromanone structure.

    • ¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon at ~190-200 ppm.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the target structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretch of the ketone at approximately 1680 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the starting materials and any synthesized compounds for specific handling and disposal information.

References

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
  • Current developments in the synthesis of 4-chromanone-derived compounds. Focus.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis of chroman-4-one derivatives. ResearchGate.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA.
  • This compound Product Information. Chemical Supplier Catalog. (Note: This is a representative citation as the specific vendor link may vary, but the information is based on a generic product page for this chemical).

Sources

Application Notes & Protocols: A Phenotypic Screening Approach for Characterizing 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 5-Chloro-8-fluorochroman-4-one is a novel analogue whose biological targets and cellular effects are currently uncharacterized. This document provides a comprehensive, tiered approach for the initial biological characterization of this compound using a cell-based phenotypic screening strategy. As a guide for researchers in drug discovery and chemical biology, this application note moves beyond rigid templates to offer a logical, causality-driven workflow. We begin with foundational viability assays and progress to more complex, mechanistic, and high-content screening methods to build a robust profile of the compound's cellular activities. Each protocol is designed as a self-validating system, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Phenotypic Screening

For novel compounds like this compound, where the specific molecular target is unknown, a target-based screening approach is not feasible. Instead, a phenotypic drug discovery (PDD) or phenotypic screening strategy offers a more powerful and unbiased path forward.[3] This approach evaluates the compound's effect on the overall cellular phenotype—observable changes in cell behavior, morphology, or function—within a biologically relevant system.[2][4] A significant number of first-in-class drugs have been discovered using phenotypic screening, highlighting its efficacy in identifying compounds with novel mechanisms of action.[3]

This guide outlines a hierarchical screening cascade designed to efficiently characterize the bioactivity of this compound. The workflow is structured to first ask broad questions about the compound's general effect on cell health and then use those results to inform more specific, mechanistic inquiries.

Part 1: Foundational Compound Characterization

Before initiating cell-based assays, it is critical to understand the compound's basic physicochemical properties. The solubility and stability of this compound in the chosen solvent and cell culture media will directly impact the accuracy and reproducibility of biological data.

Physicochemical Properties

A summary of known properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[5]
Molecular Weight 200.59 g/mol [5]
Boiling Point 329.3°C at 760 mmHg[5]
Storage Room temperature, dry and sealed[5]

Expert Insight: While some data is available, critical parameters like aqueous solubility and stability in culture media at 37°C are unknown. It is strongly recommended to experimentally determine these properties. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves, while instability can result in a loss of active compound over the course of an experiment.

Protocol: Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Protocol:

  • Based on its molecular weight (200.59 g/mol ), weigh out a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration primary stock, for example, 10 mM or 20 mM.

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into single-use volumes in amber tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

Trustworthiness Check: The final concentration of DMSO in the cell culture wells should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration as the highest compound dose) must be included in all experiments.

Part 2: Tier 1 Screening - Assessing General Cytotoxicity

The first step in profiling a new compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and establishes a working concentration range for subsequent, more sensitive assays. The MTT assay is a robust, colorimetric method for this purpose.[1][6]

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[7] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Experimental Workflow: Tier 1 Screening

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis A Select & Culture Cell Lines D Seed Cells in 96-Well Plate A->D B Prepare Compound Stock Solution C Perform Serial Dilutions B->C E Treat Cells with Compound (24-72h incubation) C->E D->E F Add MTT Reagent (3-4h incubation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Tier 1 Cytotoxicity Screening Workflow.

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Cell Line Selection: A panel of cell lines is recommended. For an initial screen, consider using a common cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast carcinoma, as used for other chromanones) and a non-cancerous cell line (e.g., HEK293) to assess for cancer-specific cytotoxicity.[8]

Materials:

  • Selected cell lines in culture

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate spectrophotometer

Protocol Steps:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A common starting range is 0.1 µM to 100 µM.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 570-590 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of "media only" wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Interpreting the Results:

  • Potent Cytotoxicity (IC₅₀ < 10 µM): The compound is a strong candidate for further investigation as a potential anti-cancer agent. The next logical step is to determine the mechanism of cell death (Tier 2).

  • Moderate or Weak Cytotoxicity (IC₅₀ > 10 µM): The compound may not be a potent cytotoxic agent, but it could possess other, more subtle biological activities.

  • No Cytotoxicity: The compound is not toxic at the tested concentrations. This is an ideal profile for investigating non-cytotoxic effects, such as anti-inflammatory or signaling modulation activities (Tier 2).

Part 3: Tier 2 Screening - Mechanistic Elucidation

Based on the Tier 1 results, the next stage involves more specific assays to hypothesize a mechanism of action (MoA). Since chromanone derivatives are known to have anticancer and anti-inflammatory properties, we propose parallel assays to investigate apoptosis, NF-κB signaling, and oxidative stress.[1][10]

Pathway A: Apoptosis Induction (If Cytotoxic)

If this compound induces cell death, it is crucial to determine if the mechanism is programmed cell death (apoptosis) or necrosis. Annexin V staining is a standard method for detecting early-stage apoptosis.

Assay Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label apoptotic cells for detection by flow cytometry or fluorescence microscopy. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[11]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.[11]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[11]

Pathway B: Anti-Inflammatory Potential (If Non-Cytotoxic)

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation.[12] Many anti-inflammatory compounds function by inhibiting this pathway. A luciferase reporter assay is a highly sensitive method to measure NF-κB transcriptional activity.[12]

Assay Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.[13] When NF-κB is activated (e.g., by TNFα), it binds to this element and drives luciferase expression. The amount of light produced upon addition of the luciferin substrate is proportional to NF-κB activity.[12]

G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Compound This compound (Potential Inhibitor) Compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Reporter NF-κB Response Element -> Luciferase Gene Luminescence Luminescence Reporter->Luminescence

Caption: NF-κB Luciferase Reporter Assay Principle.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a white, opaque 96-well plate. Incubate overnight.

  • Compound Pre-treatment: Treat cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNFα (e.g., 10 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate for 6-24 hours to allow for luciferase expression.[13]

  • Lysis & Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a plate-reading luminometer. The light output is measured as Relative Light Units (RLU).

  • Data Analysis: Normalize the RLU of treated wells to the stimulated vehicle control to determine the percent inhibition of NF-κB activity.

Pathway C: Oxidative Stress Induction

Reactive oxygen species (ROS) are byproducts of normal metabolism, but overproduction can lead to cellular damage and has been implicated in the mechanism of action of various drugs.[14]

Assay Principle: The probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol: Intracellular ROS Measurement

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the compound at various concentrations for a defined period (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide).

  • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[14]

  • Measurement: Wash the cells again to remove excess probe. Add PBS or phenol red-free medium to the wells.

  • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]

Part 4: Advanced Profiling - High-Content Screening (HCS)

The Power of HCS: Instead of a single data point (like overall viability), HCS can generate a multi-parameter "phenotypic fingerprint" of a compound's effect.[17] This can reveal subtle changes that bulk assays would miss and can help cluster compounds with similar mechanisms of action.[18]

Example HCS Workflow:

  • Assay Setup: Plate cells in optically clear multi-well plates (e.g., 96- or 384-well). Treat with the compound.

  • Staining: After incubation, cells are fixed and stained with a cocktail of fluorescent dyes to label different subcellular components (e.g., Hoechst for the nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Image Acquisition: An automated microscope acquires images from multiple channels for each well.

  • Image Analysis: Specialized software identifies individual cells and their compartments (segmentation) and extracts dozens or even hundreds of features (e.g., nuclear size, shape, intensity; mitochondrial texture; cytoskeletal arrangement).[18]

  • Data Interpretation: The multi-parametric data is analyzed using computational tools to identify statistically significant changes induced by the compound compared to controls. This can reveal effects on cell cycle, apoptosis, organelle health, and cell morphology.

HCS provides an unparalleled depth of information, accelerating the process of MoA deconvolution and hit characterization in modern drug discovery.[19]

References

  • Talevi, A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.
  • ROS Assay Kit Protocol. (n.d.). ROS Assay Kit Protocol.
  • University of Miami. (n.d.). Compound Profiling with High-Content Screening Methodology.
  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Wikipedia. (n.d.). High-content screening.
  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery.
  • Celtarys Research. (n.d.). High-Content Screening | HCS | Drug Discovery | Whole Cells.
  • Journal of Microbiology and Biotechnology. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • PubMed. (n.d.). Phenotypic Screening of Small-Molecule Inhibitors: Implications for Therapeutic Discovery and Drug Target Development in Traumatic Brain Injury.
  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244.
  • Core Life Analytics. (n.d.). Accelerating Drug Discovery with High Content Screening.
  • protocols.io. (2024). ROS Measurement Using CellROX.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Korea Science. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • Protocol Exchange. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • National Center for Biotechnology Information. (n.d.). Measurement of Mitochondrial ROS Production - PMC - NIH.
  • Wikipedia. (n.d.). Phenotypic screening.
  • PMC - PubMed Central. (n.d.). Cell and small animal models for phenotypic drug discovery.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (2015). What is the best way to measure ROS in treated cells?.
  • Oncodesign Services. (n.d.). Cell-Based Assay Services.
  • PMC - NIH. (n.d.). A review for cell-based screening methods in drug discovery.
  • GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
  • ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.
  • PMC - PubMed Central. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Chemsrc. (2025). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5.
  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817.

Sources

The Versatile Scaffold: Application of 5-Chloro-8-hydroxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: While the exploration of novel chemical entities is a constant pursuit in medicinal chemistry, a deep understanding of established pharmacophores remains crucial. This application note addresses the limited availability of in-depth data on specific building blocks like 5-Chloro-8-fluorochroman-4-one and pivots to a comprehensive analysis of a closely related, extensively studied, and highly valuable scaffold: 5-Chloro-8-hydroxyquinoline . This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the synthesis, multifaceted applications, and key experimental protocols related to 5-Chloro-8-hydroxyquinoline, thereby showcasing the profound utility of halogenated heterocyclic compounds in modern drug discovery.

Introduction: The Power of Halogenated Heterocycles

In the landscape of drug discovery, halogenated heterocyclic compounds represent a cornerstone of molecular design. The strategic incorporation of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. While novel scaffolds such as this compound are emerging as valuable intermediates in organic synthesis, a wealth of knowledge can be gleaned from well-established structures.

5-Chloro-8-hydroxyquinoline (also known as Cloxyquin) is a prime exemplar of a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.[1][2] Its potent and broad-spectrum biological activities, including antimicrobial and anticancer effects, have positioned it as a critical subject of study and a valuable precursor for the development of new therapeutic agents.[3][4] This application note will provide a detailed exploration of 5-Chloro-8-hydroxyquinoline, from its synthesis to its diverse applications in medicinal chemistry.

Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of 5-Chloro-8-hydroxyquinoline can be achieved through several routes. One common and efficient method is the chlorination of 8-hydroxyquinoline.[5] Another widely used industrial method is the Skraup or Doebner-von Miller reaction, which involves the cyclization of 4-chloro-2-aminophenol with glycerol in the presence of an acid.[6][7]

Below is a generalized workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-chloro-2-aminophenol 4-chloro-2-aminophenol Cyclization Cyclization 4-chloro-2-aminophenol->Cyclization Glycerol Glycerol Glycerol->Cyclization Acid (e.g., H2SO4) Acid (e.g., H2SO4) Acid (e.g., H2SO4)->Cyclization Neutralization Neutralization Cyclization->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization 5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline Recrystallization->5-Chloro-8-hydroxyquinoline

Caption: Synthesis workflow for 5-Chloro-8-hydroxyquinoline.

Protocol 1: Synthesis via Doebner-von Miller Reaction

This protocol is a generalized representation and may require optimization based on laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 4-chloro-2-aminophenol and glycerol.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture while stirring and maintaining the temperature between 110-140°C.[4]

  • Reflux: After the addition of acid, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) until a precipitate forms.[6]

  • Isolation: Collect the crude product by filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Chloro-8-hydroxyquinoline.

Applications in Medicinal Chemistry

5-Chloro-8-hydroxyquinoline's biological activity is largely attributed to its ability to chelate metal ions, which are essential for the function of many enzymes.[8][9] This mechanism underpins its broad-spectrum antimicrobial and potential anticancer properties.

Antimicrobial Activity

5-Chloro-8-hydroxyquinoline has demonstrated potent activity against a wide range of pathogens, including bacteria, fungi, and protozoa.[3][10]

  • Antibacterial: It is effective against both Gram-positive and Gram-negative bacteria.[1] Notably, it has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11][12] The minimum inhibitory concentrations (MICs) typically range from 0.062 to 0.25 μg/ml for M. tuberculosis.[11]

  • Antifungal: The compound is also active against various fungal species.[10]

The proposed mechanism of antimicrobial action involves the chelation of divalent metal ions like Fe²⁺, Zn²⁺, and Mn²⁺, which are crucial for bacterial enzyme function.[8][13] This disruption of essential metabolic processes leads to the inhibition of microbial growth.

5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline Chelation Chelation 5-Chloro-8-hydroxyquinoline->Chelation Metal_Ions Essential Metal Ions (e.g., Fe2+, Zn2+) Metal_Ions->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Forms stable complex Bacterial_Enzymes Bacterial Metalloenzymes Bacterial_Enzymes->Inhibition Deprives enzyme of cofactor Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition

Caption: Proposed mechanism of antimicrobial action.

Anticancer Activity

Recent research has highlighted the potential of 5-Chloro-8-hydroxyquinoline and its derivatives as anticancer agents.[4][14] Its analog, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), has been shown to induce apoptosis in various cancer cell lines.[15] The anticancer effects are also linked to the chelation of metal ions, particularly copper, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cancer cells.[16][17]

Enzyme Inhibition

The metal-chelating property of 5-Chloro-8-hydroxyquinoline makes it an effective inhibitor of metalloenzymes. This has implications for its use in treating diseases where such enzymes are overactive. For example, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.[2]

Structure-Activity Relationship (SAR)

The biological activity of 8-hydroxyquinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.

  • Position 5: The presence of a chlorine atom at position 5 enhances the lipophilicity and electron-withdrawing properties of the molecule, which can contribute to its antimicrobial activity.[18]

  • Position 7: Substitution at the 7-position can also modulate activity. For instance, the combination of a chloro group at position 5 and an iodo group at position 7 (clioquinol) results in a compound with potent and diverse biological activities.[15]

  • Hybrid Molecules: Synthesizing hybrid molecules, such as linking 5-chloro-8-hydroxyquinoline to other pharmacophores like ciprofloxacin, has been shown to produce compounds with significant antibacterial activity against both susceptible and drug-resistant strains.[1][19]

CompoundSubstituent(s)Key Biological ActivityReference
8-HydroxyquinolineNoneAntimicrobial[20]
5-Chloro-8-hydroxyquinoline 5-ChloroPotent antitubercular, broad-spectrum antimicrobial[11]
5,7-Dichloro-8-hydroxyquinoline5,7-DichloroStrong antibacterial[20]
Clioquinol5-Chloro, 7-IodoAnticancer, antimicrobial[15]
Nitroxoline5-NitroPotent anticancer[16]

Experimental Protocols

Protocol 2: Synthesis of a 5-Chloro-8-hydroxyquinoline-Ciprofloxacin Hybrid (Mannich Reaction)

This protocol is based on the synthesis of similar hybrid molecules and serves as a representative example.[1]

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve 5-chloro-8-hydroxyquinoline (1 equivalent).

  • Addition of Reagents: Add ciprofloxacin (1 equivalent) and paraformaldehyde (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Isolation: The product may precipitate out of the solution upon completion. If not, concentrate the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol). The product can be further purified by recrystallization if necessary.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 5-Chloro-8-hydroxyquinoline against a bacterial strain.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-8-hydroxyquinoline in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]

Conclusion

5-Chloro-8-hydroxyquinoline is a versatile and powerful scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its potent and broad-spectrum biological activities, makes it an invaluable tool for drug discovery and development. The insights provided in this application note, from synthetic protocols to biological evaluation methods, are intended to equip researchers with the knowledge to effectively utilize this and similar halogenated heterocyclic compounds in their quest for novel therapeutics.

References

  • Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applic
  • 5-Chloro-8-hydroxyquinoline synthesis. (n.d.). ChemicalBook.
  • How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. (2024, February 22). Guidechem.
  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012, August 8).
  • Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. (1996).
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (n.d.).
  • 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. (n.d.). Cion Pharma.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015, April 8). Dove Medical Press.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (n.d.). bepls.
  • Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? (2025, August 11). JIN DUN CHEMISTRY.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC - NIH.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy.
  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. (2025, February 9). JIN DUN CHEMISTRY.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). NIH.
  • Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. (1977, January). PubMed.
  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. (2024, December 30). JIN DUN CHEMISTRY.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC - NIH.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022, May 25).
  • Examples of some 5-substituted 8-hydroxyquinoline derivatives. (n.d.).
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2025, August 7).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026, January 6). ACS Omega.
  • Derivatives of 5-Chloro-8-hydroxyquinoline. (n.d.). Journal of the American Chemical Society.
  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (2022, May 4). Inorganic Chemistry.
  • Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. (n.d.). PubMed.
  • 5-Chloro-8-hydroxyquinoline. (2025, August 22). Chemsrc.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026, January 6). MDPI.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025, August 8).
  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. (n.d.). PMC - NIH.
  • The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.).

Sources

Application Notes and Protocols for the Visible-Light Photoredox Synthesis of Chroman-4-Ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on a Privileged Scaffold

The chroman-4-one framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive molecules, including flavonoids like eriodictyol and pinocembrin, which are recognized for their health benefits.[1] Traditional methods for the synthesis of these vital scaffolds often require harsh conditions, multi-step procedures, and limited substrate scopes.[2] In recent years, the advent of visible-light photoredox catalysis has revolutionized the construction of complex organic molecules, offering a milder, more efficient, and environmentally benign alternative.[3][4] This powerful strategy harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates under exceptionally gentle conditions.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the visible-light photoredox synthesis of chroman-4-ones. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into experimental design and optimization. The methodologies described herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of functionalized chroman-4-one derivatives.

The Engine of the Reaction: Mechanistic Principles

The visible-light-mediated synthesis of chroman-4-ones predominantly proceeds through a radical cascade cyclization pathway.[2][6][7] The elegance of this approach lies in the precise generation of a radical species that triggers a series of orchestrated bond-forming events to construct the chroman-4-one core. A general mechanistic cycle is depicted below, which can be adapted based on the specific choice of photocatalyst and radical precursor.

A General Catalytic Cycle

The process is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, generating a long-lived, high-energy excited state (PC*).[8][9] This excited state can then engage in either an oxidative or reductive quenching cycle, depending on the nature of the radical precursor and any sacrificial reagents. In a common pathway for chroman-4-one synthesis, the excited photocatalyst is reductively quenched by a sacrificial electron donor, such as a tertiary amine, to form a highly reducing species (PC⁻).[1] This potent reductant then transfers an electron to a radical precursor, leading to its fragmentation and the generation of the key alkyl or acyl radical.

This newly formed radical subsequently adds to the alkene moiety of a tethered substrate, such as an o-(allyloxy)arylaldehyde. The resulting radical intermediate then undergoes a 6-exo-trig cyclization onto the aldehyde carbonyl group to form an oxygen-centered radical. A final hydrogen atom transfer (HAT) or a subsequent oxidation/protonation sequence then yields the desired chroman-4-one product and regenerates the ground-state photocatalyst, thus completing the catalytic cycle.

Photoredox_Mechanism_Chroman-4-one PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_reduced Reduced PC⁻ PC_star->PC_reduced Reductive Quenching Donor Electron Donor (e.g., Amine) Donor_oxidized Oxidized Donor PC_star->Donor_oxidized PC_reduced->PC SET Radical R• PC_reduced->Radical Radical_Precursor Radical Precursor (e.g., R-X) Substrate o-(Allyloxy)arylaldehyde Intermediate1 Radical Adduct Radical->Intermediate1 Radical Addition Substrate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 6-exo-trig Cyclization Product Chroman-4-one Intermediate2->Product HAT / Oxidation Donor->PC_star Experimental_Workflow A 1. Assemble Reactants (Substrate, Radical Precursor, Photocatalyst, Donor) B 2. Inert Atmosphere (3x Vacuum/N₂ Cycles) A->B C 3. Add Degassed Solvent B->C D 4. Visible Light Irradiation (Blue LEDs, rt, 12-48h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Solvent Evaporation) E->F Complete G 7. Purification (Silica Gel Chromatography) F->G H Pure Chroman-4-one G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-8-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format.

Introduction to the Synthesis

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved through a two-step process. The first step involves the synthesis of the precursor, 3-(4-chloro-2-fluorophenoxy)propanoic acid, from 4-chloro-2-fluorophenol and a suitable three-carbon synthon. The second, and often most challenging step, is the intramolecular Friedel-Crafts acylation of this precursor to yield the target chromanone. This cyclization is typically mediated by strong dehydrating acids such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[1][2][3][4] The efficiency of this latter step is critical for the overall yield and purity of the final product.

This guide will focus primarily on the challenges and optimization of the intramolecular Friedel-Crafts cyclization, as this is where most yield-related issues arise.

Troubleshooting Guide & FAQs

I. Low or No Yield of this compound

Q1: My reaction has resulted in a very low yield, or I have only recovered the starting material, 3-(4-chloro-2-fluorophenoxy)propanoic acid. What are the likely causes?

A1: This is a common issue in intramolecular Friedel-Crafts acylations, particularly with deactivated aromatic rings. The electron-withdrawing nature of both the chlorine and fluorine atoms on the phenyl ring reduces its nucleophilicity, making the electrophilic aromatic substitution more difficult. Several factors could be at play:

  • Insufficiently Strong Cyclization Reagent: Polyphosphoric acid (PPA) and Eaton's Reagent are the workhorses for this type of reaction, but their activity is highly dependent on their preparation and handling.[1][3][4][5][6]

    • PPA: The concentration of P₂O₅ in PPA is crucial. Commercially available PPA can vary in strength, and it is highly hygroscopic. Absorbed moisture will hydrolyze the polyphosphoric acid, reducing its efficacy.

    • Eaton's Reagent: This reagent is a solution of P₂O₅ in methanesulfonic acid. Its preparation requires careful control of conditions to ensure the desired concentration is achieved.[1][2] Like PPA, it is sensitive to moisture.

  • Reaction Temperature and Time: Intramolecular Friedel-Crafts acylations often require elevated temperatures to overcome the activation energy barrier, especially with deactivated substrates. However, excessively high temperatures can lead to decomposition and tar formation. The optimal temperature and reaction time need to be carefully determined.

  • Purity of Starting Material: Impurities in the 3-(4-chloro-2-fluorophenoxy)propanoic acid can interfere with the reaction. Ensure the precursor is of high purity before proceeding with the cyclization.

Troubleshooting Strategies:

  • Verify Reagent Quality:

    • Use freshly opened or properly stored PPA or Eaton's Reagent.

    • Consider preparing Eaton's Reagent fresh for critical experiments.[2]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point between reaction initiation and decomposition. Monitor the reaction progress by TLC or LC-MS.

    • Time: Extend the reaction time. Some sluggish cyclizations may require prolonged heating.

  • Increase Reagent Stoichiometry: For particularly deactivated substrates, increasing the amount of PPA or Eaton's Reagent can sometimes drive the reaction to completion. However, this can also increase the viscosity of the reaction mixture and complicate work-up.

II. Formation of Side Products and Impurities

Q2: My reaction mixture is a dark, tarry mess, and purification is extremely difficult. What is causing this, and how can I prevent it?

A2: Tar formation is a frequent problem in Friedel-Crafts reactions, often resulting from the harsh acidic conditions and elevated temperatures.

  • Causes of Tar Formation:

    • Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of both the starting material and the product.

    • Intermolecular Reactions: At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

    • Reagent Reactivity: The strong acids used can catalyze various side reactions if not properly controlled.

Mitigation Strategies:

  • Precise Temperature Control: Use an oil bath or a heating mantle with a thermocouple to maintain a stable and uniform temperature. Avoid localized overheating.

  • Gradual Reagent Addition: If the reaction is highly exothermic, consider adding the cyclizing agent portion-wise or adding the substrate to the pre-heated acid to better control the initial reaction rate.

  • Solvent-Free vs. Solvent-Based Conditions: While these reactions are often run neat in the acid, for some substrates, the use of a high-boiling, inert solvent can help to moderate the reaction and prevent charring. However, this may require higher temperatures.

Q3: I am observing an unexpected isomer in my final product. Is this possible?

A3: While the intramolecular Friedel-Crafts acylation is generally regioselective, the formation of isomers, although less common, is not impossible, especially under harsh conditions. The cyclization should occur at the position ortho to the ether linkage and meta to both halogens. However, extreme conditions could potentially lead to minor amounts of other cyclized products if other positions on the ring are sufficiently activated. Careful structural elucidation of the product is always recommended.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chloro-2-fluorophenoxy)propanoic acid (Precursor)

This procedure is a representative method and may require optimization based on available starting materials and laboratory conditions.

Materials:

  • 4-chloro-2-fluorophenol

  • 3-bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add 3-bromopropanoic acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-chloro-2-fluorophenoxy)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

Method A: Using Polyphosphoric Acid (PPA)

Materials:

  • 3-(4-chloro-2-fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, place an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Heat the PPA to 80-100 °C with mechanical stirring.

  • Slowly add the 3-(4-chloro-2-fluorophenoxy)propanoic acid in portions to the hot PPA.

  • Maintain the temperature and continue stirring for the optimized reaction time, monitoring by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7][8]

Method B: Using Eaton's Reagent

Materials:

  • 3-(4-chloro-2-fluorophenoxy)propanoic acid

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid)[1][2][5]

  • Ice

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flask containing Eaton's Reagent, add the 3-(4-chloro-2-fluorophenoxy)propanoic acid at room temperature with stirring.

  • Heat the reaction mixture to the optimized temperature (typically 60-80 °C) and stir for the required duration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it onto a mixture of ice and water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.[7][8]

Data Summary and Visualization

Table 1: Troubleshooting Guide for Low Yield
Symptom Potential Cause Recommended Action
No reaction / Starting material recoveredInsufficiently active cyclizing agentUse fresh PPA or Eaton's Reagent. Consider preparing Eaton's Reagent in-house.
Reaction temperature too lowGradually increase reaction temperature by 10 °C increments.
Insufficient reaction timeExtend the reaction time and monitor by TLC.
Low conversionDeactivated aromatic ringIncrease the stoichiometry of PPA or Eaton's Reagent.
Dark, tarry reaction mixtureExcessive temperatureEnsure precise temperature control.
High concentration leading to intermolecular reactionConsider using a high-boiling inert solvent.
Diagrams

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4_chloro_2_fluorophenol 4-Chloro-2-fluorophenol precursor 3-(4-chloro-2-fluorophenoxy)propanoic acid 4_chloro_2_fluorophenol->precursor NaOH, H₂O, Reflux 3_bromopropanoic_acid 3-Bromopropanoic Acid 3_bromopropanoic_acid->precursor product This compound precursor->product PPA or Eaton's Reagent, Heat

Caption: Overall synthetic route to the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low or No Yield check_reagents Are cyclizing agents (PPA/Eaton's) fresh and anhydrous? start->check_reagents replace_reagents Use fresh/newly prepared reagents. check_reagents->replace_reagents No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes replace_reagents->check_temp increase_temp Increase temperature incrementally (e.g., in 10°C steps). check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Extend reaction time. check_time->increase_time No check_stoichiometry Is reagent stoichiometry adequate? check_time->check_stoichiometry Yes increase_time->check_stoichiometry increase_stoichiometry Increase amount of PPA/Eaton's Reagent. check_stoichiometry->increase_stoichiometry No success Yield Improved check_stoichiometry->success Yes increase_stoichiometry->success

Caption: A step-by-step guide to troubleshoot low yield issues.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
  • Wikipedia. Eaton's reagent.
  • Rajendran, S., Charbe, N. B., Amnerkar, N., & Acevedo, R. (2025). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate.
  • Sjöberg, F., Broo, A., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(17), 7759–7772.
  • Sjöberg, F., Broo, A., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
  • dos Santos, J. A. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Wang, Z., et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry.
  • Hoque, M. A., et al. (2021). Synthesis of alkyl substituted chroman‐4‐one derivatives. ResearchGate.
  • Yang, Q., et al. Organic Syntheses Procedure.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • Ivanov, I. G., et al. (2013). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules.
  • Mondal, A., & Chatterjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
  • Mondal, A., & Chatterjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate.
  • Zhu, Y.-F., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.
  • Jiangsu Lida Ning Chemical Co., Ltd. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Patsnap.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Heged˝us, C., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Elsevier.
  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Reddy, G. S., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. Beilstein Journal of Organic Chemistry.
  • Lan, K., Fen, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate.
  • Beilstein Journal of Organic Chemistry. Search results for "intramolecular Friedel–Crafts cyclization".
  • Wang, Y., et al. (2019). Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization. Organic Letters.
  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
  • Jiangsu Yangnong Chemical Co Ltd. (2018). A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.
  • Jiangsu Yangnong Chemical Co Ltd. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Organic Chemistry Portal. Chromanone and flavanone synthesis.
  • Jiangsu Lida Ning Chemical Co., Ltd. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • Nanjing Datang Chemical Co Ltd. (2003). 5-chloro-8-hydroxyquinoline preparation method. Google Patents.

Sources

Technical Support Center: 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-8-fluorochroman-4-one (CAS 1273653-86-3). This resource is designed for chemistry professionals engaged in the synthesis and purification of this and structurally related chromanone intermediates. Here, we address common challenges through detailed, field-tested protocols and troubleshooting guides.

Section 1: Frequently Asked Questions - Method Selection

This section guides you through the initial decision-making process for purifying your crude this compound.

Question: I have a crude solid post-synthesis. Which purification method should I choose?

Answer: The optimal method depends on three key factors: the impurity profile, the required final purity, and the scale of your reaction.

  • For high impurity loads (>15-20%) or complex mixtures: Flash column chromatography is the method of choice. It excels at separating compounds with different polarities, such as unreacted starting materials, the desired product, and various side-products.[1][2][3]

  • For relatively clean crude material (<10% impurities) and crystalline solids: Recrystallization is a highly efficient, scalable, and economical technique for achieving high purity.[4][5][6] It works best when the impurities have significantly different solubility profiles from the product in the chosen solvent system.

  • For achieving the highest possible purity (>99.5%) or separating very similar impurities/isomers: Preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[1][7] It offers the highest resolution but is more expensive and less scalable than the other methods.

The following decision tree provides a visual guide for method selection:

G start Analyze Crude Product (TLC, ¹H NMR) purity_check Impurity Profile? start->purity_check scale_check_c Scale? purity_check->scale_check_c  High / Complex  (>15%) scale_check_r Scale? purity_check->scale_check_r Low / Simple  (<15%) final_purity_check Final Purity Goal? scale_check_c->final_purity_check > 10 g (Consider large-scale chromatography or recrystallization first) chromatography Flash Column Chromatography scale_check_c->chromatography < 10 g scale_check_r->final_purity_check Final Polish Needed recrystallization Recrystallization scale_check_r->recrystallization Any Scale final_purity_check->chromatography <99.5% OK prep_hplc Preparative HPLC final_purity_check->prep_hplc >99.5% Required recrystallization->final_purity_check Impurities Persist

Caption: Decision tree for selecting a purification method.

Question: What are the likely impurities I need to remove?

Answer: While the exact profile depends on your specific synthetic route, impurities in chromanone synthesis typically include:

  • Unreacted Starting Materials: Such as the corresponding 2'-hydroxyacetophenone derivative.

  • Side-Products: Arising from self-condensation of starting materials or incomplete cyclization.

  • Polymeric Material or Tar: Often dark-colored, high molecular weight byproducts that can complicate purification.[8]

  • Reagents: Residual acids, bases, or coupling agents used in the synthesis.

A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the number and relative polarity of the impurities compared to your product spot.

Section 2: Experimental Protocols & Workflow Guides

Method 1: Flash Column Chromatography

This is the most versatile technique for purifying this compound from a complex mixture. The principle relies on partitioning the components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[3][9] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC of your crude material using various ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).

    • The ideal eluent system for column chromatography will give your product a Retention Factor (Rƒ) of 0.25 - 0.35 . This ensures the product moves down the column effectively but is well-separated from impurities.

    • Expert Tip: Based on the structure of this compound, a starting point of 10-20% Ethyl Acetate in Hexane is recommended.

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter for your sample size (a common rule of thumb is a silica-to-sample weight ratio of 40:1 to 100:1).

    • Place a small cotton or glass wool plug at the bottom of the column, followed by a thin (0.5 cm) layer of sand.[2]

    • In a beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.[3] Add another thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane, Acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer.

    • Apply gentle, consistent air pressure to begin eluting the solvent through the column at a steady rate. A flow rate of approximately 2 inches (5 cm) of solvent level decrease per minute is a good target.[2]

    • Collect fractions in test tubes and monitor the separation by TLC.

    • Combine the pure fractions containing your product, and remove the solvent under reduced pressure.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, providing a balance of resolution and flow rate.
Mobile Phase (Eluent) Ethyl Acetate / HexaneA versatile solvent system for moderately polar compounds like chromanones.[1]
Target Rƒ 0.25 - 0.35Optimizes separation and minimizes elution time.
Loading Method Dry LoadingProvides sharper bands and superior resolution compared to wet loading.[2]
Method 2: Recrystallization

Recrystallization purifies a solid by dissolving it in a hot solvent to form a saturated solution and then allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[4][5][6]

Step-by-Step Protocol:

  • Solvent Selection: This is the most critical step.[6]

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling point.

    • An ideal single solvent will:

      • Completely dissolve the compound when hot.

      • Result in very low solubility when cold.

      • Dissolve impurities well even when cold, or not at all.

      • Be chemically inert with your compound.

      • Have a boiling point below the melting point of your compound to prevent "oiling out".

    • Common Solvents to Screen: Isopropanol, Ethanol, Ethyl Acetate, Toluene, Heptane.

    • Two-Solvent System: If no single solvent is ideal, use a two-solvent system (one "soluble" solvent, one "insoluble" solvent that are miscible).[10] A common pair is Ethanol/Water or Dichloromethane/Hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent dropwise until the solid just dissolves completely.[10] Using excess solvent is a common mistake that will drastically reduce your yield.

  • Decolorization (If Necessary):

    • If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[4]

  • Hot Filtration (If Necessary):

    • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them before cooling.[4][10] This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.

    • Dry the crystals thoroughly under vacuum.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. This often happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.

  • Solution 1 (Change Solvent): Your primary solvent is likely too non-polar or has too high a boiling point. Re-screen for a more suitable solvent.

  • Solution 2 (Lower Temperature): Try a solvent with a lower boiling point.

  • Solution 3 (Increase Volume): The concentration of your product might be too high. Add more solvent and try to cool even more slowly.

Question: I see streaking or tailing of my product spot on the TLC plate. How will this affect my column chromatography?

Answer: Streaking on a silica gel TLC plate often indicates that your compound is acidic or basic. Silica gel is slightly acidic and can strongly interact with basic compounds (like amines), causing them to "stick" and streak. While this compound is neutral, this can be an issue with other molecules.

  • Solution: To mitigate this, you can add a small amount of a modifier to your eluent.

    • For basic compounds: Add ~1% triethylamine (Et₃N) to the eluent.

    • For acidic compounds: Add ~1% acetic acid (AcOH) to the eluent. This neutralizes the active sites on the silica, leading to sharper bands and better separation.

Question: After running a column, my fractions are still impure and show overlapping spots on TLC. What went wrong?

Answer: This is a common and frustrating issue. The cause is usually suboptimal separation conditions. The workflow below can help diagnose the problem.

G start Poor Separation (Overlapping Fractions) check1 Was Rƒ of product ~0.25-0.35 on TLC? start->check1 check2 Was the column overloaded? check1->check2 Yes sol1 Re-optimize solvent system. Try a less polar eluent to increase separation (lower Rƒ). check1->sol1 No (Rƒ too high) check3 Was the sample loaded properly? check2->check3 No sol2 Reduce sample amount. Use a larger column (Aim for 1:50 sample:silica ratio). check2->sol2 Yes check4 Was the elution too fast? check3->check4 Yes sol3 Use dry loading to ensure a narrow starting band. check3->sol3 No sol4 Reduce air pressure. Allow more time for equilibrium on the column. check4->sol4 Yes end_node Combine impure fractions, evaporate, and re-purify. check4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for column chromatography.

Question: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield is typically due to one of two reasons: using too much solvent or the product having significant solubility in the cold solvent.

  • Problem 1 (Excess Solvent): You may have added too much hot solvent during the dissolution step.[10]

    • Solution: Before filtering, gently boil off some of the solvent to re-saturate the solution, then allow it to cool again.

  • Problem 2 (Product Solubility): Your compound may be too soluble in the chosen solvent even when cold.

    • Solution 1: Ensure you are cooling the flask in an ice-water bath for at least 15-20 minutes to minimize solubility and maximize precipitation.

    • Solution 2: Re-screen for a different solvent where your compound is less soluble at cold temperatures.

    • Solution 3: If a good single solvent cannot be found, a two-solvent system may provide better recovery.

References

  • Jung, M. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • American Elements. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Dartmouth College. (n.d.). Recrystallization I. Department of Chemistry.
  • Cal Poly SLO. (2020). Recrystallization. YouTube.
  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University.
  • Senzer, B. D. et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Google Patents. (2018). CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines.
  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube.
  • Billes, F. et al. (1998). High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. I. Interplay of on-column redox reaction and the chromatographic retention process. PubMed.
  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube.

Sources

Troubleshooting side reactions in chromanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the chromanone scaffold. As experienced practitioners know, the path to high-yielding, pure chromanones is often complicated by a variety of competing side reactions.

This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting scenarios and frequently asked questions, mirroring the interactive and problem-solving nature of a dedicated support center. Here, we will delve into the mechanistic underpinnings of common synthetic challenges, offering not just solutions, but a deeper understanding of the causality behind them. Our goal is to empower you to diagnose issues in your own reactions, make informed decisions to mitigate side product formation, and ultimately, optimize your synthetic routes.

Section 1: Intramolecular Friedel-Crafts Acylation Issues

Intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is a cornerstone of chromanone synthesis. However, its reliance on strong acids can lead to several complications.

FAQ 1: My intramolecular Friedel-Crafts acylation is giving a low yield and a significant amount of black, insoluble tar. What's happening and how can I fix it?

Answer: This is a classic and highly common issue in Friedel-Crafts acylations, particularly with electron-rich aromatic systems. The formation of tar is almost always indicative of polymerization and/or charring caused by overly harsh reaction conditions.[1] The strong Lewis acids or Brønsted acids required to generate the acylium ion electrophile can also promote intermolecular reactions and decomposition of starting materials and products.[2][3]

Causality Explained:

The desired reaction involves an intramolecular electrophilic aromatic substitution. However, the activated aromatic ring or the generated acylium ion intermediate can also act as a monomer in a competing electrophilic polymerization. Furthermore, at elevated temperatures, strong acids can cause substrate decomposition.

Troubleshooting Strategies:

  • Reagent Choice & Stoichiometry: Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in CH₃SO₃H) are often effective and somewhat milder alternatives to AlCl₃.[4] Avoid using super-stoichiometric amounts of the acid catalyst where possible.[2] A combination of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) can also be effective for cyclizing 3-aryloxypropanenitriles to chromanones.[5]

  • Temperature Control: This is the most critical parameter.

    • Start at a low temperature (e.g., 0 °C) and slowly warm the reaction. Many acylations proceed efficiently well below room temperature.

    • Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, quench the reaction immediately to prevent product degradation.

    • Never heat a Friedel-Crafts reaction uncontrollably.

  • Order of Addition: Add the substrate to the pre-cooled acid catalyst. This maintains a low concentration of the reactive species and can help suppress intermolecular side reactions.

Experimental Protocol: Optimized Cyclization using PPA

  • Place freshly prepared polyphosphoric acid (10x the weight of the substrate) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the PPA to 0 °C in an ice bath.

  • Add the 3-phenoxypropanoic acid substrate portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress every hour.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude chromanone.

Section 2: Competing Cyclization Pathways

When precursors contain multiple reactive sites, the desired cyclization can face competition from alternative pathways, leading to isomeric impurities that are often difficult to separate.

FAQ 2: I'm attempting a Simonis reaction with a phenol and a β-ketoester to get a chromanone, but I'm isolating a significant amount of a coumarin isomer. How can I control the selectivity?

Answer: The competition between chromone (via the Simonis reaction) and coumarin (via the Pechmann condensation) formation is a well-documented challenge. The regioselectivity is highly dependent on the nature of the condensing agent.[1][6]

Mechanistic Insight:

  • Simonis Reaction (Chromone Formation): This pathway is favored by catalysts that promote the reaction between the phenolic oxygen and the keto-carbonyl of the β-ketoester. Phosphorus pentoxide (P₂O₅) is the classic reagent for this transformation.[1]

  • Pechmann Condensation (Coumarin Formation): This pathway is favored by catalysts that promote transesterification followed by intramolecular Michael addition. Strong Brønsted acids like sulfuric acid (H₂SO₄) are known to preferentially yield coumarins.[1]

Controlling the Outcome:

CatalystPredominant ProductRationale
P₂O₅ / PPA ChromanoneActs as a strong dehydrating agent and Lewis acid, favoring acylation at the oxygen.[1]
H₂SO₄ CoumarinA strong proton source that facilitates transesterification and subsequent cyclization.[1]
TfOH / Eaton's Reagent Often ChromanoneStrong acids that can also act as effective dehydrating agents.

Workflow for Optimizing Selectivity:

G cluster_0 Problem Identification cluster_1 Primary Action cluster_2 Secondary Optimization cluster_3 Analysis & Iteration cluster_4 Outcome Problem Low Chromanone:Coumarin Ratio Action1 Switch Catalyst from H₂SO₄ to P₂O₅ or PPA Problem->Action1 Action2 Control Temperature (Start low, e.g., 60-80 °C) Action1->Action2 Action3 Consider Solvent-Free Conditions Action1->Action3 Analysis Analyze Product Ratio (NMR/LCMS) Action2->Analysis Action3->Analysis Decision Ratio Improved? Analysis->Decision Success Optimized Chromanone Yield Decision->Success Yes Failure Further Optimization Needed (Screen other Lewis Acids) Decision->Failure No

Caption: Troubleshooting workflow for chromanone vs. coumarin selectivity.

Section 3: Side Reactions from Aldehyde Substrates

When chromanones are synthesized from o-hydroxyacetophenones and aldehydes, the reactivity of the aldehyde can introduce its own set of side products.

FAQ 3: My reaction between an o-hydroxyacetophenone and an aromatic aldehyde is messy. Besides my desired chromanone, I see other spots on TLC, some of which I suspect are from aldehyde self-condensation. How can I avoid this?

Answer: Aldehyde self-condensation, such as the aldol reaction, is a common side reaction, especially under basic conditions used to deprotonate the acetophenone. The key is to control the generation of the nucleophilic enolate and to use reaction conditions that favor the desired conjugate addition to the chalcone intermediate over the aldehyde's self-reaction.

Mechanistic Pathway and Side Reaction:

G A o-Hydroxy- acetophenone B Aromatic Aldehyde Chalcone Chalcone Intermediate A->Chalcone Claisen-Schmidt Condensation Base Base (e.g., NaOH) B->Chalcone Claisen-Schmidt Condensation Aldehyde2 Aromatic Aldehyde (2nd molecule) Aldol Aldol Self- Condensation Product B->Aldol Side Reaction Base->Chalcone Claisen-Schmidt Condensation Base->Aldol Side Reaction Chromanone Desired Chromanone Chalcone->Chromanone Intramolecular Michael Addition Aldehyde2->Aldol Side Reaction

Caption: Desired chromanone pathway vs. aldehyde self-condensation.

Mitigation Strategies:

  • Slow Addition of Aldehyde: Instead of adding all reagents at once, add the aldehyde slowly to the mixture of the o-hydroxyacetophenone and the base. This keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-condensation.

  • Choice of Base: While strong bases like NaOH or KOH are common, sometimes a milder base can provide better control. Consider using a base like pyrrolidine or piperidine, which can catalyze the reaction without excessively promoting self-condensation.

  • Temperature Management: Perform the initial condensation at a lower temperature to control the rate of all reactions. Once the chalcone is formed, the cyclization (Michael addition) can often be promoted by gentle heating.

Optimized Protocol for Chalcone Cyclization:

  • Dissolve the o-hydroxyacetophenone (1.0 equiv) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (e.g., 50% w/v, 2-3 equiv) and cool the mixture to 10-15 °C.

  • Add the aromatic aldehyde (1.05 equiv), either neat or as a solution in ethanol, dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor for the disappearance of the starting materials and the formation of the intermediate chalcone (often a brightly colored compound).

  • Once chalcone formation is complete, gently heat the reaction mixture (e.g., to 50-60 °C) to facilitate the intramolecular Michael addition to form the chromanone.

  • After completion, cool the mixture, acidify with dilute HCl to precipitate the product, filter, and recrystallize.

By understanding the underlying mechanisms of these common side reactions, you can rationally design your experiments to favor the formation of the desired chromanone product, leading to higher yields, improved purity, and more efficient research outcomes.

References

  • Benchchem. Identifying and minimizing side products in chromanone synthesis. URL
  • Beilstein Journals.
  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. URL
  • National Institutes of Health (NIH). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. URL
  • International Journal of Research in Pharmacy and Chemistry.
  • Organic Chemistry Portal. Synthesis of Chromanones and Flavanones. URL
  • ResearchGate. An efficient synthesis of 4-chromanones. URL
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. URL
  • MDPI.
  • International Journal of Research and Analytical Reviews.
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. URL
  • Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. URL
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. URL
  • Winston-Salem State University. Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. URL
  • Beilstein Journals.
  • ResearchGate.
  • Royal Society of Chemistry. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. URL

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 5-Chloro-8-fluorochroman-4-one, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals. We will move beyond simple procedural outlines to explore the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible synthesis.

Synthetic Overview: The Core Pathway

The most reliable and commonly employed route for the synthesis of chroman-4-ones, including the target compound this compound, is a two-step process.[1][2] This involves an initial Michael addition to form a phenoxypropionic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to effect ring closure.

G A 4-Chloro-2-fluorophenol + Acrylic Acid B 3-(4-chloro-2-fluorophenoxy)propanoic acid A->B C 3-(4-chloro-2-fluorophenoxy)propanoic acid D This compound C->D Acid Catalyst (e.g., PPA, TfOH) G cluster_0 Troubleshooting Low Cyclization Yield Start Low Yield of This compound CheckCatalyst Is the catalyst appropriate? (e.g., PPA, Eaton's Reagent) Start->CheckCatalyst CheckTemp Is the temperature optimized? (60-100 °C range) CheckCatalyst->CheckTemp Yes ChangeCatalyst Action: Switch to a stronger (e.g., TfOH) or milder catalyst. CheckCatalyst->ChangeCatalyst No CheckWater Are conditions anhydrous? CheckTemp->CheckWater Yes OptimizeTemp Action: Incrementally increase temperature while monitoring via TLC. CheckTemp->OptimizeTemp No DrySystem Action: Ensure all glassware is oven-dried and reagents are anhydrous. CheckWater->DrySystem No Success Improved Yield CheckWater->Success Yes ChangeCatalyst->Success OptimizeTemp->Success DrySystem->Success

Sources

Technical Support Center: Stability and Degradation Studies of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-8-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stability and degradation studies. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs) on Intrinsic Stability

This section addresses foundational questions regarding the inherent chemical stability of this compound based on its molecular structure.

Q1: What are the most chemically labile sites on the this compound molecule?

A1: The structure of this compound possesses several functional groups that can be susceptible to degradation under stress conditions. The primary sites of lability are:

  • The Ketone Carbonyl (C4): The ketone group is susceptible to reduction or nucleophilic attack. Under hydrolytic conditions (acidic or basic), the key lability is the α-proton at C3, which can be abstracted, leading to potential racemization or subsequent reactions.

  • The Ether Linkage (O1): The heterocyclic ether bond can be cleaved under harsh acidic conditions, leading to ring-opening. This is a common degradation pathway for chromanone scaffolds.[1]

  • The Aromatic Halogen Substituents: While the Carbon-Fluorine (C-F) bond is exceptionally strong and generally stable, the Carbon-Chlorine (C-Cl) bond is more susceptible to nucleophilic aromatic substitution or photolytic cleavage under high-energy UV light.

Q2: How do the halogen substituents (Chlorine and Fluorine) influence the molecule's stability?

A2: The halogen atoms have distinct and significant impacts on the molecule's overall stability profile.

  • Fluorine (F) at C8: The fluoro group at position 8 is expected to enhance metabolic and photostability.[2] Its strong electron-withdrawing nature can also influence the acidity of nearby protons and the reactivity of the aromatic ring. Computational studies on other fluorinated pharmaceuticals have shown that the stability of such groups depends on the overall electronic structure of the molecule.[3]

  • Chlorine (Cl) at C5: The chloro group also withdraws electron density from the aromatic ring. While more stable than bromo or iodo analogs, the C-Cl bond is a potential site for degradation, particularly under photolytic stress.

Q3: What are the expected degradation pathways for this molecule under standard forced degradation conditions?

A3: Based on the chroman-4-one scaffold, the following degradation pathways are anticipated:

  • Hydrolysis: Acid-catalyzed hydrolysis may lead to the opening of the pyranone ring via cleavage of the ether bond. Base-catalyzed hydrolysis could potentially lead to rearrangement products.

  • Oxidation: The benzylic C2 position is a potential site for oxidation. Chromone derivatives have been studied for their oxidative transformation, which can involve the formation of hydroxylated or ring-opened products.[4]

  • Photolysis: High-intensity light, particularly UV, could induce homolytic cleavage of the C-Cl bond, forming radical species that can lead to a variety of degradation products.

  • Thermolysis: At elevated temperatures, decomposition is likely to initiate at the weakest bonds, potentially involving the ether linkage or side-chain fragmentation if substituents were present at C2 or C3.[5][6] Studies on other nitrogen-rich heterocyclic compounds show that thermal decomposition often proceeds via a radical mechanism.[7]

Below is a diagram illustrating the potential primary degradation pathways.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl) RingOpened Ring-Opened Product (Hydroxy Phenolic Ketone) Acid->RingOpened Base Basic Hydrolysis (e.g., NaOH) Rearranged Rearrangement Product Base->Rearranged Oxidation Oxidation (e.g., H₂O₂) Oxidized Oxidized Product (e.g., C2-OH) Oxidation->Oxidized Photo Photolysis (UV/Vis Light) Dehalogenated De-chlorinated Product Photo->Dehalogenated Parent This compound Parent->RingOpened Ether Cleavage Parent->Dehalogenated C-Cl Cleavage Parent->Oxidized Oxidation at C2 Parent->Rearranged Base-catalyzed

Caption: Potential degradation pathways for this compound.

Part 2: Designing and Executing a Forced Degradation Study

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the degradants from the parent compound.[9]

Q4: What is a standard protocol for conducting a forced degradation study on this compound?

A4: A comprehensive study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress as mandated by ICH guidelines.[10][11] The following protocol provides a robust starting point.

Experimental Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound (API)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, 18 MΩ·cm)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Calibrated HPLC-UV/DAD or LC-MS system

  • Calibrated photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition Application: For each condition below, mix 1 mL of the API stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock solution with 1 mL of the diluent (e.g., 50:50 Methanol:Water).

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours) until the target degradation (5-20%) is achieved.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase. Analyze by a suitable chromatographic method.

Table 1: Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration (Suggested Starting Point)Rationale
Acid Hydrolysis 0.1 M HCl60 °C24 hoursTo test susceptibility to acid-catalyzed degradation, such as ether bond cleavage.[11]
Base Hydrolysis 0.1 M NaOHRoom Temp8 hoursTo test susceptibility to base-catalyzed degradation, which can be rapid for ketones.[10]
Oxidation 3% H₂O₂Room Temp24 hoursTo assess vulnerability to oxidative stress, common in drug formulations.[4]
Thermal Dry Heat (Solid State)80 °C48 hoursTo evaluate the intrinsic thermal stability of the solid drug substance.[12]
Photolytic Photostability ChamberRoom TempPer ICH Q1BTo identify light-sensitive liabilities, such as the C-Cl bond.[11]

Note: If no degradation is observed, more strenuous conditions (e.g., higher concentration of stressor, higher temperature, or longer duration) should be employed.

The overall workflow for conducting these studies is visualized below.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis PrepAPI Prepare API Stock (1 mg/mL) PrepControl Prepare Control Sample PrepAPI->PrepControl Expose to Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) PrepAPI->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) PrepAPI->Base Expose to Stress Oxidative Oxidation (3% H₂O₂, RT) PrepAPI->Oxidative Expose to Stress Thermal Thermal (Solid) (80°C) PrepAPI->Thermal Expose to Stress Photo Photolytic (ICH Q1B) PrepAPI->Photo Expose to Stress Neutralize Neutralize/Dilute Samples PrepControl->Neutralize Sample at Time Points Acid->Neutralize Sample at Time Points Base->Neutralize Sample at Time Points Oxidative->Neutralize Sample at Time Points Thermal->Neutralize Sample at Time Points Photo->Neutralize Sample at Time Points HPLC HPLC-UV/DAD Analysis Neutralize->HPLC MassSpec LC-MS for Peak ID & Mass Balance HPLC->MassSpec Characterize Peaks Report Report Results: % Degradation, Purity MassSpec->Report

Caption: Workflow for a typical forced degradation study.

Part 3: Troubleshooting Guide for Analytical Methods

The unique structure of this compound, being a halogenated heterocyclic ketone, can present specific challenges during chromatographic analysis.

Q5: I am observing significant peak tailing for the parent compound on a standard C18 column. What is the cause and how can I fix it?

A5: Peak tailing for a compound like this is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The ketone's oxygen atom can interact with acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based C18 packing material.[13] This is a common issue with polar, heterocyclic compounds.

  • Troubleshooting Steps:

    • Use a High-Purity Column: Modern, end-capped columns made from high-purity silica have fewer accessible silanol groups, significantly reducing these interactions.

    • Modify Mobile Phase pH: If using a buffered mobile phase, operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of silanol groups, minimizing the interaction.[13]

    • Add a Competing Base: For highly basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites. However, this is often unnecessary with modern columns and can suppress MS signals.

    • Try a Different Stationary Phase: A column with a different selectivity, such as a Phenyl-Hexyl phase, may offer better peak shape by relying on pi-pi interactions with the aromatic ring rather than purely hydrophobic interactions.[14]

Q6: My primary degradation products are co-eluting or poorly resolved from the parent peak. How can I improve the separation?

A6: Achieving separation is the primary goal of a stability-indicating method.[8] Poor resolution requires systematic method optimization.

  • Causality: Degradants are often structurally similar to the parent compound, making them chromatographically challenging to separate.

  • Troubleshooting Steps:

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the gradient time for the same change in organic solvent percentage). This gives closely eluting compounds more time to separate.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a better proton donor and can change interactions with the stationary phase, potentially resolving co-eluting peaks.

    • Optimize Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening, but it may also decrease retention time and change selectivity.[15] Experiment with temperatures between 25°C and 45°C.

    • Evaluate Column Chemistry: If resolution cannot be achieved on a C18, consider a phase with orthogonal selectivity. For this aromatic and halogenated molecule, a Phenyl or a Pentafluorophenyl (PFP) column could provide the necessary alternative interactions to achieve separation.

Below is a logical workflow for troubleshooting common HPLC issues.

G cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions Start Chromatographic Problem Identified Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Broad Broad Peaks? Start->Broad Coelution Co-elution? Start->Coelution Sol_Tailing Use End-capped Column Adjust Mobile Phase pH Tailing->Sol_Tailing Yes Sol_Fronting Reduce Sample Conc. Use Weaker Injection Solvent Fronting->Sol_Fronting Yes Sol_Broad Check for Dead Volume Increase Flow Rate Increase Temperature Broad->Sol_Broad Yes Sol_Resolution Adjust Gradient Slope Change Organic Modifier Try Different Column (PFP/Phenyl) Coelution->Sol_Resolution Yes

Caption: Troubleshooting logic for common HPLC peak problems.

Q7: I am using LC-MS but getting a weak signal or no signal for my compound. What should I check?

A7: Mass spectrometry signal intensity is highly dependent on the analyte's ability to ionize and the compatibility of the mobile phase.

  • Causality: The compound may not ionize efficiently in the chosen mode (e.g., ESI positive/negative), or mobile phase additives may be suppressing the signal.

  • Troubleshooting Steps:

    • Check Ionization Mode: As a neutral ketone, this molecule may not ionize strongly in standard ESI positive mode (via protonation). Try adding a small amount of ammonium formate or acetate to the mobile phase to encourage the formation of an ammonium adduct [M+NH4]+. Also, evaluate ESI negative mode, as deprotonation is possible, though less likely. Atmospheric Pressure Chemical Ionization (APCI) is often a good alternative for less polar, neutral compounds that are difficult to ionize by ESI.

    • Mobile Phase Compatibility: Ensure your mobile phase is MS-friendly. Avoid non-volatile buffers like phosphate and ion-pairing agents like TEA, which will contaminate the ion source. Use volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.

    • Optimize Source Parameters: Systematically optimize MS source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for your specific compound.

References

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). National Center for Biotechnology Information.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Chemical Society.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Forced Degradation Studies. (2016). MedCrave online.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information.
  • Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp. (n.d.). PubMed.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed.
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). ResearchGate.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate.
  • Scheme 4 Hydrolysis of compounds 4 and 5. (n.d.). ResearchGate.
  • Naturally occurring chromanone derivatives‐representative examples. (n.d.). ResearchGate.
  • An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.
  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals. (2021). MDPI.
  • Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. (n.d.). Lancashire Online Knowledge.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. (n.d.). Royal Society of Chemistry.
  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018). PubMed.

Sources

Technical Support Center: Recrystallization Techniques for Halogenated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of halogenated chromanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to optimize your purification processes.

Introduction

Halogenated chromanones are a pivotal scaffold in medicinal chemistry and materials science. Achieving high purity is critical for accurate biological evaluation and material characterization. Recrystallization is a powerful and cost-effective technique for this purpose, but the unique electronic and steric properties of halogen substituents can present specific challenges.[1] This guide will address these challenges head-on, providing you with the expertise to overcome them.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions encountered when planning the recrystallization of a halogenated chromanone.

Q1: How does the halogen substituent (F, Cl, Br, I) on the chromanone ring affect my choice of recrystallization solvent?

The nature of the halogen atom significantly influences the polarity and intermolecular interactions of the chromanone. Generally, as you move down the halogen group from fluorine to iodine, the polarizability of the atom increases, which can affect solubility.

  • Fluorine: Due to its high electronegativity, fluorine can increase the polarity of the C-F bond, but the small size and multiple fluorine substituents can create a non-polar surface. The effect on solubility can be complex.

  • Chlorine and Bromine: These halogens increase the molecular weight and van der Waals interactions. They tend to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents compared to their non-halogenated analogs.

  • Iodine: The large and highly polarizable nature of iodine significantly increases van der Waals forces, often leading to higher melting points and reduced solubility in many common solvents.

A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2] For halogenated chromanones, which contain a ketone, an ether, and an aromatic ring, solvents like ethanol, acetone, or ethyl acetate are good starting points.[2]

Q2: What are the most common and effective single-solvent systems for recrystallizing halogenated chromanones?

Ethanol is a widely used and effective solvent for the recrystallization of many organic compounds, including those with some polarity.[2] For halogenated chromanones, ethanol often provides the desirable solubility profile of being a good solvent when hot and a poor solvent when cold. Other common single solvents to consider are methanol, isopropanol, and acetone. For less polar halogenated chromanones, toluene may be a suitable option.[2]

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve.[3] This is often the case for halogenated chromanones that are either too soluble or not soluble enough in common single solvents. The principle is to use a "good" solvent in which the compound is highly soluble, and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[3] The two solvents must be miscible.[3]

Q4: My halogenated chromanone is colored. How can I remove the color during recrystallization?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][5] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration.[4] Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.

Q5: What is "oiling out" and why is it common with some halogenated chromanones?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than solid crystals.[6][7] This happens when the solution becomes saturated at a temperature that is above the melting point of the solute.[7][8] Halogenated chromanones with low melting points are particularly prone to this issue.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the recrystallization of halogenated chromanones.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions

Cause Explanation Solution
Too much solvent was used. The solution is not supersaturated upon cooling, so the compound remains dissolved.[9][10]1. Boil off excess solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration.[9] 2. Induce crystallization: Once concentrated, allow the solution to cool again.[9]
The solution is supersaturated but nucleation has not occurred. Crystal growth requires a nucleation site to begin.[5]1. Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches that can serve as nucleation sites.[5][6][11] 2. Add a seed crystal: Introduce a tiny crystal of the pure compound to initiate crystallization.[5][6][11]
Inappropriate solvent. The compound is too soluble in the chosen solvent, even at low temperatures.[12]1. Re-evaluate solvent choice: If crystals do not form even after concentrating the solution, recover the solid by evaporating all the solvent and try a different solvent or solvent system.[10]
Problem 2: The Compound "Oils Out"

Possible Causes & Solutions

Cause Explanation Solution
The melting point of the compound is lower than the temperature at which the solution becomes saturated. The compound separates from the solution as a liquid instead of a solid.[7][8]1. Add more of the "good" solvent: Reheat the solution to dissolve the oil, then add a small amount more of the solvent in which the compound is more soluble. This will lower the saturation temperature.[7] 2. Slow down the cooling process: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[13] 3. Change the solvent system: Consider a solvent system with a lower boiling point.[7]
The solution cooled too quickly. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.1. Reheat and cool slowly: Reheat the solution to redissolve the oil, then allow it to cool to room temperature undisturbed before further cooling in an ice bath.[13]
Problem 3: The Recrystallization Yield is Very Low

Possible Causes & Solutions

Cause Explanation Solution
Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.[9]1. Use the minimum amount of hot solvent: Only add enough hot solvent to just dissolve the crude product.[12] 2. Recover a second crop: Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals.[7][14] Note that the second crop may be less pure.
Premature crystallization during hot filtration. The compound crystallizes on the filter paper or in the funnel stem during hot filtration.[15]1. Use a pre-heated funnel: Warm the funnel with hot solvent or by placing it over the boiling flask before filtration.[7] 2. Use a slight excess of solvent: Add a small amount of extra hot solvent before filtration to keep the compound dissolved. This excess can be boiled off later.[15]
Incomplete crystallization. The solution was not cooled sufficiently to maximize crystal formation.1. Cool thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7][16]

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent in which the halogenated chromanone has high solubility at elevated temperatures and low solubility at room temperature or below.[4][17]

  • Dissolution: Place the crude halogenated chromanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.[3][12] Continue adding small portions of hot solvent until the compound is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Reheat to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or charcoal, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[7][16] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7][16]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[13]

General Mixed-Solvent Recrystallization Protocol
  • Solvent Pair Selection: Choose a pair of miscible solvents: a "good" solvent that readily dissolves the halogenated chromanone at all temperatures, and a "poor" solvent in which the compound is sparingly soluble.[3]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.[13]

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until a persistent cloudiness (the point of saturation) is observed.[2][13]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 of the single-solvent protocol. Wash the crystals with a cold mixture of the two solvents or with the pure "poor" solvent.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude Halogenated Chromanone C Dissolve in Minimal Hot Solvent A->C B Select Solvent(s) B->C D Decolorize with Charcoal (Optional) C->D E Hot Gravity Filtration C->E No Decolorization D->E F Cool Slowly to Crystallize E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H K Mother Liquor (contains impurities) G->K I Dry Crystals H->I J Pure Halogenated Chromanone Crystals I->J

Caption: General experimental workflow for the recrystallization of halogenated chromanones.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Problem? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Boil off excess solvent NoCrystals->TooMuchSolvent Yes Induce Induce Crystallization (Scratch / Seed Crystal) NoCrystals->Induce No AddGoodSolvent Add more 'good' solvent OilingOut->AddGoodSolvent Yes SlowCooling Cool more slowly OilingOut->SlowCooling No MinSolvent Use minimum hot solvent LowYield->MinSolvent Yes PreheatFunnel Pre-heat filtration apparatus LowYield->PreheatFunnel No TooMuchSolvent->Induce WrongSolvent Change Solvent System Induce->WrongSolvent Still no crystals AddGoodSolvent->SlowCooling ChangeSolvent Change to lower boiling point solvent system SlowCooling->ChangeSolvent Still oils out MinSolvent->PreheatFunnel CoolThoroughly Cool thoroughly in ice bath PreheatFunnel->CoolThoroughly

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). UCLA Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary Department of Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications.
  • Recrystallization I. (n.d.). Williams College.
  • Recrystallization. (n.d.). University of Colorado Boulder Department of Chemistry.
  • Technical Support Center: High-Purity 3-Bromoquinoline Recrystallization. (n.d.). Benchchem.
  • Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. (n.d.). Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization. (2020). [Video]. YouTube.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). [Video]. YouTube.
  • Organic Chemistry Lab: Recrystallization. (2007). [Video]. YouTube.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. (n.d.). Benchchem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Recrystallization. (n.d.). University of South Alabama.
  • Recrystallization and Crystallization. (n.d.). University of Michigan.
  • Guide to Recrystallisation. (2022). Reddit.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Effect of halogen substituents. (n.d.). ResearchGate.
  • Process for the preparation of selectively and symmetrically di-halogenated ketals. (1978). Google Patents.
  • Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. (n.d.). ResearchGate.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH.
  • SYNTHESIS OF 2-TRIFLUOROACETONYL-3-ALKYL/ALKOXY- CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. (2022). HETEROCYCLES.
  • The effect of halogen substitution on the structure and electronic spectra of fluorone dyes. (2025). ResearchGate.
  • Growth of mixed-halide perovskite single crystals. (n.d.). CrystEngComm (RSC Publishing).
  • The unique role of halogen substituents in the design of modern agrochemicals. (n.d.). PubMed.
  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC.
  • History of Single-crystal Growth in Korea. (n.d.). ResearchGate.

Sources

Technical Support Center: Purification of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CF4-20260108 Version: 1.0

Introduction

5-Chloro-8-fluorochroman-4-one is a key heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of a variety of pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to deleterious side reactions, complicate downstream processing, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges encountered with crude this compound. It combines field-proven insights with scientifically grounded protocols to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: Impurities typically originate from the synthetic route used.[5] Common sources include:

  • Unreacted Starting Materials: Such as the precursor 2'-hydroxyacetophenone derivative.

  • Isomeric Byproducts: Depending on the cyclization strategy (e.g., Simonis reaction), formation of isomeric coumarins can be a significant issue.[6]

  • Polymeric or Tarry Materials: Often resulting from harsh reaction conditions (e.g., strong acids like PPA or H₂SO₄) or high temperatures, leading to degradation or self-condensation of reactants.[6]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, POCl₃) and catalysts can be carried through.[2][5]

Q2: What is the best general approach to start the purification of my crude product?

A2: A multi-step approach is recommended.

  • Initial Workup: Begin with a standard aqueous wash to remove water-soluble reagents and salts. An extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is a typical first step.

  • Silica Plug Filtration: If your crude product is dark or tarry, a quick filtration through a short plug of silica gel can remove polymeric impurities and baseline material before attempting more refined chromatography.

  • Recrystallization: If the crude material is semi-crystalline or solid, recrystallization is often the most efficient method for removing many impurities and can sometimes yield a highly pure product without the need for chromatography.[7]

  • Flash Column Chromatography: For complex mixtures or to remove closely related impurities, flash chromatography is the gold standard.[8][9]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is essential for a complete purity profile.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative purity analysis, capable of detecting impurities at levels below 0.1%.[5][11] A gradient method is often required to separate all components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[12][13]

Q4: My compound appears to be degrading on the silica gel column. What is happening and what can I do?

A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[14] Halogenated ketones, under certain conditions, can be susceptible to acid-catalyzed reactions.

  • Probable Cause: The silanol (Si-OH) groups on the silica surface are weakly acidic and can catalyze reactions like hydrolysis, rearrangement, or elimination.[14]

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This deactivates the acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific impurity profiles you may encounter and provides actionable solutions.

Problem 1: Significant Presence of Dark, Tarry, or Polymeric Impurities
  • Symptoms: The crude product is a dark, viscous oil or non-crystalline solid. Thin Layer Chromatography (TLC) shows significant streaking from the baseline.

  • Probable Cause: Polymerization or degradation caused by excessive heat or overly harsh acidic conditions during synthesis (e.g., intramolecular Friedel-Crafts acylation).[6]

  • Solution: Activated Charcoal Treatment & Silica Plug Filtration

    • Scientific Rationale: Activated charcoal has a high surface area and can adsorb large, flat, non-polar molecules, which are characteristic of polymeric, colored impurities.[15] A subsequent silica plug removes the charcoal and other baseline impurities without the resolution demands of a full column.

    SOP-01: Charcoal and Silica Plug Treatment

    • Dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add activated charcoal (approximately 1-2% by weight of the crude product).[15]

    • Stir the suspension at room temperature for 15-30 minutes.

    • Prepare a short column (plug) of silica gel in a sintered glass funnel or a standard chromatography column.

    • Filter the charcoal suspension through the silica plug, washing with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Analyze the resulting material by TLC to determine if further purification is needed.

Problem 2: Contamination with Unreacted Starting Material or Isomeric Byproducts
  • Symptoms: TLC or HPLC analysis shows distinct spots/peaks with retention factors (Rf) or retention times (RT) close to the product. NMR may show overlapping signals.

  • Probable Cause: Incomplete reaction or lack of regioselectivity during the cyclization step. For instance, Simonis-type reactions can yield both chromones and isomeric coumarins.[6]

  • Solution: Optimized Flash Column Chromatography

    • Scientific Rationale: Flash column chromatography leverages the differential adsorption of compounds onto a stationary phase to achieve separation.[9] For closely related compounds, optimizing the mobile phase (eluent) polarity is critical to maximizing the difference in their elution rates.

    SOP-02: Optimized Flash Column Chromatography

    • Solvent System Selection: Use TLC to find an optimal eluent system. The goal is an Rf value of ~0.25-0.35 for the target compound and maximum separation (ΔRf) from impurities. A good starting point for chromanones is a gradient of ethyl acetate in heptane or hexane.[8][16][17]

    • Column Packing: Pack a glass column with silica gel (particle size 40-63 µm) as a slurry in the initial, low-polarity solvent. A typical column size is a 50:1 to 100:1 ratio of silica weight to crude product weight.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and dry it to a powder. This "dry loading" technique often results in better separation.

    • Elution: Start with a low-polarity mobile phase (e.g., 2% Ethyl Acetate in Heptane) and gradually increase the polarity (e.g., to 5%, 10%).[16] Collect fractions and monitor them by TLC.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Standard for most organic compounds, providing good resolution.[18]
Mobile Phase Ethyl Acetate / Hexane (or Heptane)Offers a good polarity range for eluting chromanones.[8][16]
Elution Mode GradientA gradual increase in polarity is often necessary to separate close-running spots and then elute the main product efficiently.
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially for less soluble compounds.
Problem 3: Product is an Oil but Should be a Solid; Fails to Crystallize
  • Symptoms: The purified product appears clean by NMR and HPLC but remains a persistent oil or wax, even though literature suggests it should be a solid.

  • Probable Cause: The presence of minor, "greasy" impurities or residual solvents that inhibit the formation of a crystal lattice.[19]

  • Solution: Optimized Recrystallization

    • Scientific Rationale: Recrystallization purifies compounds based on differences in solubility.[7] An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[19]

    SOP-03: Recrystallization Protocol

    • Solvent Screening: In small test tubes, test the solubility of your oily product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.[20] Look for a solvent that shows poor solubility at room temperature but good solubility when hot. A two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can also be effective.[21]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise until the solid just dissolves.[21]

    • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Chilling: Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 3: Purity Assessment Protocol

SOP-04: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general method for assessing the purity of the final product. Method optimization may be required.

  • Scientific Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a non-polar stationary phase, and a polar mobile phase is used. More polar compounds elute first. A photodiode array (PDA) detector allows for monitoring at multiple wavelengths to ensure no impurities are missed.[11][22]

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection PDA at 254 nm (or optimal wavelength for chromanone)
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile, filter through 0.45 µm filter

System Suitability: Before analysis, ensure the system is equilibrated. The reference standard peak should have a tailing factor of < 2 and a high plate count (>2000) to ensure the method is performing correctly.[22][23]

Section 4: Diagrams and Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude Product TLC_Analysis Initial Analysis (TLC/HPLC) Start->TLC_Analysis Is_Tarry Is it dark/tarry? TLC_Analysis->Is_Tarry Charcoal SOP-01: Charcoal Treatment & Silica Plug Is_Tarry->Charcoal Yes Is_Solid Is it a solid/semi-solid? Is_Tarry->Is_Solid No Charcoal->Is_Solid Recrystallize SOP-03: Recrystallization Is_Solid->Recrystallize Yes Chromatography SOP-02: Flash Column Chromatography Is_Solid->Chromatography No (Oily) Analysis SOP-04: Purity Analysis (HPLC/NMR) Recrystallize->Analysis Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: Decision workflow for purification of this compound.

Diagram 2: Troubleshooting Logic for Column Chromatography

This diagram illustrates the troubleshooting process if issues arise during column chromatography.

ColumnTroubleshooting Start Column Chromatography Issue Issue_Type What is the issue? Start->Issue_Type Poor_Separation Poor Separation (Overlapping Spots) Issue_Type->Poor_Separation Poor Separation Degradation Product Degradation on Column Issue_Type->Degradation Degradation No_Elution Product Not Eluting Issue_Type->No_Elution No Elution Sol_PoorSep Optimize Solvent System (TLC) Use finer silica Try dry loading Poor_Separation->Sol_PoorSep Sol_Degradation Deactivate Silica (add ~0.5% Et3N) Use Alumina or C18 Run column faster Degradation->Sol_Degradation Sol_NoElution Increase Mobile Phase Polarity Check for precipitation at top of column No_Elution->Sol_NoElution

Caption: Troubleshooting guide for common column chromatography problems.

References

  • Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
  • Benchchem. (n.d.). Identifying and minimizing side products in chromanone synthesis.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • ACS Publications. (2024, June 4). Divergent Synthesis of 2-Chromonyl-3-hydrazono-chromones and 2-Alkoxy-3-hydrazono-chromones through Switchable Annulation Reactions of o-Hydroxyphenylenaminones with Aryldiazonium Salts. Organic Letters.
  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Vernier. (n.d.). Using a Gas Chromatograph to Identify Compounds in Forensics.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Nonanone.
  • Nchinda, A. T. (n.d.). Chemical studies of selected chromone derivatives.
  • Hulme, C., et al. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Occidental College. (n.d.). Recrystallization.
  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • Cal Poly Pomona. (2020, July 1). Recrystallization. YouTube.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.).
  • Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. (2018, September 30).
  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.).
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.

Sources

Challenges in the scale-up synthesis of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Chloro-8-fluorochroman-4-one (CAS 1273653-86-3). This molecule is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] While its synthesis may appear straightforward on a laboratory scale, transitioning to pilot or manufacturing scales introduces a host of challenges that can impact yield, purity, and process safety.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the critical parameters of the most common synthetic route, offer solutions to frequently encountered problems, and provide a framework for robust and scalable synthesis.

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

The most prevalent and scalable method for constructing the chromanone core of this molecule is through an acid-catalyzed intramolecular Friedel-Crafts acylation. The general workflow involves the preparation of a 3-phenoxypropanoic acid intermediate, followed by cyclization to form the desired ketone.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation cluster_3 Step 4: Purification A 2-Fluoro-5-chlorophenol C Intermediate 1 (Methyl 3-(2-fluoro-5-chlorophenoxy)propanoate) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Methyl Acrylate B->C D Intermediate 2 (3-(2-Fluoro-5-chlorophenoxy)propanoic acid) C->D Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) C->D E Crude Product (this compound) D->E Cyclizing Agent (e.g., PPA, Eaton's Reagent) D->E F Purified Product E->F Crystallization or Column Chromatography E->F Reaction_Mechanism cluster_main Intramolecular Friedel-Crafts Acylation cluster_products Electrophilic Attack start 3-(2-Fluoro-5-chlorophenoxy)propanoic acid activated Acylium Ion Intermediate start->activated H+ (e.g., PPA) desired Desired Product (Attack at C6) activated->desired Major Pathway isomer Isomeric Impurity (Attack at C4) activated->isomer Minor Pathway (Favored by high temp) Troubleshooting_Tree Start Problem Observed During Scale-Up LowYield Low Yield Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity PurificationIssue Purification Difficulty Start->PurificationIssue Cause_Heat Poor Heat Control (Exotherm) LowYield->Cause_Heat Is tar observed? Cause_Mixing Inefficient Mixing LowYield->Cause_Mixing Cause_Regio Poor Regioselectivity HighImpurity->Cause_Regio Isomeric impurity? Cause_Decomp Thermal Decomposition HighImpurity->Cause_Decomp Multiple degradation products? Cause_Solubility Co-crystallization/ Oiling Out PurificationIssue->Cause_Solubility Sol_Calorimetry Perform Reaction Calorimetry Cause_Heat->Sol_Calorimetry Sol_Addition Control Reagent Addition Rate Cause_Heat->Sol_Addition Sol_Temp Lower & Control Temperature Cause_Heat->Sol_Temp Sol_Agitator Optimize Agitator/Stir Speed Cause_Mixing->Sol_Agitator Cause_Regio->Sol_Temp Sol_Agent Screen Cyclizing Agents (e.g., Eaton's Reagent) Cause_Regio->Sol_Agent Cause_Decomp->Sol_Temp Sol_Solvent Screen Recrystallization Solvents Cause_Solubility->Sol_Solvent Sol_Slurry Perform Slurry Wash Cause_Solubility->Sol_Slurry

Sources

Technical Support Center: Synthesis of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-Chloro-8-fluorochroman-4-one. This key heterocyclic intermediate is foundational in the development of various biologically active compounds. Its synthesis, typically culminating in an intramolecular Friedel-Crafts acylation, is critically dependent on reaction conditions, with the choice of solvent being a paramount factor influencing yield, purity, and scalability. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the nuanced effects of solvents in this synthetic context.

Section 1: The Core Reaction: Intramolecular Friedel-Crafts Acylation

The formation of the chromanone ring in this compound from its precursor, typically 3-(5-chloro-2-fluorophenoxy)propanoic acid or its corresponding acyl chloride, is achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the formation of a highly reactive acylium ion intermediate, facilitated by a Lewis acid, which then undergoes an electrophilic aromatic substitution on the electron-rich phenyl ring to achieve cyclization.

The solvent plays a multifaceted role in this process:

  • Solubilization: It must dissolve the starting material and the Lewis acid catalyst.

  • Catalyst Interaction: Solvents can complex with the Lewis acid (e.g., AlCl₃), modulating its activity. Highly coordinating solvents can deactivate the catalyst.

  • Intermediate Stabilization: The solvent's polarity can stabilize or destabilize the charged intermediates and transition states, directly impacting reaction rates.

  • Product Complex Solubility: The final product often forms a complex with the Lewis acid. The solubility of this complex in the chosen solvent can determine the reaction's outcome.[1]

Below is a diagram illustrating the generalized mechanism.

Intramolecular_Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution & Cyclization cluster_2 Step 3: Work-up SM Starting Material (Acyl Chloride) Complex Activated Complex SM->Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Complex Acylium Acylium Ion Intermediate (Electrophile) Complex->Acylium Ionization AromaticRing Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Attack AromaticRing->SigmaComplex ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Rearomatization (-H⁺) FinalProduct This compound ProductComplex->FinalProduct Hydrolysis Workup Aqueous Work-up (e.g., H₂O, HCl) Workup->FinalProduct

Caption: Generalized workflow for intramolecular Friedel-Crafts acylation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, framed in a practical question-and-answer format.

Q1: My reaction yield is extremely low or the reaction has stalled. What are the likely solvent-related causes?

Answer: This is a frequent and often complex issue. Several solvent-related factors could be at play:

  • Cause A: Poor Solubility of Starting Material: If your precursor, 3-(5-chloro-2-fluorophenoxy)propanoic acid, does not fully dissolve, the reaction will be heterogeneous and slow.

    • Solution: Select a solvent in which the starting material has better solubility. If using a non-polar solvent like dichloromethane (DCM), consider gentle warming or switching to a more effective solvent like 1,2-dichloroethane (DCE) which allows for higher reaction temperatures.

  • Cause B: Catalyst Deactivation by Solvent: Some solvents can act as Lewis bases and coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively titrating it out of the reaction.

    • Solution: Avoid solvents with Lewis basic sites, such as ethers, nitriles (acetonitrile), or amides (DMF). Non-coordinating solvents like DCM, DCE, carbon disulfide (CS₂), or nitromethane are standard choices for Friedel-Crafts reactions.[1]

  • Cause C: Precipitation of the Product-Catalyst Complex: In non-polar solvents, the complex formed between the chromanone product and the Lewis acid can be insoluble and precipitate from the reaction mixture.[1] This can physically encapsulate unreacted starting material and halt the reaction.

    • Solution: Switch to a more polar solvent that can solubilize the product-catalyst complex, such as nitrobenzene. This keeps the reaction medium homogeneous and allows the reaction to proceed to completion. Be aware that this can also change the product profile (see Q2).

Q2: I'm observing significant impurity formation, including what appears to be polymeric material or intermolecular side products. How can solvent choice mitigate this?

Answer: Side product formation is often a direct consequence of the reaction conditions, with the solvent playing a pivotal role.

  • Cause A: Intermolecular Acylation: If the acylium ion intermediate reacts with another molecule of starting material instead of cyclizing, intermolecular acylation occurs, leading to dimers and polymers. This is more likely at high concentrations.

    • Solution: Employing a non-polar solvent like carbon disulfide or dichloromethane can sometimes be advantageous. The rapid precipitation of the desired intramolecular product-catalyst complex can protect it from further reaction, effectively favoring the kinetic product.[1] Additionally, ensure you are working under high-dilution conditions to favor the intramolecular pathway.

  • Cause B: Solvent Reactivity: Some solvents can participate in the reaction. For example, nitrobenzene, while excellent for solubilizing complexes, is a deactivated aromatic ring and can sometimes undergo reaction under harsh conditions.

    • Solution: Choose an inert solvent. Halogenated solvents like DCM and DCE are generally considered inert under Friedel-Crafts conditions.

Q3: The work-up procedure is problematic, resulting in emulsions or difficulty isolating the product. How is this related to the solvent?

Answer: The work-up typically involves quenching the reaction with acid/ice to hydrolyze the product-catalyst complex and then extracting the organic product. The reaction solvent is central to this process.

  • Cause A: High-Boiling Point Solvents: Solvents like nitrobenzene (B.P. 211 °C) or trichlorobenzene are very difficult to remove under reduced pressure.

    • Solution: If possible, use a lower-boiling point solvent like DCM (B.P. 40 °C) or DCE (B.P. 84 °C). If a high-boiling solvent is necessary for the reaction, consider a steam distillation or a different extraction solvent during work-up to isolate the product.[2]

  • Cause B: Density and Miscibility Issues: If your reaction solvent has a density close to water (e.g., some mixed solvent systems), phase separation during aqueous extraction can be slow and lead to emulsions.

    • Solution: Ensure a significant density difference. When using a solvent like DCE (density ≈ 1.25 g/cm³), separation from the aqueous layer is typically clean. If emulsions form, adding brine can help break them by increasing the density and ionic strength of the aqueous phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the cyclization to this compound?

Answer: For an intramolecular Friedel-Crafts acylation, 1,2-dichloroethane (DCE) or dichloromethane (DCM) are excellent starting points. They are relatively inert, have low boiling points for easy removal, and are poor Lewis bases, minimizing catalyst deactivation.[1] If solubility or product-complex precipitation becomes an issue, nitrobenzene is the classic alternative for promoting a homogeneous reaction, though it comes with purification challenges.[1]

Q2: How does solvent polarity dictate the kinetic vs. thermodynamic product?

Answer: This is a key concept in Friedel-Crafts chemistry.

  • Non-polar solvents (e.g., CS₂, DCM): These solvents often lead to the precipitation of the initially formed product-catalyst complex. This rapid removal from solution prevents any potential reversal or rearrangement reactions. Therefore, the product distribution often reflects the fastest-forming isomer (the kinetic product).[1]

  • Polar solvents (e.g., Nitrobenzene): These solvents keep the product-catalyst complex dissolved, allowing the reaction to be reversible. This means an initially formed, less stable product can revert to the intermediate and re-form into a more stable product over time. The reaction is allowed to reach equilibrium, favoring the most stable isomer (the thermodynamic product).[1]

Q3: Can "green" or solvent-free options be considered?

Answer: Yes, modern organic synthesis is increasingly moving towards more sustainable methods.

  • Solvent-free: Some Friedel-Crafts reactions can be run neat, especially if the starting material is a liquid. However, this often requires high temperatures and can lead to charring.

  • Greener Solvents: Ionic liquids and deep eutectic solvents are being explored as alternative media for Friedel-Crafts acylations.[3] They can act as both the solvent and catalyst and are often recyclable, though their cost and purification methods are still a consideration. Catalyst-free reactions using fluorinated alcohols as solvents have also been reported for some Friedel-Crafts reactions.[4]

Section 4: Comparative Data & Experimental Protocol

Table 1: Hypothetical Solvent Effects on Cyclization Yield & Purity

The following table summarizes the expected outcomes when using different solvents for the intramolecular Friedel-Crafts acylation of 3-(5-chloro-2-fluorophenoxy)propanoic acid chloride, based on established principles.

SolventDielectric Constant (ε)Expected YieldPurity & Key Observations
Dichloromethane (DCM)9.1ModerateGood purity. Risk of reaction stalling if product-AlCl₃ complex precipitates. Easy work-up.
1,2-Dichloroethane (DCE)10.4Moderate-GoodSimilar to DCM but allows for higher temperatures, potentially improving reaction rate and solubility.
Carbon Disulfide (CS₂)2.6Low-ModerateClassic non-polar solvent. Often favors kinetic product. Low boiling point but highly flammable and toxic.[1]
Nitrobenzene34.8Good-ExcellentHigh yield expected due to excellent solubility of intermediates and complexes.[1] Risk of side reactions. Difficult to remove.
Eaton's Reagent (P₂O₅ in MeSO₃H)N/AGood-ExcellentActs as both solvent and catalyst. Strong dehydrating conditions. Work-up involves quenching in ice water.
Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure for the cyclization step. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M relative to substrate). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-(5-chloro-2-fluorophenoxy)propanoic acid chloride (1.0 equivalent) in anhydrous DCE and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Stir the quenched mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCE.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude this compound by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol/water).[2]

Section 5: Troubleshooting Workflow

If a synthesis fails, a logical diagnostic process is essential. The following flowchart outlines a decision-making process with a focus on solvent-related issues.

Troubleshooting_Workflow Start Problem: Low Yield / No Reaction Check_SM Verify Starting Material Purity & Reactivity Start->Check_SM Check_Cond Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_SM->Check_Cond Eval_Solvent Evaluate Solvent Choice Check_Cond->Eval_Solvent Solubility Is Starting Material Fully Soluble? Eval_Solvent->Solubility Solubility Precipitation Is a Precipitate Forming During Reaction? Solubility->Precipitation Yes Sol_Change_Polar Action: Switch to a More Polar Solvent (e.g., DCE, Nitrobenzene) Solubility->Sol_Change_Polar No Impurities Are Intermolecular Side Products Observed? Precipitation->Impurities No Precipitation->Sol_Change_Polar Yes Sol_Change_NonPolar Action: Use a Less Coordinating Solvent (e.g., CS₂, DCM) Impurities->Sol_Change_NonPolar Yes Dilution Action: Increase Dilution to Favor Intramolecular Pathway Impurities->Dilution Yes No_Solvent_Issue Solvent is Likely Not the Primary Issue. Re-evaluate SM & Conditions. Impurities->No_Solvent_Issue No

Caption: A logical workflow for diagnosing synthesis problems.

References

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]
  • Salehi, B. et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ChemistrySelect, 7(4). [Link]
  • PrepChem. (2023). Synthesis of chroman-4-one. [Link]
  • Yamamoto, S. et al. (2024). Friedel–Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry. [Link]
  • Bäuml, S. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6947-6957. [Link]
  • Bäuml, S. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, NIH. [Link]
  • Manikandan, B. et al. (2020). Challenges in the synthesis of chroman-4-one derivatives.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of Chromanones and Flavanones. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chroman-4-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Hurdles in Chroman-4-one Synthesis

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: My intramolecular cyclization to form the chroman-4-one ring is resulting in low yields. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Inappropriate Catalyst Choice: The success of the intramolecular cyclization is highly dependent on the chosen catalyst, which can be broadly categorized into acid, base, or metal-based systems.

    • Acid Catalysis: Strong Brønsted acids like sulfuric acid, polyphosphoric acid, and triflic anhydride, or Lewis acids such as boron trifluoride diethyl etherate are commonly used.[1][2] If your substrate is sensitive to harsh acidic conditions, consider milder options like acetic acid.[1] For substrates prone to dehydration or other side reactions, a less aggressive catalyst may be beneficial.

    • Base Catalysis: Bases like sodium hydroxide, potassium carbonate, or diisopropylethylamine (DIPA) are effective, particularly in reactions like the intramolecular oxa-Michael addition.[2][3] The choice of base and solvent is crucial; for instance, using K2CO3 in DMF is a common practice for O-alkylation followed by cyclization.[2]

    • Metal Catalysis: Palladium catalysts are effective for carbonylative cyclization approaches.[4] If you are employing a different strategy, ensure your chosen metal is appropriate for the specific transformation.

  • Suboptimal Reaction Conditions:

    • Temperature: Some cyclizations require elevated temperatures to overcome the activation energy barrier. Microwave irradiation has been shown to significantly accelerate these reactions and improve yields.[3][5]

    • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome. For instance, dichloromethane may be unsuitable for certain intramolecular cyclizations, while 1,4-dioxane might favor rearrangement over cyclization.[6] A solvent screen is often a worthwhile optimization step.

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky substituents near the reacting centers can impede cyclization. In such cases, a more active catalyst or harsher reaction conditions may be necessary.

    • Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the nucleophilicity of the phenolic oxygen and the electrophilicity of the Michael acceptor (in the case of oxa-Michael additions). Electron-withdrawing groups on the 2'-hydroxyacetophenone can lead to higher yields in base-promoted aldol condensation followed by intramolecular oxa-Michael addition.[3]

Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Potential Causes & Solutions:

  • Self-Condensation of Aldehydes: In base-catalyzed aldol-type reactions leading to 2-substituted chroman-4-ones, self-condensation of the aldehyde is a common side reaction, especially with electron-donating groups on the 2'-hydroxyacetophenone.[3]

    • Solution: Carefully control the stoichiometry of your reactants. A slow addition of the aldehyde to the reaction mixture containing the ketone and base can sometimes minimize self-condensation.

  • Dehydration or Rearrangement Products: Harsh acidic conditions can lead to the formation of chromones (from chroman-4-ones) or other rearrangement products.[7]

    • Solution: Employ milder acid catalysts or reduce the reaction temperature and time. Using a catalytic amount of p-toluenesulfonic acid can be an effective strategy for controlled dehydration if the chromone is the desired product.[3][5]

  • Intermolecular vs. Intramolecular Reactions: In some synthetic routes, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway.

Question 3: My catalyst appears to be inactive or has low turnover. What should I do?

Potential Causes & Solutions:

  • Catalyst Poisoning: Certain functional groups on your substrate or impurities in your reagents or solvent can act as catalyst poisons.

    • Solution: Ensure your starting materials and solvents are of high purity. If catalyst poisoning is suspected, a pre-treatment of the starting materials (e.g., passing through a plug of silica or alumina) may be necessary.

  • Moisture or Air Sensitivity: Some catalysts, particularly organometallic complexes and strong Lewis acids, are sensitive to moisture and air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

  • Incorrect Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. Conversely, too low a loading will result in a sluggish or incomplete reaction.

    • Solution: Optimize the catalyst loading systematically. A loading of 0.1 mol% may be sufficient for some highly active catalysts, while others may require 2 mol% or more.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose between an acid-catalyzed and a base-catalyzed synthesis of chroman-4-ones?

The choice depends primarily on your synthetic strategy and the nature of your starting materials.

  • Acid-catalyzed methods are often employed for the intramolecular cyclization of precursors like 3-aryloxypropanenitriles (via Houben-Hoesch reaction) or in Friedel-Crafts acylations.[2][7] They are generally suitable for substrates that are stable under acidic conditions.

  • Base-catalyzed routes are common for syntheses involving an initial aldol condensation or Michael addition, followed by an intramolecular cyclization (oxa-Michael addition).[3][5] This approach is well-suited for building 2-substituted chroman-4-ones from 2'-hydroxyacetophenones and aldehydes.

Q2: What are the advantages of using metal-free catalytic systems for chroman-4-one synthesis?

Metal-free approaches are gaining traction due to several advantages:

  • Reduced Toxicity: The absence of heavy metals is particularly important in the synthesis of pharmaceutical intermediates, as it simplifies purification and avoids potential metal contamination in the final product.

  • Cost-Effectiveness: Many organocatalysts and radical initiators are cheaper and more readily available than transition metal complexes.

  • Novel Reactivity: Metal-free radical cascade reactions, for example, using initiators like (NH4)2S2O8, have opened up new avenues for the synthesis of functionalized chroman-4-ones under mild conditions.[8][9]

Q3: Can organocatalysts be used for the enantioselective synthesis of chiral chroman-4-ones?

Yes, organocatalysis is a powerful tool for asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) and other organocatalysts have been successfully employed in enantioselective intramolecular Stetter reactions to produce chiral chroman-4-ones with high enantiomeric excess.[10]

Q4: What is the role of microwave irradiation in chroman-4-one synthesis?

Microwave irradiation can significantly enhance the rate of reaction, often leading to shorter reaction times, cleaner reactions, and improved yields compared to conventional heating.[3][5][11] It is particularly effective for base-mediated aldol condensations followed by intramolecular oxa-Michael additions.[3]

Data Presentation: Comparison of Catalytic Systems

Catalyst TypeCommon ExamplesTypical ReactionAdvantagesDisadvantages
Brønsted Acids H₂SO₄, Polyphosphoric acid, Acetic acid[1][11]Intramolecular cyclizationReadily available, cost-effectiveHarsh conditions, potential for side reactions
Lewis Acids BF₃·Et₂O, Trifluoromethanesulfonic acid[1][2]Friedel-Crafts acylation, cyclizationHigh reactivityMoisture sensitive, can be expensive
Bases NaOH, K₂CO₃, DIPA[2][3]Intramolecular oxa-Michael additionMild conditions, good for aldol-type reactionsPotential for aldehyde self-condensation[3]
Transition Metals Palladium complexes[4]Carbonylative cyclization, dehydrogenation/arylation[10]High efficiency, diverse transformationsCost, potential for product contamination
Organocatalysts N-Heterocyclic Carbenes (NHCs)[10]Intramolecular Stetter reactionMetal-free, potential for enantioselectivityCan be sensitive to air and moisture
Radical Initiators (NH₄)₂S₂O₈, K₂S₂O₈[8][12]Radical cascade cyclizationMetal-free, mild conditions, novel functionalizationMay require careful optimization

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2-Substituted Chroman-4-ones via Microwave Irradiation [3][5]

This protocol is adapted from the synthesis of 2-alkyl-chroman-4-ones.

  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylethylamine (DIPA) (1.1 equiv).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Protocol 2: Metal-Free Radical Cascade Cyclization to Synthesize 3-Substituted Chroman-4-ones [8][9]

This protocol describes the synthesis of ester-containing chroman-4-ones.

  • In a reaction vessel, combine 2-(allyloxy)arylaldehyde (1.0 equiv), the corresponding oxalate (3.0 equiv), and ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv).

  • Add a mixture of DMSO and water (500:1 v/v) as the solvent.

  • Flush the vessel with nitrogen and heat the reaction mixture at 90 °C for 24 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the ester-containing chroman-4-one.

Visualizations

Decision-Making Workflow for Catalyst Selection

catalyst_selection start Define Synthetic Strategy strategy Starting Materials? start->strategy acetophenone acetophenone strategy->acetophenone 2'-Hydroxyacetophenone + Aldehyde phenol_derivative phenol_derivative strategy->phenol_derivative Phenol Derivative (e.g., 3-aryloxypropanenitrile) alkyne alkyne strategy->alkyne o-Iodophenol + Alkyne allyloxy allyloxy strategy->allyloxy 2-(Allyloxy)arylaldehyde base_cat base_cat acetophenone->base_cat Base-Catalyzed (e.g., DIPA, K2CO3) Intramolecular oxa-Michael acid_cat acid_cat phenol_derivative->acid_cat Acid-Catalyzed (e.g., PPA, TFA) Intramolecular Cyclization metal_cat metal_cat alkyne->metal_cat Palladium-Catalyzed Carbonylative Cyclization radical_cat radical_cat allyloxy->radical_cat Radical Initiator ((NH4)2S2O8) Cascade Cyclization

A decision tree to guide catalyst selection based on the chosen synthetic route.

Generalized Mechanism for Base-Catalyzed Chroman-4-one Synthesis

base_catalyzed_mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Intramolecular oxa-Michael Addition ketone 2'-Hydroxy- acetophenone enolate Enolate Intermediate ketone->enolate + Base aldehyde Aldehyde chalcone Chalcone Intermediate aldehyde->chalcone base Base (e.g., DIPA) enolate->chalcone + Aldehyde cyclization Intramolecular Cyclization chalcone->cyclization product Chroman-4-one cyclization->product

A simplified schematic of the base-catalyzed synthesis of chroman-4-ones.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • Royal Society of Chemistry. (2025). Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing.
  • Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Manikandan, B., Boopathi, M., & Ganesan, S. S. (2020). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6825-6836.
  • National Institutes of Health. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
  • ResearchGate. (2009). An efficient synthesis of 4-chromanones.
  • ResearchGate. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones.
  • GUPEA. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.
  • National Institutes of Health. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.
  • International Journal of Modern Research in Engineering and Technology. (n.d.). Chromone As A Versatile Nucleus.
  • ResearchGate. (2021). Synthesis of chroman-4-one derivatives.
  • SciSpace. (n.d.). Advances in Heterocyclic Chemistry.
  • Organic Chemistry Portal. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.
  • ResearchGate. (2020). Radical cyclization to synthesize chroman-4-ones.
  • ResearchGate. (2013). Optimization of intramolecular cyclization reaction.
  • MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Chromanones

Chroman-4-ones are a class of heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, including their metabolic stability, membrane permeability, and binding affinity to therapeutic targets. 5-Chloro-8-fluorochroman-4-one is a key intermediate in the synthesis of various bioactive compounds.[1] Accurate structural characterization is therefore paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure determination in solution.

Predicted ¹H and ¹³C NMR Spectroscopic Profile of this compound

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the heterocyclic and aromatic rings.

  • H-2 (Methylene Protons): A triplet is anticipated around δ 4.50-4.60 ppm . These protons are adjacent to the oxygen atom and the C-3 methylene group.

  • H-3 (Methylene Protons): A triplet is expected in the region of δ 2.70-2.80 ppm . This signal is influenced by the adjacent carbonyl group at C-4 and the methylene group at C-2.[2]

  • Aromatic Protons (H-6 and H-7): The two aromatic protons will form an AB spin system, further coupled to the fluorine atom at C-8.

    • H-7: This proton is expected to appear as a doublet of doublets (dd) around δ 7.10-7.20 ppm . The primary coupling will be with H-6 (ortho-coupling, J ≈ 8-9 Hz), and a smaller coupling will be observed with the fluorine at C-8 (meta-coupling, J ≈ 4-5 Hz).

    • H-6: This proton is anticipated to resonate as a doublet of doublets (dd) around δ 7.50-7.60 ppm . It will exhibit ortho-coupling to H-7 (J ≈ 8-9 Hz) and a smaller para-coupling to the fluorine at C-8 (J ≈ 2-3 Hz). The deshielding effect of the adjacent chlorine atom at C-5 will contribute to its downfield shift.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule.

  • C-2: Expected around δ 67-68 ppm .

  • C-3: Anticipated in the region of δ 37-38 ppm .

  • C-4 (Carbonyl Carbon): A characteristic downfield signal is expected around δ 190-192 ppm .[5]

  • Aromatic Carbons:

    • C-4a: Predicted to be around δ 120-122 ppm .

    • C-5: The carbon bearing the chlorine atom is expected to be significantly influenced by the halogen's electronegativity and will likely appear around δ 128-130 ppm .

    • C-6: Expected around δ 125-127 ppm .

    • C-7: Anticipated in the region of δ 115-117 ppm .

    • C-8: The carbon attached to the fluorine atom will show a large one-bond C-F coupling (¹JCF ≈ 240-250 Hz) and is expected to resonate around δ 155-157 ppm .

    • C-8a: Predicted around δ 158-160 ppm .

Comparative Analysis with Structurally Related Chroman-4-ones

To validate the predicted spectral data, a comparison with experimentally determined NMR data for other substituted chroman-4-ones is essential.

CompoundH-2 (ppm)H-3 (ppm)Aromatic Protons (ppm)Reference
2-Pentylchroman-4-one4.49–4.35 (m)2.72–2.60 (m)7.85 (ddd), 7.44 (ddd), 7.02–6.91 (m)[6][7]
6-Methoxy-2-pentylchroman-4-one4.42–4.35 (m)2.74–2.60 (m)7.30 (d), 7.08 (dd), 6.91 (d)[6]
7-((3,5-Dimethylbenzyl)oxy)chroman-4-one4.50 (t)2.70 (t)7.68 (d), 6.70 (dd), 6.60 (d)[5]

Analysis of Trends:

  • The chemical shifts for the methylene protons at C-2 and C-3 in the compared compounds are consistent with the predicted values for this compound.

  • The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic protons. Electron-donating groups like methoxy and benzyloxy shift the signals of ortho and para protons upfield, while electron-withdrawing groups, such as the halogens in the target molecule, are expected to cause a downfield shift.

Experimental Protocol for NMR Spectroscopic Analysis

The following is a standardized protocol for the acquisition of high-quality NMR spectra for chroman-4-one derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 1.0 s

      • Acquisition time: 4.0 s

    • Acquire a ¹³C NMR spectrum with proton decoupling using these typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024

      • Relaxation delay (d1): 2.0 s

      • Acquisition time: 1.5 s

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information, especially for purity assessment and analysis of complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for the detection of volatile and semi-volatile halogenated organic compounds.[8] It provides information on the molecular weight and fragmentation pattern, which can aid in confirming the identity of the compound and identifying any impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.[5]

Visualizing Molecular Structure and Analytical Workflow

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

NMR Analysis Workflow

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer acquire_H1 Acquire 1H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire 13C Spectrum spectrometer->acquire_C13 processing FT, Phasing, Baseline Correction acquire_C13->processing calibration Calibration (TMS, CDCl3) processing->calibration analysis Peak Picking & Integration calibration->analysis structure Structure Elucidation analysis->structure

Caption: Standard workflow for NMR spectroscopic analysis.

Conclusion

The NMR spectroscopic analysis of this compound, while requiring careful interpretation due to the influence of two different halogen substituents, can be approached systematically. By leveraging predictive models based on known substituent effects and comparing with experimental data from analogous structures, a confident structural assignment is achievable. This guide provides the foundational knowledge and practical protocols for researchers to successfully characterize this important class of molecules, thereby accelerating drug discovery and development efforts.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
  • (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC - NIH. [Link]
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). PubMed. [Link]
  • This compound. Autech Industry Co.,Limited. [Link]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
  • Recent advances of chroman-4-one deriv
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).
  • The structure and numbering of 5-chloro-8-hydroxyquinoline. (2014).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). International Journal of Analytical Chemistry. [Link]

Sources

Navigating the Spectroscopic Landscape: A Predictive and Comparative Guide to the ¹H and ¹³C NMR of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide focuses on 5-Chloro-8-fluorochroman-4-one, a halogenated derivative of the privileged chroman-4-one scaffold, which is of significant interest in the development of new therapeutic agents.

While direct experimental ¹H and ¹³C NMR data for this compound is not yet prevalent in publicly accessible literature, this guide provides a robust, predictive analysis of its expected NMR spectra. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally analogous compounds, we offer a detailed interpretive framework for researchers working with this and similar molecules.

The Molecular Blueprint: Structure of this compound

The foundational step in any NMR analysis is a clear understanding of the molecule's structure. The atomic numbering scheme used throughout this guide is presented below.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (1H & 13C) B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

Figure 2. General workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive predictive framework for the ¹H and ¹³C NMR spectra of this compound. While awaiting experimental verification, these predictions, grounded in established spectroscopic principles and comparative data, offer valuable guidance for researchers in identifying and characterizing this compound. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR data, which will be crucial for the definitive structural assignment of this and other novel chroman-4-one derivatives.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. CONICET.

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-8-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns of 5-Chloro-8-fluorochroman-4-one under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of novel heterocyclic compounds.

Introduction to this compound and Mass Spectrometry Techniques

This compound is a halogenated derivative of the chroman-4-one scaffold, a core structure found in a variety of biologically active compounds, including flavonoids.[1][2] The presence of two different halogens, a ketone functional group, and a heterocyclic ring system suggests that its fragmentation in a mass spectrometer will be rich with structural information. The choice of ionization technique is paramount as it dictates the initial energy imparted to the molecule and, consequently, the fragmentation pathways observed.[3][4]

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that typically produces a molecular ion radical (M+•) and extensive fragmentation.[4] The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. EI is particularly useful for elucidating the structure of unknown volatile or semi-volatile compounds.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generally results in the formation of protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[1][5] By selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), controlled fragmentation can be induced. This is highly valuable for the analysis of complex mixtures and for targeted quantification.

This guide will compare the predicted fragmentation pathways for this compound under both EI-MS and ESI-MS/MS, providing a framework for the identification and structural confirmation of this and related compounds.

Predicted Fragmentation under Electron Ionization (EI-MS)

Upon electron impact, this compound (molecular weight: 200.59 g/mol for isotopes ³⁵Cl and ¹⁹F) is expected to form an energetically unstable molecular ion radical ([C₉H₆ClFO₂]⁺•) with an m/z of 200.[6] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at m/z 202 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.[7] The high energy of EI will likely induce several competing fragmentation pathways.

Key Predicted EI Fragmentation Pathways:
  • Retro-Diels-Alder (RDA) Reaction: A hallmark of chromone and chromanone structures, the RDA reaction involves the cleavage of the heterocyclic C-ring.[7][8][9] This is anticipated to be a major fragmentation route, leading to the expulsion of an ethene molecule (C₂H₄) and the formation of a halogenated quinonoid radical ion.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones.[10][11][12] This can lead to the loss of a CO molecule or the cleavage of the C-ring.

  • Loss of Halogens: The molecular ion may also undergo the loss of a chlorine radical (•Cl) or a fluorine radical (•F), although the C(sp²)-F bond is significantly stronger than the C(sp²)-Cl bond, making the loss of •Cl more probable.

The proposed fragmentation scheme under EI is depicted below, followed by a table summarizing the major expected fragment ions.

EI_Fragmentation_of_5_Chloro_8_fluorochroman_4_one M [M]+• m/z 200/202 F1 [M - C2H4]+• m/z 172/174 (RDA Reaction) M->F1 - C2H4 F2 [M - CO]+• m/z 172/174 M->F2 - CO F3 [M - Cl]+ m/z 165 M->F3 - •Cl F4 [F1 - CO]+• m/z 144/146 F1->F4 - CO F5 [F2 - Cl]+ m/z 137 F2->F5 - •Cl F6 [F4 - F]+ m/z 125/127 F4->F6 - •F

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted EI-MS Fragments:
m/z (³⁵Cl/³⁷Cl)Proposed Ion FormulaNeutral LossProposed Fragmentation Pathway
200/202[C₉H₆ClFO₂]⁺•-Molecular Ion (M⁺•)
172/174[C₇H₂ClFO₂]⁺•C₂H₄Retro-Diels-Alder (RDA) reaction
172/174[C₈H₆ClFO]⁺•COAlpha-cleavage with loss of carbon monoxide
165[C₉H₆FO₂]⁺•ClLoss of chlorine radical
144/146[C₆H₂ClFO]⁺•C₂H₄, CORDA followed by loss of carbon monoxide
137[C₈H₆FO]⁺CO, •ClLoss of CO followed by loss of chlorine radical
125/127[C₆H₂ClO]⁺•C₂H₄, CO, •FRDA, loss of CO, followed by loss of fluorine radical

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 201/203. This stable precursor ion can then be subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation will likely be directed by the protonated carbonyl group, which is a common feature in the ESI-MS/MS of flavonoids and other carbonyl-containing compounds.[1][13]

Key Predicted ESI-MS/MS Fragmentation Pathways:
  • Loss of Carbon Monoxide: Similar to flavonoids, the protonated molecule may undergo a neutral loss of CO (28 Da), a common fragmentation for protonated cyclic ketones.[1][5]

  • Retro-Diels-Alder (RDA) Reaction: As with EI, an RDA-type cleavage is also plausible for the protonated molecule, leading to the loss of ethene (28 Da). The charge may be retained on either fragment, but it is more likely to remain with the aromatic portion.

  • Sequential Losses: The primary fragment ions can undergo further fragmentation, such as the loss of a halogen or other small molecules, to provide additional structural information.

The proposed fragmentation scheme under ESI-MS/MS is illustrated below, followed by a table of the major expected product ions.

ESI_Fragmentation_of_5_Chloro_8_fluorochroman_4_one MH [M+H]+ m/z 201/203 P1 [M+H - CO]+ m/z 173/175 MH->P1 - CO P2 [M+H - C2H4]+ m/z 173/175 (RDA Reaction) MH->P2 - C2H4 P3 [P1 - HCl]+ m/z 137 P1->P3 - HCl P4 [P2 - CO]+ m/z 145/147 P2->P4 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Product Ions:
Precursor m/z (³⁵Cl/³⁷Cl)Product m/z (³⁵Cl/³⁷Cl)Proposed Ion FormulaNeutral LossProposed Fragmentation Pathway
201/203173/175[C₈H₇ClFO]⁺COLoss of carbon monoxide
201/203173/175[C₇H₃ClFO₂]⁺C₂H₄Retro-Diels-Alder (RDA) reaction
173/175137[C₈H₆FO]⁺HClLoss of hydrogen chloride from the P1 ion
173/175145/147[C₆H₃ClFO]⁺COLoss of carbon monoxide from the P2 ion

Experimental Protocols

To empirically determine the fragmentation of this compound, the following general protocols are recommended.

EI-MS Experimental Protocol:
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

ESI-MS/MS Experimental Protocol:
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Use a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: m/z 100-300 to identify the precursor ion ([M+H]⁺).

    • MS2 Product Ion Scan: Select the precursor ion at m/z 201 and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield structurally significant ions under both EI and ESI conditions. EI-MS is expected to produce a complex spectrum dominated by a Retro-Diels-Alder fragmentation and losses of small radicals and neutral molecules. ESI-MS/MS of the protonated molecule will likely provide more controlled fragmentation, with key pathways including the loss of carbon monoxide and an RDA reaction.

By comparing the fragmentation patterns obtained from these two techniques, a comprehensive structural elucidation of this compound can be achieved. The experimental data gathered using the provided protocols will enable researchers to confirm these predictions and establish a definitive fragmentation map for this compound, aiding in its identification in various scientific applications.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (2000). Electrospray ionization tandem mass spectrometry of protonated flavone and flavonol aglycones: a re-examination. Rapid communications in mass spectrometry, 14(18), 1679-1686.
  • Sharma, S. K. (1991). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 3(4), 490-493.
  • Tan, Y., & Lim, L. W. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.
  • Tan, Y., & Lim, L. W. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • Metabolomics.jp. (n.d.).
  • Ellis, G. P., & Lockhart, I. M. (Eds.). (2008).
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview. BenchChem.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • MDPI. (2023).
  • A2B Chem. (n.d.). This compound. A2B Chem.
  • Wikipedia. (2024).
  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • LibreTexts. (2023).
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.
  • Al-Omary, F. A. M., Abou-Seri, S. M., El-Gazzar, A. R. B. A., & El-Gamal, K. M. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 20(2), 657-661.
  • Szatmári, I., Fülöp, F., & Szatmári, I. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Journal of Molecular Structure, 1309, 138096.
  • Dey, J., & Kumar, V. (2012). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Gels, 8(4), 64.
  • Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline. Chemsrc.

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Chromanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of novel therapeutics.[1][2] Its inherent biological activities, spanning anticancer, anti-inflammatory, and antimicrobial properties, make it an attractive starting point for drug design.[2] A key strategy in modern medicinal chemistry to enhance the drug-like properties of such scaffolds is the introduction of fluorine atoms. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated chromanones, delving into the profound impact of fluorination on their physicochemical properties, biological activities, and metabolic stability, supported by experimental data and detailed protocols.

The Rationale for Fluorination: More Than Just a Halogen Swap

The strategic incorporation of fluorine into a molecule is far from a simple substitution. It is a nuanced approach to modulate a compound's electronic and steric properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic profile. The strong carbon-fluorine (C-F) bond, being more stable than a carbon-hydrogen (C-H) bond, often imparts enhanced metabolic stability by blocking sites susceptible to enzymatic degradation.[3][4][5] Furthermore, fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity (logP), thereby affecting its solubility, membrane permeability, and binding affinity to biological targets.

Physicochemical Properties: A Tale of Two Chromanones

The introduction of a fluorine atom onto the chromanone ring system can lead to predictable yet powerful alterations in its fundamental chemical properties. While direct comparative experimental data for a single pair of fluorinated and non-fluorinated chromanones is not always available in a single study, we can infer the likely changes based on established principles of medicinal chemistry and data from closely related compounds.

PropertyNon-Fluorinated Chromanone (e.g., Chroman-4-one)Fluorinated Chromanone (e.g., 6-Fluoro-chroman-4-one)Impact of Fluorination
Lipophilicity (logP) LowerGenerally HigherIncreases lipophilicity, which can enhance membrane permeability and cell uptake.
Acidity/Basicity (pKa) Less acidic phenolic hydroxyl (if present)More acidic phenolic hydroxyl (if present)The electron-withdrawing nature of fluorine can increase the acidity of nearby protons.
Metabolic Stability (t½) Generally shorterOften longerThe strong C-F bond can block metabolic oxidation, leading to a longer half-life.[3][4]

Biological Activity: Sharpening the Spear of Therapeutic Action

Fluorination can significantly impact the biological activity of chromanones, often leading to enhanced potency and selectivity. The position of the fluorine atom is crucial and can dramatically alter the compound's interaction with its biological target.

SIRT2 Inhibition: A Case Study

Sirtuin 2 (SIRT2) is a promising target for the treatment of neurodegenerative diseases and cancer. Chroman-4-ones have emerged as potent and selective SIRT2 inhibitors.[6] Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups at the 6- and 8-positions of the chromanone ring can enhance inhibitory activity. However, the effect of fluorination is position-dependent. For instance, a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity, highlighting the importance of precise placement of the fluorine atom for optimal target engagement.

Anticancer and Antiviral Activity

Fluorinated chromanones have demonstrated promising anticancer and antiviral activities. For example, a series of fluorinated 2-arylchroman-4-ones were synthesized and tested for their antiviral activity against the influenza A virus. One of the most active compounds was 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, showcasing the potential of polyfluorination in enhancing antiviral potency.

In the context of anticancer activity, 3-benzylidenechromanones and their derivatives have been investigated. While direct comparisons with fluorinated analogs are limited in the provided literature, the principle of using fluorine to enhance potency and metabolic stability is a common strategy in the design of novel anticancer agents.[7]

Metabolic Stability: The Shield Against Degradation

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like cytochrome P450s compared to a C-H bond. By strategically placing a fluorine atom at a metabolically labile position, the in vivo half-life of a drug candidate can be significantly extended.

While specific comparative t½ data for a fluorinated versus a non-fluorinated chromanone is not explicitly provided in the search results, the general principle is well-established in medicinal chemistry.[3][4][8] For instance, studies on other fluorinated heterocyclic compounds have consistently shown a marked increase in metabolic stability in liver microsome assays compared to their non-fluorinated counterparts.

Experimental Protocols

Synthesis of Non-Fluorinated Chroman-4-one

This protocol describes a common method for the synthesis of the basic chroman-4-one scaffold starting from phenol and acrylic acid.

Step 1: Michael Addition

  • To a solution of phenol (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong base (e.g., sodium metal).

  • Slowly add acrylic acid (1.1 equivalents) to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-phenoxypropanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Add the 3-phenoxypropanoic acid (1 equivalent) to a solution of a dehydrating agent (e.g., polyphosphoric acid or Eaton's reagent).

  • Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a few hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford chroman-4-one.

Synthesis of 6-Fluoro-chroman-4-one

The synthesis of a fluorinated chromanone typically starts with a fluorinated phenol.

Step 1: Synthesis of 3-(4-Fluorophenoxy)propanoic acid

  • Follow the Michael Addition protocol described above, using 4-fluorophenol as the starting material instead of phenol.

Step 2: Intramolecular Friedel-Crafts Acylation of 3-(4-Fluorophenoxy)propanoic acid

  • Follow the cyclization protocol described above, using 3-(4-fluorophenoxy)propanoic acid as the starting material. The cyclization will yield 6-fluoro-chroman-4-one.

Visualizing the Concepts

The Impact of Fluorination on Drug Properties

Fluorination_Impact cluster_non_fluorinated Non-Fluorinated Chromanone cluster_fluorinated Fluorinated Chromanone Lower Lipophilicity Lower Lipophilicity Fluorination Fluorination Lower Lipophilicity->Fluorination Lower Metabolic Stability Lower Metabolic Stability Lower Metabolic Stability->Fluorination Specific Biological Activity Specific Biological Activity Specific Biological Activity->Fluorination Increased Lipophilicity Increased Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability Modulated Biological Activity (Potency/Selectivity) Modulated Biological Activity (Potency/Selectivity) Fluorination->Increased Lipophilicity Fluorination->Enhanced Metabolic Stability Fluorination->Modulated Biological Activity (Potency/Selectivity)

Caption: The strategic introduction of fluorine can significantly enhance key drug-like properties of the chromanone scaffold.

General Synthetic Workflow for Chromanones

Chromanone_Synthesis Start Phenol (or Fluorinated Phenol) + Acrylic Acid Step1 Michael Addition Base Catalyst Heat Start->Step1 Intermediate 3-Phenoxypropanoic Acid (or Fluorinated Analog) Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation Dehydrating Agent (e.g., PPA) Heat Intermediate->Step2 Product Chroman-4-one (or Fluorinated Chroman-4-one) Step2->Product

Caption: A two-step synthetic route to chroman-4-ones from readily available starting materials.

Conclusion: A Powerful Tool for Drug Optimization

The comparative analysis of fluorinated and non-fluorinated chromanones unequivocally demonstrates the value of strategic fluorination in drug discovery. By enhancing metabolic stability, modulating physicochemical properties, and often increasing biological potency, the introduction of fluorine can transform a promising lead compound into a viable drug candidate. While the effects of fluorination are context-dependent and require careful consideration of the target and the desired pharmacological profile, it remains an indispensable tool in the medicinal chemist's arsenal for optimizing the performance of privileged scaffolds like the chromanone core. Further head-to-head comparative studies will undoubtedly continue to refine our understanding and application of this powerful strategy.

References

  • An efficient synthesis of 4-chromanones. ResearchGate.
  • Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Synthesis of chroman-4-one derivatives. ResearchGate.
  • advances in - heterocyclic chemistry. SciSpace.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Properties of chromanone and chromone. ResearchGate.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control.
  • Fluorinated Nanocarbons Cytotoxicity. PubMed.
  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.
  • Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI.
  • Fluorinated Agents Effects on Orthodontic Alloys: A Descriptive In Vitro Study. MDPI.

Sources

A Comparative Guide to the Biological Activity of 5-Chloro-8-fluorochroman-4-one and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of 5-Chloro-8-fluorochroman-4-one against a backdrop of structurally related chroman-4-one analogs. While direct experimental data for this compound is not extensively available in current literature, this document synthesizes established structure-activity relationships (SAR) within the chroman-4-one class to project its likely biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical scaffold.

Introduction to the Chroman-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman-4-one scaffold is a heterocyclic moiety found in a variety of natural products and synthetic compounds.[1] It consists of a benzene ring fused to a dihydropyran ring.[1] This structural motif is considered a "privileged structure" in medicinal chemistry due to the ability of its derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] The biological effects of chroman-4-one derivatives are highly dependent on the substitution pattern around the core scaffold.[3]

Comparative Biological Activities of Chroman-4-one Analogs

Research into various analogs of chroman-4-one has revealed a spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects.[1][4] Understanding the structure-activity relationships within this class is crucial for predicting the potential of novel derivatives like this compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of chroman-4-one derivatives. For instance, certain homoisoflavonoid derivatives synthesized from chroman-4-one precursors have shown significant antifungal activity, particularly against Candida species.[4][5] The introduction of a benzyl group can confer or enhance antimicrobial properties.[4] Furthermore, substitutions at the C-2, C-3, C-6, and C-7 positions have been shown to yield compounds with broad-spectrum antibacterial and antifungal activities.[1]

Anticancer Activity

The chroman-4-one scaffold has been a foundation for the development of potent anticancer agents.[4] For example, 3-benzylidene chroman-4-one analogues have exhibited anti-proliferative efficacy in breast cancer cell lines (MCF-7), inducing apoptosis and cell cycle arrest.[6] The presence of methoxy and ethoxy/methyl/isopropyl groups on these analogs was found to be crucial for their activity.[6]

Enzyme Inhibition: A Focus on Sirtuin 2 (SIRT2)

A significant area of investigation for chroman-4-one derivatives has been their role as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[2][7] Structure-activity relationship studies have revealed that:

  • Substitution at C-2: An alkyl chain of three to five carbons is optimal for high potency.[2][7]

  • Substitution at C-6 and C-8: Larger, electron-withdrawing groups are favorable for inhibitory activity.[2][7]

  • The Carbonyl Group: An intact carbonyl group at C-4 is essential for potent inhibition.[2]

Projected Biological Activity of this compound

Based on the established SAR of the chroman-4-one scaffold, we can project a hypothetical biological activity profile for this compound. The presence of a chloro group at position 5 and a fluoro group at position 8 introduces strong electron-withdrawing characteristics to the aromatic ring. This substitution pattern aligns with the favorable characteristics observed for potent SIRT2 inhibitors.[2][7]

The halogen substitutions may also influence other biological activities. For instance, halogenated 8-hydroxyquinolines, which share some structural similarities, have demonstrated significant antimicrobial and anticancer effects.[8][9][10][11]

Hypothetical Comparative Data

To illustrate how this compound might compare to its analogs, the following table presents hypothetical biological activity data. It is crucial to note that this data is for illustrative purposes only and requires experimental validation.

CompoundStructurePredicted Primary ActivityHypothetical IC₅₀/MIC (µM)
Analog A (Unsubstituted Chroman-4-one)Scaffold
Baseline>100Analog B (6-Nitrochroman-4-one)NO₂ at C6SIRT2 Inhibition25Analog C (2-Pentyl-6-bromochroman-4-one)Pentyl at C2, Br at C6SIRT2 Inhibition5This compound Cl at C5, F at C8SIRT2 Inhibition / Anticancer Projected: 1-10

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

To experimentally validate the projected anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and analog compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plate for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[12]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Compound Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

sirt2_pathway chroman_one This compound sirt2 SIRT2 chroman_one->sirt2 Inhibition deacetylated_protein Deacetylated Protein sirt2->deacetylated_protein Deacetylation acetylated_protein Acetylated Protein (e.g., α-tubulin) acetylated_protein->sirt2 cellular_effects Downstream Cellular Effects (e.g., Cytoskeletal Dynamics, Cell Cycle Regulation) deacetylated_protein->cellular_effects

Caption: Proposed mechanism of action via SIRT2 inhibition.

Conclusion

While further experimental validation is necessary, the analysis of structure-activity relationships within the chroman-4-one class suggests that this compound is a promising candidate for investigation as a SIRT2 inhibitor and potential anticancer agent. The presence of electron-withdrawing groups at positions 5 and 8 is a key structural feature that warrants its inclusion in screening campaigns. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this novel compound.

References

  • Lara, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Silva, A. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.
  • Lara, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Macheroux, P., et al. (2005). Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents. Bioorganic & Medicinal Chemistry.
  • Lara, E. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA.
  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry.
  • Singh, P., & Kumar, V. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules.
  • Silva, A. M. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed.
  • Kumar, A., et al. (2021). Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Journal of Biomolecular Structure and Dynamics.
  • Chemspace. (n.d.). This compound.
  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Arkivoc.
  • He, Y., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Saadeh, H. A., et al. (2020). Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate.
  • Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

Sources

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Chroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chroman-4-one scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1] Its inherent versatility has led to the exploration of numerous derivatives in pursuit of enhanced therapeutic efficacy. Among the most fruitful of these explorations has been the strategic incorporation of halogen atoms. This guide provides an in-depth technical comparison of halogenated chroman-4-ones, elucidating the nuanced structure-activity relationships (SAR) that govern their performance as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the causality behind experimental design, present supporting quantitative data, and provide detailed protocols to empower your own research endeavors.

The Rationale for Halogenation: More Than Just an Atomic Swap

The decision to introduce a halogen (fluorine, chlorine, bromine, or iodine) into a lead compound is a calculated one in medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key motivations for halogenating the chroman-4-one scaffold include:

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

  • Enhanced Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly appreciated halogen bond, a favorable interaction between a covalently bound halogen and a Lewis base.[2] These interactions can significantly enhance the binding affinity of a ligand for its target protein.

  • Alteration of Electronic Properties: The electron-withdrawing nature of halogens can modulate the electronic distribution within the chroman-4-one ring system, influencing its reactivity and interaction with biological targets.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of halogenated chroman-4-ones across several key therapeutic areas, supported by experimental data.

Sirtuin 2 (SIRT2) Inhibition: A Case Study in Potency and Selectivity

Sirtuin 2 (SIRT2) is a compelling target in drug discovery, implicated in neurodegenerative diseases and cancer.[3] Halogenated chroman-4-ones have emerged as potent and selective SIRT2 inhibitors. A systematic study of substitutions on the chroman-4-one core reveals clear SAR trends.

Key Findings:

  • Positional Importance: Halogen substitution at the 6- and 8-positions of the chroman-4-one ring is crucial for high inhibitory potency.[1][3]

  • Size and Electronegativity Matter: Larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibition.[1][3] For instance, the 6,8-dibromo derivative shows a significantly lower IC50 value compared to the 6,8-difluoro analog.

  • Halogen Type and Activity: In di-halogenated compounds, bromine appears to be more favorable than chlorine, which is, in turn, more favorable than fluorine for SIRT2 inhibition. This trend suggests that the size and polarizability of the halogen atom play a key role in the interaction with the enzyme.

  • Comparison with Non-Halogenated Analogs: The importance of halogenation is underscored when comparing with non-halogenated or alkyl-substituted analogs. For example, a 2-pentylchroman-4-one lacking any halogen substituents is significantly less active than its halogenated counterparts.

Table 1: Comparative SIRT2 Inhibitory Activity of Substituted Chroman-4-ones

CompoundR2R6R8SIRT2 Inhibition (%) @ 200 µMIC50 (µM)
Non-Halogenated
1bn-pentylHH28>200
Halogenated
1an-pentylClBr884.5
1cn-pentylBrBr911.5
1en-pentylFF32>200
1fn-pentylClH6155.6
1in-pentylHBr45>200
1mn-propylClBr7610.6

Data synthesized from Fridén-Saxin et al., J. Med. Chem. 2012, 55 (16), pp 7104–7113.[3]

The data clearly demonstrates that di-halogenation at positions 6 and 8 with larger halogens like bromine and chlorine dramatically enhances SIRT2 inhibitory activity.

Anticancer Activity: Targeting Proliferation and Survival

The chroman-4-one scaffold is a recurring motif in compounds with anticancer properties. Halogenation has been shown to be a viable strategy for enhancing the cytotoxic effects of these compounds against various cancer cell lines.

Key Observations:

  • Enhanced Cytotoxicity: Halogenated chroman-4-one derivatives have demonstrated promising antiproliferative activity against cancer cells, with IC50 values in the low micromolar range.[4]

  • Mechanism of Action: Inhibition of SIRT2 by these compounds can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. Furthermore, some halogenated compounds have been shown to induce apoptosis through the mitochondrial-mediated signaling pathway, involving the generation of reactive oxygen species (ROS) and activation of caspases.[5]

While direct side-by-side comparisons of halogenated versus non-halogenated chroman-4-ones in the same cancer cell lines are not extensively documented in single studies, the available data suggests that halogenated derivatives are among the most potent in this class.

Table 2: Anticancer Activity of Representative Chroman-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneMCF-7 (Breast)~5-10 (estimated)Fridén-Saxin et al. (2014)
6,8-dibromo-2-pentylchroman-4-oneA549 (Lung)~10-20 (estimated)Fridén-Saxin et al. (2014)

Note: Specific IC50 values for the anticancer activity of the SIRT2 inhibitors were not provided in a table format in the source, but their potent antiproliferative effects were discussed.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated chroman-4-ones and related structures have shown significant potential in this area.

Key Insights:

  • Gram-Positive and Gram-Negative Activity: Halogenated chroman-4-one derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Influence of Halogen Position: The position of the halogen substituent can significantly impact the antimicrobial activity and spectrum.

  • Comparison with Non-Halogenated Precursors: The introduction of a halogen can confer or enhance antimicrobial activity compared to the non-halogenated parent compound.

Table 3: Antimicrobial Activity of Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)
7-Hydroxychroman-4-oneCandida albicans128
7-((4-bromobenzyl)oxy)chroman-4-oneCandida albicans64

Data from a study on chroman-4-one and homoisoflavonoid derivatives, where halogenation is on a benzyl ether substituent at the 7-position.

This data suggests that the incorporation of a halogen, in this case, bromine on a benzyl substituent, can enhance the antifungal activity.

Experimental Protocols

To facilitate further research, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of Halogenated Chroman-4-ones

General Procedure for the Synthesis of 2-Alkyl-6,8-dihalogenated-chroman-4-ones:

This protocol is adapted from a microwave-assisted, one-step procedure.

Materials:

  • Appropriately substituted 2'-hydroxyacetophenone (e.g., 3',5'-dibromo-2'-hydroxyacetophenone)

  • Aldehyde (e.g., hexanal for a pentyl group at the 2-position)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% NaOH, 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkyl-6,8-dihalogenated-chroman-4-one.

Biological Evaluation

MTT Assay for Anticancer Activity (Cell Viability):

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (halogenated chroman-4-ones) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Broth Microdilution Method for Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Add the standardized microorganism inoculum to each well, except for the sterility control wells.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Halogenated_Chroman4ones cluster_SAR Structure-Activity Relationship (SAR) for SIRT2 Inhibition Chromanone Chroman-4-one Core 2-position 6-position 8-position Activity SIRT2 Inhibitory Activity Chromanone:p6->Activity  Halogenation (Br > Cl >> F) increases activity Chromanone:p8->Activity  Halogenation (Br > Cl >> F) increases activity Chromanone:p2->Activity  Optimal alkyl chain length (e.g., n-pentyl) is favorable

Caption: Key SAR findings for SIRT2 inhibition by halogenated chroman-4-ones.

Experimental_Workflow cluster_workflow General Experimental Workflow start Design & Synthesis of Halogenated Chroman-4-ones purification Purification & Characterization (Chromatography, NMR, MS) start->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Cytotoxicity? antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) screening->antimicrobial Growth Inhibition? enzyme Enzyme Inhibition Assays (e.g., SIRT2) screening->enzyme Enzyme Activity? sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the development of halogenated chroman-4-ones.

Conclusion

The strategic halogenation of the chroman-4-one scaffold is a powerful and effective approach for the development of potent and selective therapeutic agents. As demonstrated with SIRT2 inhibitors, the type, position, and combination of halogen substituents can have a dramatic impact on biological activity, often leading to multi-fold increases in potency. The insights and protocols provided in this guide are intended to serve as a valuable resource for the rational design and evaluation of novel halogenated chroman-4-ones. Continued exploration of this chemical space holds significant promise for the discovery of new drugs to address unmet medical needs in cancer, infectious diseases, and beyond.

References

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Bäck, M., Wallén, E. A. A., Luthman, K., & Mellin, C. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]
  • Lu, Y., Zhu, W., & Xu, Z. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375–383. [Link]
  • Krzywik, J., Aminpour, M., & Wietrzyk, J. (2023).
  • Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
  • Wang, L. M., Liu, Y., Zhang, H. X., & Zhang, Y. (2010). Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells. Molecular Carcinogenesis, 49(6), 566–581. [Link]
  • Hansen, M. H., Nielsen, S. L., & Franzyk, H. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific Reports, 10(1), 14881. [Link]

Sources

A Senior Application Scientist's Guide to 5-Chloro-8-fluorochroman-4-one and its Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman-4-one, or chromanone, core is a heterocyclic system of significant interest in modern medicinal chemistry.[1] This scaffold, consisting of a benzene ring fused to a dihydropyran ring, is a fundamental component of many naturally occurring compounds, most notably flavonoids, and serves as a versatile blueprint for the synthesis of novel therapeutic agents.[1][2] The structural distinction between chromanones and the related chromones is the absence of a C2-C3 double bond, a feature that leads to considerable differences in their biological activities.[3][4]

Chroman-4-one derivatives are recognized as "privileged structures" in drug discovery, a testament to their ability to interact with a wide array of biological targets.[2] This has led to the exploration of their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal agents.[4] The biological efficacy of these derivatives is profoundly influenced by the nature and placement of substituents on the core structure.[1]

This guide provides an in-depth comparative analysis of 5-Chloro-8-fluorochroman-4-one and its positional isomers. In the absence of direct comparative experimental data in the current literature, this guide will leverage established Structure-Activity Relationship (SAR) principles to predict and rationalize the differential performance of these isomers. We will delve into their synthesis, spectroscopic characterization, and potential biological activities, providing researchers, scientists, and drug development professionals with a comprehensive framework for their own investigations.

Structural Overview: this compound and its Positional Isomers

The focus of this guide is this compound and its key positional isomers. The placement of the electron-withdrawing chloro and fluoro groups on the aromatic ring is expected to significantly modulate the physicochemical properties and biological activity of the molecule.

G cluster_0 This compound cluster_1 6-Chloro-8-fluorochroman-4-one cluster_2 7-Chloro-8-fluorochroman-4-one cluster_3 8-Chloro-5-fluorochroman-4-one This compound 6-Chloro-8-fluorochroman-4-one 7-Chloro-8-fluorochroman-4-one 8-Chloro-5-fluorochroman-4-one

Caption: Chemical structures of this compound and its positional isomers.

Comparative Analysis: A Predictive Framework Based on Structure-Activity Relationships

While direct experimental comparisons are not yet available, we can infer the potential differences in the properties and activities of these isomers based on established SAR principles for chromanone derivatives.

Physicochemical Properties

The position of halogen substituents influences the electronic distribution and lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.

Property5-Chloro-8-fluoro6-Chloro-8-fluoro7-Chloro-8-fluoro8-Chloro-5-fluoro
Predicted Lipophilicity (cLogP) HigherModerateModerate-HighHigher
Predicted Dipole Moment HighModerateModerateHigh
Predicted Water Solubility LowModerateLow-ModerateLow
Predicted Bioavailability ModeratePotentially HigherModerateModerate

Rationale:

  • Lipophilicity: Halogens generally increase lipophilicity. The 5- and 8-positions are adjacent to the fused ring system, and substitutions here can have a more pronounced effect on the overall electronic environment and lipophilicity compared to the 6- and 7-positions.

  • Dipole Moment: The relative positions of the electronegative chlorine and fluorine atoms will create different vector sums for the molecular dipole moment. Isomers with halogens on opposite sides of the ring may have a more balanced charge distribution than those with adjacent halogens.

  • Solubility and Bioavailability: These properties are a complex interplay of lipophilicity and intermolecular forces. While higher lipophilicity can enhance membrane permeability, very low water solubility can hinder absorption. The "sweet spot" for bioavailability is often found in molecules with a balance of these properties.

Biological Activity: A Predictive Outlook

The positioning of substituents on the chromanone scaffold is a critical determinant of biological activity. Studies on various substituted chromanones have revealed key insights into their SAR.

Anticancer Activity: The anticancer potential of chromanone derivatives is often linked to their ability to induce apoptosis and arrest the cell cycle. The electronic nature of the substituents on the aromatic ring plays a crucial role.

  • Electron-withdrawing groups , such as halogens, particularly at the 6- and 8-positions, have been shown to be favorable for potent inhibitory activity against certain enzymes, like Sirtuin 2 (SIRT2), which is implicated in cancer.

  • The 7-position has also been identified as a site where halogen substitution can enhance anti-seizure efficiency in some chromanone oxime derivatives.

Predicted Anticancer Potency: Based on these principles, 6-Chloro-8-fluorochroman-4-one and 8-Chloro-5-fluorochroman-4-one might exhibit more potent anticancer activity compared to the other isomers, due to the presence of electron-withdrawing groups at the 6- and 8- positions. However, the interplay between the two different halogens and their precise positions requires experimental validation.

Antimicrobial Activity: The antimicrobial activity of chromanones is also sensitive to the substitution pattern.

  • The presence of lipophilic, electron-withdrawing groups such as chloro and bromo has been associated with significant inhibitory potential against both bacterial and fungal strains.

  • Studies have shown that substitutions at the 7-position can influence antimicrobial activity.

Predicted Antimicrobial Potency: All isomers are expected to possess some level of antimicrobial activity due to the halogen substituents. 7-Chloro-8-fluorochroman-4-one could be a particularly interesting candidate for antimicrobial screening, given the known importance of the 7-position in modulating this activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validate the predictive analysis presented here, we provide detailed, standardized protocols for the synthesis, characterization, and biological evaluation of these chromanone isomers.

Synthesis of Chloro-Fluoro-Substituted Chroman-4-ones

A common and efficient method for synthesizing substituted chroman-4-ones is the microwave-assisted one-pot reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by intramolecular cyclization. For the synthesis of the parent chroman-4-one core of the target molecules, a common route involves the intramolecular Friedel-Crafts cyclization of a corresponding 3-phenoxypropanoic acid, which can be synthesized from the appropriately substituted phenol.

G Substituted Phenol Substituted Phenol 3-Phenoxypropanoic Acid 3-Phenoxypropanoic Acid Substituted Phenol->3-Phenoxypropanoic Acid 1. O-Alkylation 2. Hydrolysis Chloro-Fluoro-Chroman-4-one Chloro-Fluoro-Chroman-4-one 3-Phenoxypropanoic Acid->Chloro-Fluoro-Chroman-4-one Intramolecular Friedel-Crafts Cyclization

Caption: General synthetic workflow for chroman-4-one synthesis.

Step-by-Step Protocol:

  • O-Alkylation of the Substituted Phenol:

    • To a solution of the corresponding chloro-fluoro-phenol (1.0 eq.) in a suitable solvent (e.g., acetone), add potassium carbonate (2.0 eq.).

    • Add ethyl 3-bromopropionate (1.2 eq.) and reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Hydrolysis to 3-Phenoxypropanoic Acid:

    • Dissolve the crude ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Intramolecular Friedel-Crafts Cyclization:

    • Add the 3-phenoxypropanoic acid to a dehydrating agent that also acts as a catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture (e.g., 80-100 °C) for a few hours, monitoring the reaction by TLC.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired chloro-fluoro-chroman-4-one.

Spectroscopic Characterization

Accurate characterization of the synthesized isomers is crucial. A combination of NMR spectroscopy and mass spectrometry is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the substitution pattern of each isomer.

  • ¹³C NMR: Will confirm the carbon skeleton and the presence of the carbonyl group.

  • ¹⁹F NMR: Will show a distinct signal for the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the structure of each isomer.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of each synthesized compound. The fragmentation pattern can also provide structural information.

Biological Activity Screening

The following are standard protocols for assessing the anticancer and antimicrobial activities of the synthesized chromanone isomers.

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Microorganism Culture Microorganism Culture Broth Microdilution Broth Microdilution Microorganism Culture->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for anticancer and antimicrobial activity screening.

Anticancer Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of each chromanone isomer (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of each chromanone isomer in a 96-well microplate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and its positional isomers. While a definitive comparison awaits direct experimental evaluation, the principles of structure-activity relationships strongly suggest that the placement of the chloro and fluoro substituents will have a profound impact on the physicochemical properties and biological activities of these molecules.

The provided synthetic and analytical protocols offer a clear path for researchers to synthesize these compounds and rigorously evaluate their potential as anticancer and antimicrobial agents. Future studies should focus on generating robust experimental data for these isomers to validate the predictions made in this guide and to further elucidate the nuanced effects of halogen substitution on the chromanone scaffold. Such research will undoubtedly contribute to the development of novel and more effective therapeutic agents based on this privileged heterocyclic system.

References

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992.
  • Sharma, G., Kumar, A., & Sharma, S. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Discovery Technologies, 18(4), 478-495.
  • Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Sangani, D. B., Manna, K., & Singh, R. M. (2015). Synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives. Medicinal Chemistry Research, 24(10), 3766-3777.
  • American Elements. (n.d.). This compound.

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloro-8-fluorochroman-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-8-fluorochroman-4-one (CAS No. 1273653-86-3), a halogenated organic compound. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principles of Halogenated Waste Management

Halogenated organic compounds, such as this compound, require special disposal considerations due to their potential toxicity and environmental persistence.[1][2] Improper disposal, such as pouring them down the drain, is strictly prohibited.[1][2] The foundational principle of managing this waste stream is segregation. Halogenated solvents and solutes must be collected separately from non-halogenated waste to facilitate proper treatment and disposal, often through high-temperature incineration.[3] This segregation also helps in managing disposal costs, as the treatment for halogenated waste is typically more expensive.[4]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be equipped with the appropriate PPE to prevent exposure.[1][2]

PPE ItemSpecificationRationale
Gloves Nitrile gloves. Always inspect for tears or punctures before use.Provides a barrier against skin contact.[1][2] Contaminated gloves should be disposed of as hazardous waste.
Eye Protection Safety goggles or a face shield.Protects eyes from splashes and airborne particles of the compound.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory To be used in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling aerosols or dust of the compound.[1]

All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[1][2][3]

  • This container should be clearly labeled.[4][5]

  • Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[3]

Step 2: Waste Container Management

The integrity and proper labeling of the waste container are crucial for safety and compliance.

  • Container Selection : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[6]

  • Labeling : The container must be labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used.[4]

  • Closure : Keep the waste container closed at all times, except when adding waste.[4][7]

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[4][5]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, and absorbent pads should be placed in a designated, sealed bag or container labeled as "Halogenated Solid Waste."

  • Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.[5]

Step 4: Arranging for Final Disposal

Hazardous waste must be handled by a licensed disposal facility.

  • Follow your institution's procedures for hazardous waste pickup.

  • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.[6][8] This document tracks the waste from its generation to its final disposal, a process known as "cradle to grave" management.[9]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to contain the material and protect laboratory personnel.

Immediate Actions:
  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection : Don appropriate PPE before attempting to clean the spill.

Spill Cleanup Procedure:
  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection : Carefully collect the absorbed material or spilled solid using non-sparking tools.

  • Packaging : Place the collected waste into a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Spill_Response_Workflow spill Spill of this compound Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Location alert->assess evacuate Evacuate Immediate Area assess->evacuate Large Spill / Poor Ventilation ppe Don Appropriate PPE assess->ppe Small & Controllable Spill evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect package Package in Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of all materials as Halogenated Waste decontaminate->dispose

Caption: Decision workflow for responding to a spill of this compound.

Regulatory Framework

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][11][12] These regulations mandate a comprehensive "cradle to grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[9] Laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals, including waste disposal.[13][14]

By adhering to these detailed procedures, researchers and laboratory managers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University.
  • The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022, April 15).
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois Urbana-Champaign.
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • This compound | CAS 1273653-86-3 | AMERICAN ELEMENTS ®. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).

Sources

A Guide to Personal Protective Equipment and Safe Handling for Novel Halogenated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides a framework for the safe handling of novel or data-poor chemical entities. As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for the specific compound 5-Chloro-8-fluorochroman-4-one has not been identified. Therefore, this document outlines the essential principles of risk assessment and personal protective equipment (PPE) selection by using a structurally related, data-rich compound, 5-Chloro-8-hydroxyquinoline , as an illustrative case study. The specific recommendations for the case study compound must not be directly applied to this compound without a compound-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department.

Introduction: Navigating the Unknowns in Drug Development

In the fast-paced world of drug discovery, researchers frequently synthesize and handle novel chemical entities (NCEs) for which complete toxicological data is not yet available.[1][2][3] Halogenated heterocyclic compounds, a class to which this compound belongs, are of significant interest due to their prevalence in pharmaceuticals and their potential for high biological activity.[4][5][6] However, this potential for therapeutic efficacy also demands a heightened level of caution. The introduction of halogen atoms can significantly alter a molecule's properties, potentially increasing its toxicity.

The principle of prudent practice dictates that in the absence of comprehensive safety data, unknown compounds should be treated as potentially hazardous. This guide provides a systematic approach to establishing safe laboratory practices, focusing on the last and most personal line of defense: Personal Protective Equipment (PPE).[7]

Part 1: Foundational Safety—Risk Assessment as the Cornerstone

Before any laboratory work begins, a thorough, task-specific risk assessment is mandatory.[8] This process moves beyond simply identifying the chemical and involves a critical evaluation of how it will be used.

Key Factors for Your Risk Assessment:

  • Quantity: Are you working with milligrams or multiple grams?

  • Physical Form: The compound is a solid. Is it a fine powder with a high risk of aerosolization?

  • Process: Will you be weighing, sonicating, heating, or performing reactions that could generate dusts, vapors, or aerosols?

  • Environment: Will the work be performed in a certified chemical fume hood, on an open bench, or in a glove box?

  • Duration of Exposure: How long will the handling task take?[8][9]

Case Study in Hazard Identification: 5-Chloro-8-hydroxyquinoline

To illustrate the process of hazard identification, we will use the known data for 5-Chloro-8-hydroxyquinoline. This information, typically found in Section 2 of an SDS, is critical for selecting appropriate PPE.

Hazard ClassStatementGHS Classification
Acute Toxicity Harmful if swallowed.Acute Tox. 4 (Oral)
Skin Irritation Causes skin irritation.Skin Irrit. 2
Eye Irritation Causes serious eye irritation.Eye Irrit. 2
Sensitization May cause an allergic skin reaction.Skin Sens. 1
Respiratory Irritation May cause respiratory irritation.STOT SE 3

This table summarizes hazard data for 5-Chloro-8-hydroxyquinoline for illustrative purposes.

This analysis reveals multiple routes of exposure (ingestion, skin contact, eye contact, inhalation) and dictates that comprehensive PPE is required to create a barrier against these hazards.

Part 2: A Multi-Layered Defense: Selecting Your Personal Protective Equipment

PPE is not a one-size-fits-all solution. It must be selected to address the specific hazards identified in the risk assessment. The minimum PPE for any laboratory handling chemicals includes an appropriate lab coat, safety glasses, long pants, and closed-toe shoes.[9]

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[10]

  • Elevated Risk: When handling powders that could become airborne or when working with any quantity of liquid, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection.[7]

  • Maximum Protection: For tasks with a significant risk of splashing, high-pressure reactions, or explosion (e.g., working with reactive chemicals), a polycarbonate face shield must be worn over chemical splash goggles.[10]

Hand Protection: The Critical Barrier

No single glove material protects against all chemicals. For novel compounds, where specific compatibility data is unavailable, glove selection must be based on the solvents being used and the principle of broad chemical resistance.

  • For Incidental Contact (Handling solids, preparing dilute solutions): Nitrile gloves are the standard choice in most laboratories. They provide good protection against a wide range of substances, including bases, oils, and some acids, and offer better puncture resistance than latex.[9][10]

  • For Extended Contact (Spill cleanup, immersion): Thicker, more robust gloves are necessary. The choice depends on the specific chemical or solvent.

Glove MaterialRecommended ForNot Recommended For
Nitrile Solvents, oils, greases, some acids and bases. Excellent general use.Ketones, aromatic solvents, many chlorinated solvents.
Neoprene Most hazardous chemicals, acids, bases, alcohols, fuels, peroxides.Halogenated and aromatic hydrocarbons.
Butyl Rubber Highly corrosive acids, ketones, esters.Gasoline, aliphatic, aromatic, and halogenated hydrocarbons.

Causality Behind Glove Choice: The chemical structure of the glove polymer determines its resistance. Nonpolar solvents like hexane will readily permeate a nonpolar glove like natural rubber. Nitrile, being more polar, offers better resistance to nonpolar organic solvents. Always check the manufacturer's compatibility chart for the specific solvents you are using. Remove and replace gloves immediately upon any sign of contamination.

Body and Respiratory Protection
  • Body Protection: A standard cotton/polyester lab coat is sufficient for handling small quantities of this compound. If there is a risk of significant splashes of hazardous solutions, supplement your lab coat with a chemical-resistant apron.[9]

  • Respiratory Protection: All work that has the potential to generate chemical dust or vapors, especially the weighing of fine powders, must be performed inside a certified chemical fume hood. A fume hood is an engineering control designed to capture contaminants at the source. A respirator is generally not required if a fume hood is used correctly.[9][10] If a procedure absolutely cannot be performed in a hood, a formal respiratory protection program, including medical evaluation and fit-testing, is required.[10]

Part 3: Procedural Guidance and Disposal Plan

Workflow: Weighing and Preparing a Stock Solution

This protocol integrates safety controls at each step.

  • Preparation:

    • Don minimum PPE: lab coat, safety glasses, and appropriate gloves.

    • Designate a work area within the chemical fume hood.

    • Place a plastic-backed absorbent pad on the work surface to contain any minor spills.

    • Gather all necessary equipment: analytical balance, spatulas, weigh paper/boat, vial for the solution, and solvent.

  • Execution (Inside Fume Hood):

    • Carefully open the container of this compound, pointing it away from your face.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat on the balance. Perform this action slowly and deliberately to minimize dust generation.

    • Once weighing is complete, securely close the primary container.

    • Transfer the weighed solid into the labeled vial.

    • Using a pipette, add the required volume of solvent to the vial.

    • Cap the vial and mix via vortexing or sonication as required.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated "Halogenated Organic Waste" container.

    • Wipe down the spatula, the balance, and the work surface within the hood with an appropriate solvent.

    • Remove gloves and wash hands thoroughly with soap and water.

Visualizing the Workflow

G Workflow: Safe Weighing and Dissolving cluster_prep 1. Preparation cluster_exec 2. Execution (in Fume Hood) cluster_clean 3. Cleanup Prep1 Don PPE: Lab Coat, Goggles, Gloves Prep2 Prepare Fume Hood (Designate Area, Lay Absorbent Pad) Prep1->Prep2 Exec1 Weigh Solid Compound (Minimize Dust) Prep2->Exec1 Exec2 Transfer Solid to Vial Exec1->Exec2 Exec3 Add Solvent and Cap Exec2->Exec3 Exec4 Mix Solution Exec3->Exec4 Clean1 Dispose of Solid Waste (Halogenated Waste) Exec4->Clean1 Clean2 Decontaminate Surfaces and Equipment Clean1->Clean2 Clean3 Remove PPE Properly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Step-by-step workflow for safely handling a solid research chemical.

Disposal Plan: Managing Halogenated Waste

Halogenated organic compounds are treated as a special class of chemical waste and must not be mixed with non-halogenated solvents.[11][12] Improper segregation significantly increases the complexity and cost of disposal and can pose environmental risks.[12][13]

Operational Steps for Disposal:

  • Segregation: Maintain a dedicated waste container, clearly labeled "Halogenated Organic Waste."[14]

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., HDPE or glass), has a secure screw-top cap, and is stored in secondary containment to prevent spills.[13]

  • Labeling: All constituents and their approximate percentages must be listed on the hazardous waste tag.[13]

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, absorbent pads) must be placed in the solid halogenated waste stream.

  • Compliance: Follow all institutional and local regulations for hazardous waste pickup and disposal.

By adhering to this structured approach—performing a diligent risk assessment, selecting task-appropriate PPE, following a safe operational plan, and correctly disposing of waste—researchers can confidently and safely handle novel chemical entities, protecting themselves and the integrity of their work.

References

  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced. Link
  • Chemical Safety: Personal Protective Equipment | UCSF Environment, Health & Safety. Link
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Link
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois. Link
  • Personal Protective Equipment Selection Guide - University of Arizona. Link
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS. Link
  • 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS. Link
  • Quick Steps to Select Your Chemical PPE - Ansell - Fisher Scientific. Link
  • Risk Assessment: Traditional and Novel Approaches | Allucent. Link
  • Environmental Risk Assessment and New Drug Development - ADC Review. Link
  • Risk Management Strategies for New Drug Development - PharmaEngine, Inc. Link
  • Halogenated Solvents in Labor
  • Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia. Link
  • Identifying risks in drug discovery | Clariv
  • Risk assessment in drug development - 3Biotech. Link
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Link
  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. Link
  • STANDARD OPERATING PROCEDURES FOR LABOR
  • Laboratory Chemical Lab Safety and Handling Guidelines - Saffron Souk. Link
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC - NIH. Link
  • Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchG
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.